9-Bromo-10-(naphthalen-1-yl)anthracene
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-bromo-10-naphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYACRXBYRNYMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610576 | |
| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400607-04-7 | |
| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Bromo-10-(naphthalen-1-yl)anthracene (CAS 400607-04-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 9-Bromo-10-(naphthalen-1-yl)anthracene, a key intermediate in the development of advanced organic electronic materials.
Core Properties
This compound is a polycyclic aromatic hydrocarbon characterized by its anthracene core substituted with a bromine atom and a naphthalene group. This structure imparts specific photophysical and electronic properties that are highly sought after in materials science, particularly for applications in organic light-emitting diodes (OLEDs).
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 400607-04-7 | [1][2] |
| Molecular Formula | C₂₄H₁₅Br | [3] |
| Molecular Weight | 383.28 g/mol | [3] |
| Appearance | Pale yellow to light orange solid/powder | [3][4] |
| Melting Point | 177.0 to 181.0 °C | [3] |
| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.402 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Toluene | [5] |
| Purity | Typically available at ≥96% |
Optical and Electronic Properties
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the bromination of a precursor molecule.
Synthetic Workflow
The logical flow for the synthesis of this compound typically involves the preparation of a key intermediate followed by a bromination step. A representative workflow is illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: General Procedure for Bromination
The following is a generalized experimental protocol for the bromination of an anthracene derivative, which can be adapted for the synthesis of this compound from its non-brominated precursor.
Materials:
-
9-(naphthalen-1-yl)anthracene (precursor)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Dichloromethane for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 9-(naphthalen-1-yl)anthracene, in an appropriate volume of dry dichloromethane.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (typically 1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis. The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane.[7] Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure this compound.[7]
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared with the literature values.
Applications in Drug Development and Research
While this compound is not directly used as a therapeutic agent, its derivatives are of significant interest in the development of advanced materials for various applications.
Organic Light-Emitting Diodes (OLEDs)
The primary application of this compound is as a key intermediate in the synthesis of materials for OLEDs.[8] Its anthracene core provides a robust and efficient blue-emitting chromophore. The bromine atom serves as a convenient handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various functional groups to fine-tune the electronic and photophysical properties of the final OLED material. These modifications can enhance properties like charge transport, quantum efficiency, and operational stability of the OLED device.
Fluorescent Probes and Sensors
The inherent fluorescence of the anthracene core makes its derivatives potential candidates for the development of fluorescent probes and sensors. By attaching specific recognition moieties to the anthracene scaffold (often via the bromo-functionalization), it is possible to design molecules that exhibit changes in their fluorescence properties upon binding to specific analytes, enabling their detection and quantification.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Logical Relationships in Material Design
The design of new materials based on this compound follows a logical progression of structure-property relationships.
Caption: Logical relationships in material design using the target compound.
References
- 1. This compound | CAS 400607-04-7 [matrix-fine-chemicals.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. echemi.com [echemi.com]
- 4. 9-Bromo-10-(1-naphthyl)anthracene | 400607-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Photophysical Properties of 9-Bromo-10-(naphthalen-1-yl)anthracene
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Bromo-10-(naphthalen-1-yl)anthracene is a disubstituted polycyclic aromatic hydrocarbon (PAH). Its structure comprises a rigid, planar anthracene core functionalized with a bromine atom and a naphthalene group at the 9 and 10 positions. This substitution pattern is known to induce significant steric hindrance, forcing the naphthalene ring to twist out of the plane of the anthracene core. This twisted intramolecular geometry disrupts π-π stacking and significantly influences the molecule's electronic and photophysical properties.
Derivatives of anthracene are widely studied for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers due to their high fluorescence quantum yields and well-defined electronic transitions. The introduction of a heavy bromine atom can also promote intersystem crossing, potentially opening avenues for applications involving triplet excited states. This guide provides a technical overview of the expected photophysical properties of this compound and the standard experimental protocols for their determination.
Core Photophysical Properties
The photophysical behavior of this compound is governed by the electronic transitions of the anthracene core, modulated by its substituents. The absorption spectrum is expected to show the characteristic vibronic structure of anthracene in the near-UV region (350-410 nm). Upon excitation, the molecule relaxes to the ground state via fluorescence, typically emitting in the blue-to-violet region of the spectrum.
The properties are highly sensitive to the local environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission wavelength.
Data Presentation
The following table summarizes the hypothetical but representative photophysical data for this compound in various solvents of differing polarity. These values are estimated based on data for related anthracene derivatives.
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| n-Hexane | 1.88 | 368, 387, 408 | 415, 438 | ~1800 | 0.85 | 8.2 |
| Toluene | 2.38 | 370, 389, 410 | 418, 441 | ~1850 | 0.82 | 8.0 |
| Dichloromethane | 8.93 | 371, 390, 411 | 425, 449 | ~2200 | 0.76 | 7.5 |
| Acetonitrile | 37.5 | 370, 389, 410 | 428, 453 | ~2400 | 0.71 | 7.2 |
Experimental Protocols
The characterization of this compound involves a series of standardized spectroscopic techniques.
Synthesis via Suzuki Coupling
A common and effective method for synthesizing 9,10-disubstituted anthracenes is the palladium-catalyzed Suzuki cross-coupling reaction.
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Reactants: 9,10-Dibromoanthracene, 1-Naphthaleneboronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Base: An aqueous solution of potassium carbonate (K2CO3).
-
Solvent: Toluene or a similar anhydrous solvent.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 9,10-dibromoanthracene (1.0 eq), 1-naphthaleneboronic acid (1.1-1.2 eq), and the base (2.0-3.0 eq).
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Add the anhydrous solvent, followed by the Pd(PPh3)4 catalyst (typically 1-5 mol%).
-
The mixture is heated to reflux (e.g., 90-110 °C) and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane).
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The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the mono-substituted product, this compound.
-
UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic-grade solvent. Create a dilution series to a final concentration of approximately 1x10-5 M in a quartz cuvette (1 cm path length).
-
Measurement: Record the absorption spectrum over a range of 250-500 nm, using the pure solvent as a reference blank. The absorbance at λmax should ideally be between 0.1 and 1.0. The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl).
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission maxima (λem).
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Use a dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.
-
Measurement: Excite the sample at one of its absorption maxima (e.g., 387 nm). Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to ~600 nm.
Fluorescence Quantum Yield (Φf) Determination
-
Objective: To measure the efficiency of the fluorescence process.
-
Method: The relative method using a well-characterized standard is most common. 9,10-Diphenylanthracene in cyclohexane (Φf = 0.90-1.0) is an excellent standard for this spectral region.
-
Procedure:
-
Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical instrument conditions.
-
Calculate the quantum yield using the equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std) where Φ is the quantum yield, I is the integrated intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To measure the fluorescence lifetime (τf), the average time the molecule spends in the excited state.
-
Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system.
-
Procedure:
-
The sample is excited by a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser).
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The time delay between the laser pulse and the arrival of the first emitted photon at a detector is measured repeatedly.
-
A histogram of these delay times is constructed, yielding the fluorescence decay profile.
-
This decay curve is fitted to an exponential function to extract the lifetime (τf), after deconvolution with the instrument response function (IRF).
-
Visualizations
Synthesis and Characterization Workflow
Caption: A typical workflow for the synthesis and characterization of the title compound.
Core Photophysical Processes
Caption: Key electronic transitions for absorption and fluorescence emission.
An In-depth Technical Guide on 9-Bromo-10-(naphthalen-1-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of 9-Bromo-10-(naphthalen-1-yl)anthracene. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document compiles relevant data, including the crystallographic information for a closely related analogue, 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene. Detailed experimental protocols for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction are presented, based on established methodologies for similar aromatic compounds. This guide is intended to serve as a valuable resource for researchers in the fields of materials science, organic synthesis, and medicinal chemistry.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a bulky naphthalene substituent on the anthracene core. Such molecules are of significant interest due to their unique photophysical and electronic properties, which make them potential candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. The presence of a bromine atom also provides a reactive handle for further functionalization, allowing for the synthesis of more complex molecular architectures.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 400607-04-7 | [1][2] |
| Molecular Formula | C₂₄H₁₅Br | [1] |
| Molecular Weight | 383.29 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [3] |
| Melting Point | 177.0 - 181.0 °C | [2][4] |
| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg | [4] |
| Purity | >98.0% (GC) | [3] |
Crystal Structure
As of the latest search, a publicly available, experimentally determined single-crystal X-ray diffraction structure for this compound has not been deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).
Crystallographic Data of a Related Compound: 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene
For comparative purposes, the crystallographic data for the closely related compound, 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene (COD ID: 4516901), is presented below. It is important to note the presence of an additional phenyl spacer in this analogue, which will influence the crystal packing and molecular conformation.
| Parameter | Value |
| Chemical Formula | C₃₀H₁₉Br |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 15.892 |
| b (Å) | 7.5837 |
| c (Å) | 17.555 |
| α (°) | 90 |
| β (°) | 90.64 |
| γ (°) | 90 |
| Volume (ų) | 2115.3 |
| Z | 4 |
Synthesis
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane (naphthalene-1-boronic acid) and an organohalide (9,10-dibromoanthracene).
Proposed Synthetic Workflow
The synthesis of this compound can be conceptualized in the following workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions of bromoanthracenes.
Materials:
-
9,10-Dibromoanthracene
-
Naphthalene-1-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add 9,10-dibromoanthracene (1.0 eq), naphthalene-1-boronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add anhydrous toluene and ethanol in a 4:1 ratio to the flask.
-
-
Reaction:
-
The reaction mixture is stirred and heated to reflux (approximately 90-100 °C) under an inert atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between dichloromethane and deionized water.
-
The aqueous layer is extracted twice more with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
-
Purification:
-
The solvent from the organic layer is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford this compound as a solid.
-
Signaling Pathways and Biological Activity
There is currently no available literature detailing the interaction of this compound with any specific signaling pathways or its biological activity. Compounds of this class are primarily investigated for their materials science applications.
Logical Relationships in Synthesis
The core of the synthesis is the Suzuki-Miyaura catalytic cycle, which illustrates the logical relationship between the reactants, catalyst, and product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable compound in the field of organic materials science. While its complete solid-state structural characterization remains to be publicly reported, this guide provides the essential information regarding its synthesis and known properties. The detailed synthetic protocol based on the Suzuki-Miyaura reaction offers a reliable method for its preparation, enabling further research into its potential applications. Future work should focus on obtaining single crystals and performing X-ray diffraction analysis to elucidate its precise molecular structure and packing in the solid state.
References
An In-Depth Technical Guide to the ¹H NMR Characterization of 9-Bromo-10-(naphthalen-1-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) characteristics of 9-Bromo-10-(naphthalen-1-yl)anthracene. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted ¹H NMR data set based on established principles of substituent effects on polycyclic aromatic hydrocarbons. It also includes a comprehensive experimental protocol for acquiring such data and visual diagrams to elucidate the molecular structure and proton environments.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be complex, with signals corresponding to the 15 protons of the molecule. The chemical shifts (δ) are influenced by the diamagnetic anisotropy of the aromatic rings and the electronic effects of the bromine substituent. The predicted data is summarized in the table below. The numbering of the protons corresponds to the molecular structure diagram.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Anthracene Moiety | ||||
| H1, H8 | 8.20 - 8.40 | dd | J ≈ 8.5, 1.0 | 2H |
| H2, H7 | 7.30 - 7.50 | ddd | J ≈ 8.5, 6.8, 1.2 | 2H |
| H3, H6 | 7.40 - 7.60 | ddd | J ≈ 8.5, 6.8, 1.2 | 2H |
| H4, H5 | 7.95 - 8.15 | dd | J ≈ 8.5, 1.0 | 2H |
| Naphthalene Moiety | ||||
| H2' | 7.55 - 7.75 | dd | J ≈ 8.2, 7.1 | 1H |
| H3' | 7.45 - 7.65 | t | J ≈ 7.8 | 1H |
| H4' | 7.90 - 8.10 | d | J ≈ 8.2 | 1H |
| H5' | 8.00 - 8.20 | d | J ≈ 8.5 | 1H |
| H6' | 7.50 - 7.70 | t | J ≈ 7.5 | 1H |
| H7' | 7.35 - 7.55 | t | J ≈ 7.8 | 1H |
| H8' | 7.85 - 8.05 | d | J ≈ 8.1 | 1H |
Disclaimer: The chemical shift values presented are predictions based on the analysis of substituent effects on anthracene and naphthalene rings and may differ from experimental values.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for a solid aromatic compound like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube if the solvent does not contain an internal reference.
2. NMR Spectrometer Setup:
- The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher to achieve better signal dispersion.
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.
- Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.
- Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
- Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.
- Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended to ensure good resolution.
- Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.
- Calibrate the chemical shift scale by setting the reference peak (TMS or residual solvent peak) to its known chemical shift (e.g., TMS at 0.00 ppm).
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each multiplet.
Visualizations
The following diagrams illustrate the molecular structure with proton assignments and a conceptual workflow for predicting the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton numbering.
Caption: Workflow for the prediction of the ¹H NMR spectrum.
In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 9-Bromo-10-(naphthalen-1-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 9-Bromo-10-(naphthalen-1-yl)anthracene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related and well-characterized compound, 9,10-diphenylanthracene (DPA), as a representative analogue. The principles and methodologies described herein are directly applicable to the spectral analysis of this compound.
Introduction to the Photophysical Properties of Substituted Anthracenes
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) renowned for their distinctive photophysical properties, making them valuable in applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. The UV-Vis absorption spectrum of anthracene is characterized by two main electronic transition bands: the ¹Bₐ band, which is a high-energy, intense absorption, and the ¹Lₐ band, a lower-energy, vibronically structured absorption.
Substitution at the 9- and 10-positions of the anthracene core, as in this compound, significantly influences its electronic and steric properties. The introduction of a bromine atom and a bulky naphthalene group is expected to cause bathochromic (red) shifts in the absorption maxima compared to unsubstituted anthracene. This is due to the extension of the π-conjugated system and the electronic effects of the substituents. The bulky nature of the naphthalene group can also affect the planarity of the molecule, which in turn can influence the fine structure of the absorption bands.
Predicted UV-Vis Absorption Characteristics
The UV-Vis absorption spectrum of this compound is predicted to exhibit the characteristic vibronic structure of the anthracene core. However, the positions and intensities of these bands will be modulated by the bromo and naphthyl substituents. Based on studies of other 9,10-disubstituted anthracenes, it is anticipated that the absorption maxima will be red-shifted compared to anthracene.
For comparative purposes, the UV-Vis absorption data for 9,10-diphenylanthracene (DPA) in cyclohexane is presented below. DPA serves as a useful analogue due to the presence of bulky aromatic substituents at the 9 and 10 positions.
Data Presentation: UV-Vis Absorption of 9,10-Diphenylanthracene in Cyclohexane
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Band Assignment (Predicted) |
| ~268 | Not specified | ¹Bₐ |
| ~357 | Not specified | ¹Lₐ (0-2 transition) |
| 372.5 | 14,000[1][2] | ¹Lₐ (0-1 transition) |
| ~396 | Not specified | ¹Lₐ (0-0 transition) |
Note: The absorption peaks for DPA crystals have been observed at 268, 357, 377, and 396 nm.[3] The molar absorptivity value is from measurements in cyclohexane.[1][2]
It is expected that the spectrum of this compound will show a similar pattern, with potential shifts in the peak positions due to the specific electronic and steric effects of the bromo and naphthalen-1-yl groups.
Experimental Protocol for UV-Vis Absorption Spectroscopy
This section details a standardized methodology for obtaining the UV-Vis absorption spectrum of this compound.
Materials and Instrumentation
-
Analyte: this compound (solid)
-
Solvent: Spectroscopic grade cyclohexane (or other suitable non-polar solvent)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3)[1]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length
-
Analytical Balance
-
Volumetric Flasks and Pipettes
Solution Preparation
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of cyclohexane in a volumetric flask to prepare a stock solution of a specific molar concentration (e.g., 1 x 10⁻³ M).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 a.u.). A concentration in the micromolar range is often suitable. For instance, a 60 µM solution was used for 9-bromoanthracene.[4]
Spectral Acquisition
-
Instrument warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Blanking: Fill both the sample and reference cuvettes with the pure solvent (cyclohexane). Place them in the respective holders in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the sample solution. Place it back into the sample holder.
-
Spectrum Recording: Scan the sample over the desired wavelength range (e.g., 200-600 nm). The data should be collected with appropriate settings for spectral bandwidth (e.g., 1.0 nm), signal averaging time (e.g., 0.133 s), and data interval (e.g., 0.25 nm).[1]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualizations
Experimental Workflow
References
The Photophysics of Substituted Anthracenes: A Technical Guide to Fluorescence and Phosphorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene, a polycyclic aromatic hydrocarbon consisting of three linearly fused benzene rings, and its derivatives are foundational chromophores in photophysics and materials science. Their rigid, planar structure and extended π-conjugated system give rise to fascinating luminescent properties, most notably strong blue fluorescence.[1] The ability to chemically modify the anthracene core at various positions allows for precise tuning of its absorption and emission characteristics, making substituted anthracenes highly valuable for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, organic scintillators, and photosensitizers in photodynamic therapy.[1][2]
This technical guide provides an in-depth exploration of the fluorescence and phosphorescence phenomena in substituted anthracenes. It covers the core photophysical principles, the profound influence of chemical substitution on luminescent properties, detailed experimental methodologies for characterization, and the underlying mechanisms that govern the fate of excited states.
Core Photophysical Concepts: The Jablonski Diagram
The interaction of light with a molecule like anthracene is best described by a Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). From here, it can return to the ground state via several pathways, including fluorescence and phosphorescence.
-
Fluorescence: This is a rapid emission of a photon as the molecule relaxes from the lowest excited singlet state (S₁) back to the ground state (S₀). This process is spin-allowed and typically occurs on the nanosecond timescale.
-
Intersystem Crossing (ISC): The excited molecule can undergo a spin-forbidden transition from the singlet state (S₁) to a triplet state (T₁). This process is typically inefficient for pure hydrocarbons but can be enhanced by certain structural modifications.[3]
-
Phosphorescence: This is the radiative decay from the lowest excited triplet state (T₁) to the ground state (S₀). Because this transition is spin-forbidden, it is a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds.[3] Due to its slow rate, phosphorescence is often outcompeted by non-radiative decay processes at room temperature and is more readily observed in rigid matrices or at low temperatures.[4][5]
Caption: Electronic transitions in fluorescence and phosphorescence.
Influence of Substituents on Photophysical Properties
Chemical modification of the anthracene core is a powerful strategy to modulate its luminescent properties. Substituents can alter the energy levels of the excited states, influence the rates of radiative and non-radiative decay, and change the efficiency of intersystem crossing.
Electron-Donating and Withdrawing Groups
The introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -CN, -CHO, -NO₂) can significantly alter the electronic structure of the anthracene molecule.
-
Energy Levels: These substitutions often lead to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[6] This is due to a decrease in the HOMO-LUMO energy gap.[7][8] For instance, a compound with an electron-withdrawing -CHO group exhibits a larger Stokes shift (the difference between the absorption and emission maxima) compared to other derivatives.[7][8]
-
Quantum Yield: The effect on fluorescence quantum yield (ΦF) varies. While some substitutions enhance emission, others can quench it by promoting non-radiative decay pathways. For example, thiophene substituents on the 9,10-positions have been shown to considerably decrease the fluorescence quantum yield compared to phenyl substituents.[2]
Steric Hindrance
Bulky substituents, particularly at the 9 and 10 positions, play a crucial role in preventing π-π stacking and aggregation in the solid state or concentrated solutions.[9] This intermolecular interaction is a major cause of fluorescence quenching. By introducing sterically demanding groups like phenyl or t-butyl, intramolecular and intermolecular interactions are suppressed, which can lead to enhanced fluorescence emission.[3][9] 9,10-Diphenylanthracene (DPA) is a classic example, exhibiting a fluorescence quantum yield close to 100% in solution, a significant increase from the ~30% yield of unsubstituted anthracene.[2]
The Heavy-Atom Effect
The efficiency of intersystem crossing (ISC) from the S₁ to the T₁ state is a key factor determining the balance between fluorescence and phosphorescence. The rate of ISC can be significantly increased by the "heavy-atom effect."[10] This involves introducing atoms with large atomic numbers (e.g., bromine, iodine) into the molecular structure or the surrounding medium.[10][11]
The heavy atom enhances spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition. This leads to a decrease in the fluorescence quantum yield and lifetime, and a corresponding increase in the phosphorescence quantum yield. For example, the fluorescence intensity of an anthracene derivative was observed to decrease in the presence of halide anions in the order F⁻ > Cl⁻ > Br⁻ > I⁻, consistent with a heavy-atom-mediated increase in ISC.[10] Two-step laser irradiation experiments on 9-bromoanthracene and 9,10-dibromoanthracene have provided direct evidence of enhanced reverse intersystem crossing (RISC) from upper triplet states, a phenomenon not observed in anthracene or its chloro-derivative.[12]
Caption: The heavy-atom effect enhances intersystem crossing (ISC).
Quantitative Data Summary
The photophysical properties of substituted anthracenes are highly dependent on the nature and position of the substituents, as well as the solvent. The following tables summarize key quantitative data from the literature.
Table 1: Photophysical Properties of 9,10-Disubstituted Anthracenes. [2]
| Compound | Substituents | Solvent | λabs (nm) | λem (nm) | ΦF (%) | τT (ms) |
| 1 | 9,10-diphenyl | Toluene | 377, 396 | 409, 431 | 97 | 9.9 |
| 3 | 9-phenyl, 10-(4-pyridyl) | Toluene | 379, 398 | 412, 434 | 90 | 1.1 |
| 4 | 9-phenyl, 10-(4-(CF₃)phenyl) | Toluene | 378, 397 | 410, 432 | 99 | 1.1 |
| 7 | 9-phenyl, 10-(2-thienyl) | Toluene | 388, 409 | 425, 448 | 8 | 0.007 |
| 8 | 9,10-di(2-thienyl) | Toluene | 400, 423 | 440, 465 | 2 | 0.003 |
ΦF = Fluorescence Quantum Yield; τT = Triplet State Lifetime
Table 2: Photophysical Properties of Various Substituted Anthracenes. [7][8][9]
| Compound | Substituent(s) | Solvent | λabs (nm) | λem (nm) | ΦF | τf (ns) |
| 9-(4-phenylethynyl)anthracene | 9-phenylethynyl | - | - | - | 0.75 | - |
| 9,10-bis(phenylethynyl)anthracene | 9,10-bis(phenylethynyl) | - | - | - | 0.20 | - |
| 7-CF₃-4f | 10-(diphenylphosphoryl) | Toluene | 372, 391, 413 | 420, 444 | 0.94 | 19.3 |
| 7-CF₃-4f (solid) | 10-(diphenylphosphoryl) | Solid State | - | 450, 477 | >0.95 | - |
| 7-CN-4g | 10-(diphenylphosphoryl) | Toluene | 382, 403, 426 | 436, 462 | 0.73 | 23.3 |
τf = Fluorescence Lifetime
Key Experimental Methodologies
Accurate characterization of the fluorescence and phosphorescence of substituted anthracenes requires specialized instrumentation and carefully designed protocols.
Steady-State and Time-Resolved Spectroscopy
Instrumentation: A spectrofluorometer is the primary instrument for these measurements.[13] Key components include:
-
Excitation Source: A high-intensity lamp, typically a high-pressure Xenon arc lamp, provides continuous broadband radiation.[4][13]
-
Excitation Monochromator: Selects a specific wavelength from the source to excite the sample.
-
Sample Holder: A cuvette holder, often temperature-controlled. For phosphorescence, a cryostat may be used to freeze the sample at liquid nitrogen temperatures, minimizing non-radiative decay.[4][5]
-
Emission Monochromator: Placed at a 90° angle to the excitation path to minimize detection of scattered source light. It selects and scans the emission wavelengths.[4][13]
-
Detector: A sensitive photomultiplier tube (PMT) detects the emitted photons.
Time-Resolved Measurements: Fluorescence and phosphorescence lifetimes are measured using time-resolved techniques. A common method is Time-Correlated Single Photon Counting (TCSPC). This involves exciting the sample with a pulsed light source (e.g., a laser diode) and measuring the time delay between the excitation pulse and the detection of the first emitted photon.[5] By repeating this process millions of time, a histogram of photon arrival times is built, which represents the decay of the excited state.
Caption: Workflow for a typical spectrofluorometer measurement.
Distinguishing Fluorescence from Phosphorescence
Because fluorescence lifetimes are much shorter than phosphorescence lifetimes, their emissions can be temporally separated.[13]
-
Phosphorimetry: This technique uses mechanical choppers or electronic gating.[4][13] Two out-of-phase rotating choppers are used: one between the source and sample, and one between the sample and detector. This setup ensures that the detector is blocked while the sample is being excited (blocking prompt fluorescence) and the source is blocked while the emission is being measured, allowing only the long-lived phosphorescence to be detected.[13]
-
Time-Gated Spectroscopy: In modern instruments, the detector (e.g., a PMT) can be electronically "gated" or switched off for a specific delay time after the excitation pulse.[5] By setting a delay time longer than the fluorescence lifetime, only the subsequent phosphorescence is recorded.[5]
Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. The most common method for determining ΦF is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Protocol for Relative Quantum Yield Measurement:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate, 9,10-diphenylanthracene).[14]
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Measure Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.
-
Measure Emission Spectra: Record the fluorescence emission spectra of both the sample and standard solutions, using the same excitation wavelength and instrument settings.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦS) is calculated using the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts S and R refer to the sample and reference, respectively.
-
References
- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edinst.com [edinst.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties [journal.hep.com.cn]
- 8. Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The effect of a heavy atom on the radiative pathways of an emitter with dual conformation, thermally-activated delayed fluorescence and room temperature phosphorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asdlib.org [asdlib.org]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Electronic and Optical Properties of Diarylanthracenes
For Researchers, Scientists, and Drug Development Professionals
Diarylanthracenes, a class of polycyclic aromatic hydrocarbons, are at the forefront of materials science and optoelectronic research. Their rigid, planar anthracene core, flanked by tunable aryl substituents, gives rise to a fascinating array of electronic and optical properties. This guide provides an in-depth exploration of these characteristics, offering a valuable resource for researchers and professionals working with these versatile molecules.
Electronic Properties: A Tale of Two Orbitals
The electronic behavior of diarylanthracenes is primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical characteristics.
The introduction of aryl substituents at the 9 and 10 positions of the anthracene core significantly influences these energy levels. Electron-donating groups on the aryl rings tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO level. This tunability allows for the precise engineering of the HOMO-LUMO gap, thereby controlling the molecule's absorption and emission properties.[1]
Boron doping of the anthracene core, creating 9,10-dihydro-9,10-diboraanthracene (DBA) derivatives, further modifies the electronic landscape. These DBA derivatives exhibit distinct electronic properties compared to their all-carbon counterparts, including reversible one-electron transitions centered on the DBA core, as observed in cyclic voltammetry.[1]
Quantitative Electronic Data of Selected Diarylanthracene Derivatives
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| 4a | Mesityl | -5.45 | -2.25 | 3.20 |
| 4b | 2-Methylnaphthyl | -5.50 | -2.30 | 3.20 |
| 4c | 9-Phenyl-2,7-di-tert-butylanthryl | -5.35 | -2.40 | 2.95 |
| 2a (DBA) | Mesityl | -6.00 | -2.85 | 3.15 |
| 2b (DBA) | 2-Methylnaphthyl | -6.05 | -2.90 | 3.15 |
| 2c (DBA) | 9-Phenyl-2,7-di-tert-butylanthryl | -5.90 | -3.00 | 2.90 |
Data adapted from theoretical calculations on related structures. Actual values may vary based on experimental conditions.
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of molecules and determine their HOMO and LUMO energy levels.[2][3]
Objective: To determine the oxidation and reduction potentials of a diarylanthracene derivative.
Materials and Equipment:
-
Potentiostat[3]
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)[3]
-
Diarylanthracene sample
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Inert gas (e.g., argon or nitrogen) for purging
-
Glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode[4]
Procedure:
-
Solution Preparation: Prepare a solution of the diarylanthracene derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Potential Cycling: Linearly sweep the potential of the working electrode between two set limits.[2] The scan is then reversed back to the initial potential.[2]
-
Data Acquisition: Record the current response as a function of the applied potential to generate a cyclic voltammogram.
-
Data Analysis: From the voltammogram, determine the onset potentials for oxidation and reduction. These can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing against a known standard like ferrocene/ferrocenium (Fc/Fc+).
Optical Properties: The Dance of Light and Electrons
The optical properties of diarylanthracenes are characterized by their absorption of ultraviolet-visible (UV-Vis) light and subsequent fluorescence emission. These processes are dictated by electronic transitions between the ground and excited states.
Absorption and Emission: Diarylanthracenes typically exhibit strong absorption in the UV region and emit light in the blue to green region of the visible spectrum.[1] The absorption corresponds to a π–π* transition, where an electron is promoted from the HOMO to the LUMO. The subsequent relaxation of the excited electron back to the ground state can result in the emission of a photon, a process known as fluorescence.
Fluorescence Quantum Yield (Φ_F): The efficiency of this fluorescence process is quantified by the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed. This property is highly sensitive to the molecular structure and the surrounding environment. Substituents on the aryl rings can significantly impact the quantum yield; for instance, some derivatives can have quantum yields approaching unity.
Excited-State Dynamics: Upon photoexcitation, the molecule enters an excited state. From here, it can relax back to the ground state through several pathways, including fluorescence, internal conversion (non-radiative decay), and intersystem crossing to a triplet state.[5][6] The competition between these processes determines the overall photophysical behavior. In some quadrupolar diarylanthracene derivatives, a phenomenon known as excited-state symmetry breaking can occur in polar solvents, where the excitation localizes on one of the donor-acceptor branches.[7][8]
Photophysical Data of Selected Diarylanthracene Derivatives
| Compound | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F |
| 4a | Mesityl | Cyclohexane | 380, 401, 425 | 432, 457 | 0.95 |
| 4b | 2-Methylnaphthyl | Cyclohexane | 383, 404, 428 | 435, 460 | 0.92 |
| 4c | 9-Phenyl-2,7-di-tert-butylanthryl | Cyclohexane | 408, 432, 458 | 465, 493 | 0.88 |
| 2a (DBA) | Mesityl | Toluene | 365 (sh), 440 | 475 | 0.03 |
| 2b (DBA) | 2-Methylnaphthyl | Toluene | 370 (sh), 465 | 520 | 0.05 |
| 2c (DBA) | 9-Phenyl-2,7-di-tert-butylanthryl | Toluene | 400 (sh), 540 | 630 | 0.01 |
Data adapted from published literature.[1] "sh" denotes a shoulder peak.
Experimental Protocols: UV-Vis and Fluorescence Spectroscopy
These two techniques are fundamental for characterizing the optical properties of diarylanthracenes.[9]
UV-Vis Absorption Spectroscopy
Objective: To measure the wavelengths of light absorbed by a diarylanthracene sample.
Materials and Equipment:
-
UV-Vis spectrophotometer[10]
-
Diarylanthracene sample
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare a dilute solution of the diarylanthracene in a suitable solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and place it in the spectrophotometer.[11]
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Fluorescence Spectroscopy
Objective: To measure the emission spectrum and fluorescence quantum yield of a diarylanthracene sample.
Materials and Equipment:
-
Spectrofluorometer[10]
-
Quartz cuvettes (four-sided polished for fluorescence)[9]
-
Diarylanthracene sample
-
Spectroscopic grade solvent
-
Quantum yield standard (e.g., quinine sulfate, 9,10-diphenylanthracene)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the diarylanthracene, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Excitation and Emission Wavelengths: Determine the optimal excitation wavelength from the absorption spectrum (usually λ_max). Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
Quantum Yield Measurement (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a known quantum yield standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Structure-Property Relationships
The electronic and optical properties of diarylanthracenes are intricately linked to their molecular structure. Understanding these relationships is key to designing new materials with tailored functionalities.
-
Aryl Substituents: The nature and position of substituents on the peripheral aryl rings provide the primary means of tuning the electronic and optical properties. Electron-donating groups generally lead to red-shifted absorption and emission, while electron-withdrawing groups can have the opposite effect.
-
Steric Hindrance: Bulky substituents can induce a twist in the aryl groups relative to the anthracene core. This can disrupt π-conjugation, leading to blue-shifted spectra and potentially affecting the quantum yield.[1]
-
Heteroatom Incorporation: Replacing carbon atoms in the anthracene core with heteroatoms, such as boron, dramatically alters the electronic structure, leading to significant changes in absorption, emission, and redox properties.[1]
Conclusion
Diarylanthracenes represent a versatile class of organic molecules with highly tunable electronic and optical properties. The ability to modify their absorption, emission, and redox characteristics through synthetic chemistry makes them promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. A thorough understanding of their structure-property relationships, facilitated by the experimental techniques outlined in this guide, is crucial for the continued development of advanced materials based on this remarkable molecular scaffold.
References
- 1. Effects of boron doping on the structural and optoelectronic properties of 9,10-diarylanthracenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ossila.com [ossila.com]
- 4. asdlib.org [asdlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Excited State Dynamics of Dibenzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excited-state symmetry breaking in 9,10-dicyanoanthracene-based quadrupolar molecules: the effect of donor–acceptor branch length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. rsc.org [rsc.org]
- 11. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
An In-depth Technical Guide to 9-Bromo-10-(naphthalen-1-yl)anthracene
This guide provides comprehensive information on the chemical properties, synthesis, and analysis of 9-Bromo-10-(naphthalen-1-yl)anthracene, a fluorescent aromatic hydrocarbon of interest to researchers in materials science and drug development.
Physicochemical Properties
This compound is a solid, often appearing as a powder ranging in color from light orange to yellow-green. Key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C24H15Br | [1][2][3] |
| Molecular Weight | 383.288 g/mol | [1] |
| Exact Mass | 382.035706 u | [2] |
| CAS Number | 400607-04-7 | [1][2][3] |
| Melting Point | 177.0 to 181.0 °C | [2][3] |
| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg | [3] |
| InChIKey | SYACRXBYRNYMLN-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
The synthesis of this compound is commonly achieved via a Suzuki cross-coupling reaction.[4] This method involves the palladium-catalyzed reaction between an aryl halide and a boronic acid. While specific reaction conditions can be optimized, a general protocol is outlined below. A related synthesis of 9-bromo-10-phenylanthracene also provides a useful reference for the bromination step.[5]
General Synthesis Protocol via Suzuki Coupling:
-
Reactant Preparation: In a reaction flask, combine 9,10-dibromoanthracene, 1-naphthaleneboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent mixture, such as toluene, ethanol, and water.
-
Reaction Execution: Purge the flask with an inert gas, such as nitrogen, and heat the mixture to reflux for a specified period, typically several hours, while stirring.
-
Workup: After cooling to room temperature, the reaction is quenched, often with a dilute acid solution. The organic phase is then extracted using a solvent like dichloromethane (CH2Cl2).
-
Purification: The extracted organic layer is dried over an anhydrous salt (e.g., MgSO4) and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by silica gel column chromatography, to yield the final product.
Conceptual Diagrams
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Caption: Logical flow for the structural and photophysical characterization of the final product.
References
A Technical Guide to the Solubility of 9-Bromo-10-(naphthalen-1-yl)anthracene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 9-Bromo-10-(naphthalen-1-yl)anthracene, a polycyclic aromatic hydrocarbon (PAH) derivative with applications in organic electronics and chemical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to determine its solubility in various organic solvents. It includes detailed experimental protocols, a template for data presentation, and a visual representation of the experimental workflow.
Introduction
This compound is a substituted anthracene derivative. Like many polycyclic aromatic hydrocarbons, its extended π-conjugated system suggests low aqueous solubility and a higher affinity for organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including solution-phase reactions, purification by crystallization, and the fabrication of organic electronic devices. This guide addresses the current knowledge gap by presenting standardized methodologies for solubility determination.
Qualitative Solubility Profile
Based on the general principles of "like dissolves like," this compound, a largely non-polar molecule, is expected to be soluble in non-polar and moderately polar organic solvents. Literature suggests that it is soluble in toluene. Other potential solvents, based on the behavior of similar PAHs, could include:
-
Aromatic Hydrocarbons: Toluene, Xylene, Benzene
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Ketones: Acetone
-
Alcohols: Methanol, Ethanol (likely with lower solubility)
-
Alkanes: Hexane, Cyclohexane (likely with lower solubility)
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. To facilitate research in this area, the following table provides a standardized format for presenting experimentally determined solubility data.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C (Example Template)
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Toluene | 2.38 | [Experimental Data] | [Experimental Data] |
| Dichloromethane | 9.08 | [Experimental Data] | [Experimental Data] |
| Tetrahydrofuran | 7.58 | [Experimental Data] | [Experimental Data] |
| Acetone | 21.0 | [Experimental Data] | [Experimental Data] |
| Hexane | 1.88 | [Experimental Data] | [Experimental Data] |
| Ethanol | 24.5 | [Experimental Data] | [Experimental Data] |
Experimental Protocols for Solubility Determination
The following protocols describe common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent.
Saturated Shake-Flask Method
This is a widely accepted method for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant solution. To remove any remaining solid particles, the sample should be filtered through a chemically inert filter (e.g., PTFE syringe filter) or centrifuged.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (see Section 4.3).
Gravimetric Method
This method is straightforward but may be less precise for solvents with high boiling points.
Methodology:
-
Saturation: Prepare a saturated solution as described in the Saturated Shake-Flask Method (steps 1-3).
-
Sampling and Weighing: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish. Record the combined weight.
-
Solvent Evaporation: Gently evaporate the solvent under a stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point may be necessary.
-
Drying and Final Weighing: Once the solvent is fully evaporated, dry the remaining solid to a constant weight in a desiccator or oven.
-
Calculation: The mass of the dissolved solid is the final weight of the dish and solid minus the initial weight of the empty dish. The solubility can then be calculated in g/L.
Analytical Quantification Methods
For the Saturated Shake-Flask Method, the concentration of the dissolved compound can be determined by various analytical techniques:
-
UV-Vis Spectroscopy: Prepare a calibration curve of known concentrations of this compound in the specific solvent. Measure the absorbance of the filtered supernatant (appropriately diluted if necessary) and determine the concentration from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, create a standard curve of peak area versus concentration. Inject the filtered supernatant into the HPLC system and quantify the concentration based on the peak area. This method is particularly useful for verifying the purity of the dissolved compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for experimental solubility determination.
Conclusion
While specific quantitative data for the solubility of this compound in organic solvents is not currently available, this guide provides the necessary framework for researchers to obtain this critical information. The experimental protocols outlined, along with the suggested data presentation format, are intended to promote standardized and comparable results within the scientific community. A thorough understanding of the solubility of this compound will undoubtedly facilitate its broader application in research and development.
In-Depth Technical Guide: Theoretical and Experimental Characterization of 9-Bromo-10-(naphthalen-1-yl)anthracene
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9-Bromo-10-(naphthalen-1-yl)anthracene. This molecule is of significant interest in materials science and drug development due to its potential electronic and photophysical properties. Understanding its frontier molecular orbitals is crucial for predicting its reactivity, stability, and suitability for various applications.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. The electronic properties of PAHs can be finely tuned through functionalization, making them promising candidates for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The HOMO and LUMO energy levels are fundamental parameters that govern the charge injection and transport properties of these materials, as well as their photophysical behavior.[1][2][3] Theoretical calculations, particularly those based on quantum chemistry, provide a powerful tool for predicting these properties before engaging in potentially complex and costly synthesis.[4][5]
Theoretical Calculations of HOMO/LUMO Levels
Computational chemistry offers a robust framework for predicting the electronic structure of molecules.[6] Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for systems of this size.[4]
Computational Workflow
The theoretical determination of HOMO/LUMO levels for this compound involves a systematic workflow, as illustrated in the diagram below. This process begins with constructing the molecule's 3D structure, followed by geometry optimization to find the most stable conformation, and finally, the calculation of its electronic properties.
Caption: Workflow for theoretical HOMO/LUMO calculation.
Detailed Computational Methodologies
A recommended approach for calculating the electronic properties of this compound is to use a combination of a reliable functional and a suitable basis set within the DFT framework.
-
Software: A variety of quantum chemistry software packages can be used, such as Gaussian, Q-Chem, Orca, or GAMESS.[7][8][9][10]
-
Method: Density Functional Theory (DFT) is a cost-effective and accurate method for such calculations.[5] The B3LYP hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[1]
-
Basis Set: The 6-31G(d) basis set is a good starting point, providing a reasonable description of the electronic structure for molecules containing first and second-row elements, as well as polarization functions on heavy atoms.
-
Geometry Optimization: The initial 3D structure of the molecule should be fully optimized to find its lowest energy conformation.
-
Frequency Analysis: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
HOMO/LUMO Calculation: Following successful optimization, a single-point energy calculation can be performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO. The energy difference between these orbitals is the HOMO-LUMO gap.
Predicted Data Presentation
The results from theoretical calculations can be summarized in a clear and structured table to facilitate comparison and analysis. The following table presents hypothetical data for this compound calculated using different levels of theory.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT/B3LYP | 6-31G(d) | -5.85 | -2.15 | 3.70 |
| DFT/B3LYP | 6-311+G(d,p) | -5.78 | -2.25 | 3.53 |
| HF | 6-31G(d) | -7.90 | -1.10 | 6.80 |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A common route involves the bromination of anthracene followed by a Suzuki cross-coupling reaction.
Synthesis of 9-Bromoanthracene
9-Bromoanthracene is a key intermediate and can be synthesized from anthracene.[11][12]
Materials:
-
Anthracene
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Ethanol
Procedure:
-
Dissolve anthracene in chloroform or dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide to the solution in portions while stirring. The reaction should be protected from light.
-
Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water to remove any unreacted NBS and succinimide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from anhydrous ethanol to obtain pure 9-bromoanthracene.[11]
Synthesis of this compound via Suzuki Coupling
The final product can be synthesized by a Suzuki cross-coupling reaction between 9-bromoanthracene and 1-naphthaleneboronic acid. A similar procedure is reported for the synthesis of 9-bromo-10-(naphthalen-2-yl)anthracene.[13]
Materials:
-
9-Bromoanthracene
-
1-Naphthaleneboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
Procedure:
-
To a flask, add 9-bromoanthracene, 1-naphthaleneboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthetic route to the target molecule.
Visualization of HOMO/LUMO Energy Levels
A diagram illustrating the HOMO and LUMO energy levels and the corresponding energy gap provides a clear visual representation of the molecule's electronic properties.
Caption: HOMO and LUMO energy level diagram.
Conclusion
This guide has outlined a comprehensive theoretical and experimental approach for the characterization of this compound. The proposed DFT calculations provide a reliable method for predicting the HOMO and LUMO energy levels, which are critical for understanding the molecule's electronic and optical properties. The detailed synthetic protocols offer a practical route for obtaining this compound for experimental validation and further investigation. The combination of computational and experimental techniques is essential for the rational design of novel organic materials for advanced applications in electronics and photonics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. silicostudio.com [silicostudio.com]
- 7. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 8. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 9. iscitech.com [iscitech.com]
- 10. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]
- 11. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 9-Bromo-10-(naphthalen-1-yl)anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the polycyclic aromatic hydrocarbon, 9-Bromo-10-(naphthalen-1-yl)anthracene. The information is curated for researchers and professionals in the fields of materials science, organic synthesis, and drug development who require detailed characterization of this compound.
Core Compound Properties
This compound is a solid, pale yellow crystalline compound.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 400607-04-7 | [2][3] |
| Molecular Formula | C₂₄H₁₅Br | [2][3] |
| Molecular Weight | 383.28 g/mol | [3] |
| Melting Point | 177.0-181.0 °C | [2] |
| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg | [2] |
| Appearance | Pale yellow solid | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the anthracene and naphthalene rings.
¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the non-equivalent carbon atoms in the aromatic framework.
Infrared (IR) Spectroscopy
The FT-IR spectrum of solid this compound is expected to exhibit characteristic absorption bands for aromatic C-H stretching and bending, as well as C=C stretching vibrations of the polycyclic aromatic system.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum, typically recorded in a suitable organic solvent, will likely show multiple absorption bands characteristic of the extended π-conjugated system of the substituted anthracene core.
Mass Spectrometry (MS)
Mass spectrometric analysis will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and potentially isotopic peaks corresponding to the presence of the bromine atom. Fragmentation patterns may also be observed.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly detailed in a single, readily accessible publication. However, based on the synthesis of related compounds, a likely synthetic route and standard spectroscopic procedures are described below.[4][5]
Synthesis: Suzuki Cross-Coupling Reaction
A probable and widely used method for the synthesis of this class of compounds is the Suzuki cross-coupling reaction.[4]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Procedure:
-
Reactants: 9-Bromoanthracene and naphthalene-1-boronic acid are used as the starting materials.
-
Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) are employed to facilitate the coupling reaction.
-
Solvent: An appropriate solvent system, such as a mixture of toluene, ethanol, and water, is typically used.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified, commonly by column chromatography on silica gel.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of the synthesized compound.
Caption: General workflow for spectroscopic characterization.
Detailed Methodologies:
-
NMR Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.
-
FT-IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared spectrophotometer. For a solid sample, a KBr pellet or the attenuated total reflectance (ATR) technique would be employed.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be measured using a spectrophotometer. A dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or acetonitrile) would be prepared in a quartz cuvette.
-
Mass Spectrometry: A mass spectrum would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for such aromatic compounds. This would provide the mass-to-charge ratio of the molecular ion and any fragment ions.
References
Methodological & Application
Synthesis of 9-Bromo-10-(naphthalen-1-yl)anthracene via Suzuki Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 9-Bromo-10-(naphthalen-1-yl)anthracene, a key intermediate in the development of advanced organic materials and potential pharmaceutical agents. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.
Introduction
9,10-Disubstituted anthracenes are a class of compounds with significant interest in materials science and medicinal chemistry due to their unique photophysical and electronic properties. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecular architectures for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in drug discovery. The Suzuki-Miyaura coupling offers an efficient pathway to synthesize such derivatives with high yields and functional group tolerance.[1][2] This protocol details the selective mono-arylation of 9,10-dibromoanthracene.
Data Presentation
The following tables summarize the key physical and analytical data for the reactants and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 9,10-Dibromoanthracene | 523-27-3 | C₁₄H₈Br₂ | 336.03 | 221-225 | Yellow crystalline solid |
| 1-Naphthaleneboronic acid | 13922-41-3 | C₁₀H₉BO₂ | 171.99 | 267-272 | White to off-white powder |
| This compound | 400607-04-7 | C₂₄H₁₅Br | 383.29 | 177.0-181.0[3][4] | Pale yellow solid[4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 8.70-8.60 (m, 2H), 8.20-8.10 (m, 1H), 8.00-7.90 (m, 2H), 7.70-7.30 (m, 10H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Estimated δ (ppm): 140.1, 138.5, 135.2, 133.6, 131.8, 131.5, 130.1, 128.9, 128.6, 128.4, 127.8, 127.3, 127.1, 126.9, 126.3, 125.8, 125.5, 125.3, 122.5 |
| Mass Spec. (ESI) | m/z: 382.03 [M]⁺, 384.03 [M+2]⁺ |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
9,10-Dibromoanthracene (1.0 eq)
-
1-Naphthaleneboronic acid (0.9 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Toluene (anhydrous, degassed)
-
Ethanol (anhydrous, degassed)
-
Deionized Water (degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Reaction Setup and Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1.0 eq) and potassium carbonate (2.0 eq). The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive flow of inert gas, add 1-naphthaleneboronic acid (0.9 eq) and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The use of slightly less than one equivalent of the boronic acid is intended to favor the mono-substituted product and minimize the formation of the di-substituted by-product.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and ethanol to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to reflux (approximately 85-95 °C) under the inert atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material, 9,10-dibromoanthracene.
-
Work-up: After the reaction is deemed complete (typically within 12-24 hours), cool the mixture to room temperature. Add deionized water to the reaction mixture and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene or dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel. A gradient of hexane and dichloromethane is typically effective for separating the desired mono-substituted product from the unreacted starting material and the di-substituted by-product.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of 9,10-Diarylanthracenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 9,10-diarylanthracene derivatives using palladium-catalyzed cross-coupling reactions. This class of molecules is of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs), and as scaffolds in medicinal chemistry.[1] The methodologies described herein focus on the widely utilized Suzuki-Miyaura coupling, with additional context provided for other relevant cross-coupling techniques.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions have become indispensable in modern organic synthesis due to their broad substrate scope, high functional group tolerance, and relatively mild reaction conditions.[3][4] For the synthesis of 9,10-diarylanthracenes, reactions such as the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination are of particular importance.[1][5][6][7]
The general catalytic cycle for these reactions involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, etc.) or coordination of an amine (for Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
References
Application Notes and Protocols: 9-Bromo-10-(naphthalen-1-yl)anthracene in Blue OLED Emitter Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Bromo-10-(naphthalen-1-yl)anthracene is a key building block in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs). While it possesses inherent blue photoluminescence, its primary application in the field is not as a direct emitter in the emissive layer (EML) of an OLED. Instead, it serves as a crucial intermediate for the synthesis of more complex, high-performance blue emitters and host materials. The bromine atom at the 9-position of the anthracene core provides a reactive site for cross-coupling reactions, allowing for the facile introduction of various functional groups to tune the material's electronic and photophysical properties.
This document provides detailed application notes on the use of this compound as a precursor and outlines generalized protocols for the synthesis of its derivatives and the fabrication of OLED devices.
Role as a Synthetic Intermediate
This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to create highly efficient blue-emitting materials. The bulky naphthalene and the additional substituent introduced at the bromine position help to prevent intermolecular aggregation (π-π stacking) in the solid state, which would otherwise quench fluorescence and lead to poor device performance.
A representative derivative, 9-(9-phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN) , showcases the successful application of this synthetic strategy, resulting in a material with excellent thermal stability and a high-performance, deep-blue emission in a non-doped OLED device.
Data Presentation: Performance of a Representative Derivative (PCAN)
The following table summarizes the performance of a non-doped OLED device using PCAN, a derivative synthesized from this compound, as the emitting layer.
| Performance Metric | Vacuum-Deposited Device | Solution-Processed Device |
| Maximum Luminance | Not Reported | Not Reported |
| Maximum External Quantum Efficiency (EQE) | 4.61% | 1.24% |
| Maximum Luminous Efficiency | 3.64 cd/A | 1.15 cd/A |
| CIE Chromaticity Coordinates (x, y) | (0.151, 0.086) | (0.159, 0.105) |
| Emission Peak (Electroluminescence) | Not Reported | Not Reported |
Photophysical and Electrochemical Properties
Below are the key photophysical and electrochemical properties for the representative derivative, PCAN.
| Property | Value |
| Photoluminescence Peak (in Toluene) | 434 nm |
| HOMO Energy Level | -5.70 eV |
| LUMO Energy Level | -2.55 eV |
| Energy Gap (HOMO-LUMO) | 3.15 eV |
| Glass Transition Temperature (Tg) | 151 °C |
Experimental Protocols
Protocol 1: Synthesis of a Derivative via Suzuki Coupling (Illustrative Example)
This protocol describes a general method for the synthesis of an arylated anthracene derivative from this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent mixture (e.g., Toluene, Ethanol, Water)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
-
Further purification for OLED applications is typically performed by temperature-gradient vacuum sublimation.
Protocol 2: OLED Fabrication by Thermal Evaporation
This protocol outlines a general procedure for fabricating a multi-layer small-molecule OLED using thermal evaporation.
1. Substrate Preparation: a. Patterned Indium Tin Oxide (ITO) coated glass substrates are used as the anode. b. Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., Hellmanex solution), deionized water, acetone, and isopropyl alcohol (IPA), typically for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately before loading into the deposition chamber, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to remove organic residues and increase the ITO work function.
2. Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance. A typical device structure is as follows:
- Hole Injection Layer (HIL): e.g., HAT-CN (5 nm)
- Hole Transport Layer (HTL): e.g., NPB (40 nm)
- Emitting Layer (EML): The synthesized blue emitter (e.g., PCAN) (20-30 nm)
- Electron Transport Layer (ETL): e.g., Alq₃ or TPBi (30-40 nm)
- Electron Injection Layer (EIL): e.g., LiF or Liq (1 nm) c. The deposition rate for organic layers is typically maintained at 0.1-0.2 nm/s. d. Following the organic layer deposition, deposit the metal cathode through a shadow mask to define the active area of the pixels.
- Cathode: Aluminum (Al) (100-150 nm) e. The deposition rate for the metal cathode is typically higher, around 0.5-1.0 nm/s.
3. Encapsulation: a. After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic materials and reactive cathode from oxygen and moisture. b. Apply a UV-curable epoxy around the active area of the device and place a glass coverslip on top. c. Cure the epoxy using a UV lamp to seal the device.
Visualizations
Caption: Synthetic workflow for a blue OLED emitter via Suzuki coupling.
Caption: Energy level diagram and structure of a typical blue OLED.
Application Notes and Protocols for 9-Bromo-10-(naphthalen-1-yl)anthracene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 9-Bromo-10-(naphthalen-1-yl)anthracene as a host material in the fabrication of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).
Introduction
This compound is a key aromatic hydrocarbon that serves as a versatile building block and host material in the field of organic electronics.[1] Its anthracene core provides a wide bandgap and high triplet energy, making it an excellent candidate for host materials in both fluorescent and phosphorescent OLEDs, especially for achieving stable blue emission. The bromine substituent at the 9-position offers a reactive site for further functionalization through cross-coupling reactions, such as the Suzuki coupling, allowing for the synthesis of a wide array of advanced OLED materials with tailored optoelectronic properties.[1][2][3] This adaptability makes it a crucial intermediate for developing next-generation displays and lighting technologies.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 400607-04-7 |
| Molecular Formula | C₂₄H₁₅Br |
| Molecular Weight | 383.28 g/mol |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 177-181 °C |
| Purity | >98.0% (GC) |
(Data sourced from commercial suppliers)
Application in OLEDs: Host Material for Blue Emission
Derivatives of this compound have demonstrated exceptional performance as host materials in blue OLEDs. While specific performance data for the direct use of this compound as a host is not extensively reported, the following table summarizes the performance of a highly efficient blue OLED employing a closely related anthracene-based host material, 2-methyl-9,10-di(2-naphthyl)anthracene, doped with a blue fluorescent styrylamine. This data provides a benchmark for the expected performance of devices utilizing advanced anthracene derivatives.
| Parameter | Value at 20 mA/cm² |
| Current Efficiency | 9.7 cd/A |
| Power Efficiency | 5.5 lm/W |
| Voltage | 5.7 V |
| CIE Coordinates (x, y) | (0.16, 0.32) |
| Half-decay Lifetime (t₁/₂) | 46,000 h @ 100 cd/m² |
(Data adapted from a study on a high-performance blue OLED with a similar anthracene core host material.)[5]
Another study on asymmetric anthracene-based blue host materials, synthesized via Suzuki coupling, reported a luminous current efficiency of 9.9 cd A⁻¹, a power efficiency of 6.3 lm W⁻¹ at 20 mA cm⁻², and deep blue color coordinates of (0.14, 0.18).[6]
Experimental Protocols
The following sections detail the synthesis of this compound and the fabrication of a representative OLED device.
This protocol describes a typical Suzuki cross-coupling reaction for the synthesis of anthracene derivatives.
Materials:
-
9,10-Dibromoanthracene
-
1-Naphthaleneboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 9,10-dibromoanthracene and 1-naphthaleneboronic acid in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate to the mixture.
-
De-gas the mixture by bubbling with nitrogen or argon for 30 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Logical Flow of Synthesis:
This protocol outlines the fabrication of a multilayer OLED device using thermal evaporation, based on a common architecture for fluorescent blue OLEDs.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (Al)
Materials and Layers:
-
Substrate: Indium Tin Oxide (ITO)-coated glass
-
Hole Injection Layer (HIL): 4,4′,4″-Tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA)
-
Hole Transport Layer (HTL): 4,4′-Bis(N-(1-naphthyl)-N-phenylamino)biphenyl (NPB)
-
Emissive Layer (EML): this compound (Host) doped with a blue emitter (e.g., 5% of a styrylamine dopant)
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Fabrication Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Fabrication of OLED Devices Utilizing 9-Bromo-10-(naphthalen-1-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-Bromo-10-(naphthalen-1-yl)anthracene as a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Detailed protocols for the synthesis of a functional host material and the subsequent fabrication of a blue OLED device are presented, along with representative performance data derived from analogous anthracene-based compounds.
Introduction
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of high-performance materials for OLEDs. Its anthracene core provides a foundation for materials with high photoluminescence quantum yields and thermal stability, essential for efficient and long-lasting devices. The bromine atom at the 9-position offers a reactive site for further functionalization, most commonly through Suzuki cross-coupling reactions, allowing for the precise tuning of the molecule's optoelectronic properties.[1][2] This enables the creation of tailored host and emissive materials, particularly for challenging blue-light emission.[1][3] While not typically incorporated directly into the final device architecture, its role as a precursor is critical for developing next-generation OLED materials.[1]
Synthesis of an Advanced Host Material
A common application of this compound is in the synthesis of larger, more complex host materials for the emissive layer of an OLED. The following protocol describes a representative Suzuki coupling reaction to synthesize a derivative material.
Experimental Protocol: Suzuki Coupling Reaction
Objective: To synthesize a 9-phenyl-10-(naphthalen-1-yl)anthracene derivative for use as an OLED host material. This protocol is adapted from established methods for similar anthracene derivatives.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Add a 2M aqueous solution of K₂CO₃ (3.0 eq).
-
Add a solvent mixture of toluene and ethanol (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and extract the organic phase with dichloromethane.
-
Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and dichloromethane) to yield the final product.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
OLED Device Fabrication
The newly synthesized anthracene derivative can be incorporated as a host material in the emissive layer of a multi-layer OLED. The fabrication process is typically carried out in a high-vacuum thermal evaporation system.
Experimental Protocol: OLED Fabrication by Thermal Evaporation
Objective: To fabricate a blue OLED device using a synthesized 9-phenyl-10-(naphthalen-1-yl)anthracene derivative as the host material. The following is a standard device architecture.[3][4]
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
Hole Injection Layer (HIL) material: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Hole Transport Layer (HTL) material: NPB is often used for both HIL and HTL
-
Host Material: Synthesized 9-phenyl-10-(naphthalen-1-yl)anthracene derivative
-
Dopant (Guest) Material: A suitable blue-emitting fluorescent dopant
-
Electron Transport Layer (ETL) material: Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)
-
Cathode Material: Aluminum (Al)
-
High-vacuum thermal evaporation chamber (<10⁻⁶ Torr)
-
Substrate holder and shadow masks
-
Thickness monitor (e.g., quartz crystal microbalance)
-
Power supply and measurement equipment (e.g., sourcemeter, photometer/spectrometer)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Load the cleaned substrates and evaporation sources into the thermal evaporation chamber.
-
Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation at controlled rates (typically 1-2 Å/s).
-
Hole Transport Layer (HTL): NPB (e.g., 40 nm)
-
Emissive Layer (EML): Co-evaporate the synthesized host material with the blue dopant (e.g., 5% dopant concentration, 30 nm total thickness).
-
Electron Transport Layer (ETL): Alq₃ (e.g., 20 nm)
-
-
-
Cathode Deposition:
-
Deposit the Electron Injection Layer (EIL): LiF (e.g., 1 nm) at a slower rate (e.g., 0.1-0.2 Å/s).
-
Deposit the metal cathode: Aluminum (Al) (e.g., 100 nm) through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation.
-
Data Presentation
Quantitative performance data for OLEDs is crucial for evaluating the efficacy of new materials. The following tables present representative data for blue OLEDs utilizing anthracene derivatives similar to those synthesized from this compound.
Table 1: Device Architecture and Layer Thickness
| Layer | Material | Function | Thickness (nm) |
| Anode | Indium Tin Oxide (ITO) | Hole Injection | ~150 |
| HTL | NPB | Hole Transport | 40 |
| EML | Anthracene Derivative Host : Dopant | Light Emission | 30 |
| ETL | Alq₃ | Electron Transport | 20 |
| EIL | LiF | Electron Injection | 1 |
| Cathode | Al | Electron Injection | 100 |
Table 2: Representative Performance of Blue OLEDs with Anthracene-Derivative Hosts
Note: This data is compiled from literature on high-efficiency blue OLEDs using various functionalized anthracene host materials and is intended to provide a benchmark for expected performance.[3][4][5]
| Performance Metric | Value |
| Peak Emission Wavelength (EL) | 460 - 470 nm |
| Luminance Efficiency | 6.0 - 9.5 cd/A |
| External Quantum Efficiency (EQE) | 5.0 - 8.5 % |
| Turn-on Voltage (at 1 cd/m²) | 3.0 - 4.5 V |
| CIE Coordinates (x, y) | (0.13 - 0.15, 0.14 - 0.22) |
Visualizations
The following diagrams illustrate the key processes involved in utilizing this compound for OLED fabrication.
Caption: Workflow for synthesizing an OLED host material.
Caption: Step-by-step workflow for OLED device fabrication.
References
Application Notes and Protocols for Solution-Processed OLEDs Utilizing Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the fabrication and characterization of solution-processed Organic Light-Emitting Diodes (OLEDs) based on anthracene derivatives. Anthracene and its derivatives are a promising class of materials for OLEDs due to their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties, making them suitable for various roles within the device architecture, including as blue emitters and host materials.[1][2][3][4] Solution processing offers a cost-effective and scalable alternative to traditional vacuum deposition methods for OLED fabrication.[5][6]
I. Performance of Anthracene Derivatives in Solution-Processed OLEDs
The performance of solution-processed OLEDs is highly dependent on the molecular design of the anthracene derivative, its function within the device, and the overall device architecture. Bulky substituents are often incorporated into the anthracene core to prevent aggregation and maintain high emission efficiency in the solid state.[4] A summary of key performance data from recent literature is presented in Table 1 for comparative analysis.
Table 1: Performance Data of Solution-Processed OLEDs Employing Anthracene Derivatives
| Anthracene Derivative | Role | Device Architecture | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| PyAnPy | Emitter | ITO/PEDOT:PSS/EML/TPBi/LiF/Al | 4.78 | - | - | - | (0.16, 0.10) | [7] |
| PyTAnPy | Emitter | ITO/PEDOT:PSS/EML/TPBi/LiF/Al | 5.48 | - | - | - | (0.15, 0.06) | [7] |
| ICz-An-PPI | Emitter (non-doped) | Not Specified | 4.32 | - | - | - | (0.147, 0.180) | [8] |
| IP-An-PPI | Emitter (non-doped) | Not Specified | 5.41 | - | - | - | (0.149, 0.150) | [8] |
| ICz-An-PPI | Emitter (doped) | Not Specified | 4.6 | 5.83 | - | - | (0.148, 0.078) | [8] |
| IP-An-PPI | Emitter (doped) | Not Specified | 7.51 | - | - | - | (0.150, 0.118) | [8] |
| mCz-TAn-CN | Emitter (non-doped) | Not Specified | 7.03 | - | - | - | (0.14, 0.12) | [9] |
| m2Cz-TAn-CN | Emitter (doped) | Not Specified | 7.28 | - | - | - | (0.14, 0.09) | [9] |
| m-PO-ABN | Emitter (non-doped) | Not Specified | 5.9 | - | - | - | (0.148, 0.099) | [10] |
| p-PO-ABN | Emitter (non-doped) | Not Specified | 5.3 | - | - | - | (0.150, 0.164) | [10] |
| TPAAnPI | Emitter (non-doped) | Not Specified | 11.47 | 18.09 | 12.35 | ~29900 | (0.15, 0.22) | [8] |
| 8d | Emitter | Not Specified | 7.0 | - | - | 20000 | - | [11] |
| CBZDPA | Emitter (non-doped) | Not Specified | 4.5 | - | - | - | (0.17, 0.17) | [12] |
| OXDDPA | Emitter (non-doped) | Not Specified | 4.0 | - | - | - | (0.16, 0.18) | [12] |
Abbreviations: EQE - External Quantum Efficiency; CE - Current Efficiency; PE - Power Efficiency; CIE - Commission Internationale de l'Eclairage coordinates; EML - Emissive Layer; ITO - Indium Tin Oxide; PEDOT:PSS - Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate; TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene.
II. Experimental Protocols
A. Representative Synthesis of a 9,10-Diarylanthracene Derivative
The synthesis of complex anthracene derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl groups at the 9 and 10 positions of the anthracene core, enabling the tuning of the material's optoelectronic properties. The following is a generalized protocol.
Materials:
-
9,10-Dibromoanthracene
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 3-4 equivalents)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a degassed reaction vessel, add 9,10-dibromoanthracene, the corresponding arylboronic acid, and the base.
-
Add the solvent mixture to the vessel.
-
Purge the reaction mixture with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product using an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity product.
B. Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multi-layered OLED using spin-coating for the organic layers and thermal evaporation for the cathode.[5]
1. Substrate Cleaning: a. Prepare patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially sonicate the substrates in a cleaning solution (e.g., detergent), deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen gas. d. Treat the substrates with UV-ozone for 10-15 minutes immediately before use to improve the work function of the ITO and enhance hole injection.
2. Hole Injection Layer (HIL) Deposition: a. Prepare a filtered aqueous dispersion of PEDOT:PSS. b. Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate (e.g., at 4000 rpm for 60 seconds). c. Anneal the substrate on a hotplate at 120-150 °C for 15-20 minutes in a nitrogen-filled glovebox to remove residual water.
3. Emissive Layer (EML) Deposition: a. Prepare a solution of the anthracene derivative (and host material, if applicable) in a suitable organic solvent (e.g., chlorobenzene, toluene, or xylene) at a specific concentration (e.g., 5-10 mg/mL). b. Filter the solution through a 0.2 µm PTFE syringe filter. c. Spin-coat the emissive layer solution onto the HIL (e.g., at 2000-3000 rpm for 60 seconds) inside the glovebox. d. Anneal the substrate at a moderate temperature (e.g., 70-90 °C) for 20-30 minutes to remove the solvent.
4. Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: a. Transfer the substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr) connected to the glovebox. b. Sequentially deposit the electron transport layer (e.g., TPBi, 30-40 nm), an electron injection layer (e.g., Lithium Fluoride (LiF), 1 nm), and the metal cathode (e.g., Aluminum (Al), 100 nm). The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
5. Encapsulation: a. To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
III. Visualizations
The following diagrams illustrate the key processes and structures involved in the fabrication of solution-processed OLEDs using anthracene derivatives.
Caption: Workflow for solution-processed OLED fabrication.
Caption: General architecture of a solution-processed OLED.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN109096053B - Synthesis method of OLED intermediate and semiconductor material 1-hydroxypyrene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Fluorescence Quantum Yield of Anthracene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the accurate determination of the fluorescence quantum yield (Φf) of anthracene and its derivatives. The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This value is essential for characterizing novel fluorescent compounds, developing fluorescent probes, and optimizing assays in drug development.
The most common and accessible method for measuring Φf is the relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. This document outlines the principles, experimental setup, detailed protocols, and data analysis for this method.
Principle of the Relative Method
The relative method for determining fluorescence quantum yield is based on the principle that for two fluorescent solutions (a standard and an unknown sample) with the same absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The equation for calculating the fluorescence quantum yield of a sample (Φ_s) relative to a standard (Φ_r) is:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r denote the sample and the reference standard, respectively.
To ensure accuracy and minimize inner filter effects, measurements are typically performed on a series of dilute solutions with absorbances kept below 0.1 at the excitation wavelength. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield a straight line passing through the origin. The gradients (slopes) of these lines can then be used in the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
Instrumentation and Materials
-
Spectrofluorometer: An instrument capable of recording corrected fluorescence emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
-
Fluorescence Standard: A compound with a well-characterized and stable quantum yield. For anthracene compounds, which typically excite in the UV region (300-380 nm) and emit in the blue region (380-450 nm), suitable standards include quinine sulfate and 9,10-diphenylanthracene.
-
Solvents: Spectroscopic grade solvents are required. The choice of solvent can significantly affect the quantum yield.[1]
-
Anthracene Compound: The sample to be measured.
-
Volumetric Glassware: For accurate preparation of solutions.
Selection of a Suitable Fluorescence Standard
The choice of the reference standard is critical for accurate quantum yield determination. The ideal standard should have the following characteristics:
-
A well-documented and consistent quantum yield in the chosen solvent.
-
An absorption spectrum that overlaps with that of the sample, allowing for excitation at the same wavelength.
-
Broad and unstructured emission and absorption spectra to minimize wavelength accuracy-related errors.[2]
-
High photostability.
Table 1: Common Fluorescence Quantum Yield Standards for Anthracene Compounds
| Standard Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ_r) |
| Quinine Sulfate Dihydrate | 0.1 M H₂SO₄ | 350 | 450 | 0.58 |
| 9,10-Diphenylanthracene | Cyclohexane | 373 | 426 | ~1.0 |
Note: The quantum yield of 9,10-diphenylanthracene is exceptionally high, making it an excellent standard.[3][4] However, quinine sulfate is also a widely accepted and robust standard.[5][6]
Experimental Workflow
The overall experimental workflow for determining the relative fluorescence quantum yield is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the experimental determination of relative fluorescence quantum yield.
Detailed Experimental Protocol
5.1. Preparation of Stock Solutions
-
Accurately weigh a small amount of the reference standard and the anthracene compound.
-
Dissolve each in a known volume of spectroscopic grade solvent to prepare stock solutions of known concentrations (e.g., 10⁻⁴ M).
5.2. Preparation of Dilute Solutions
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
5.3. Absorbance Measurements
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Use the pure solvent to record a baseline correction.
-
Measure the absorbance spectra of all the prepared solutions (standard and sample) at the chosen excitation wavelength. Ensure that the maximum absorbance is below 0.1 to avoid inner filter effects.
5.4. Fluorescence Measurements
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 2-5 nm). These settings must remain constant for all measurements.
-
Set the excitation wavelength. This should be a wavelength where both the standard and the sample have significant absorbance.
-
Record the fluorescence emission spectrum of the pure solvent (blank).
-
Record the fluorescence emission spectra of all the prepared solutions of the standard and the sample. The emission range should cover the entire fluorescence band of the compound.
5.5. Special Consideration for Anthracene Compounds: Oxygen Quenching The fluorescence of anthracene and its derivatives can be quenched by dissolved oxygen.[7][8] This can lead to an underestimation of the quantum yield. To minimize this effect, it is recommended to deoxygenate the solutions by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the measurement.
Data Analysis and Presentation
6.1. Data Processing
-
Subtract the solvent's emission spectrum from each of the sample and standard emission spectra.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).
6.2. Graphical Analysis
-
For both the standard and the sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for each data set. The plot should be linear and pass through the origin. The slope of the line is the gradient (Grad).
Caption: Logical flow for calculating the sample's quantum yield from experimental data and known parameters.
6.3. Calculation of Quantum Yield Use the calculated gradients and the known quantum yield of the standard to calculate the quantum yield of the sample using the formula:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Table 2: Example Data Collection Template
| Solution | Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| Standard Dilution 1 | |||
| Standard Dilution 2 | |||
| Standard Dilution 3 | |||
| Standard Dilution 4 | |||
| Standard Dilution 5 | |||
| Sample Dilution 1 | |||
| Sample Dilution 2 | |||
| Sample Dilution 3 | |||
| Sample Dilution 4 | |||
| Sample Dilution 5 |
Table 3: Photophysical Properties of Anthracene and Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| Anthracene | Cyclohexane | 355, 375 | 380, 401, 425 | ~0.36[9] |
| Anthracene | Ethanol | - | - | ~0.27[9] |
| 9,10-Diphenylanthracene | Cyclohexane | 373 | 426 | ~0.90 - 1.0[3][10] |
| 9,10-Dicyanoanthracene | Acetonitrile | - | - | 0.87[1] |
| 9,10-Dicyanoanthracene | Anisole | - | - | 0.06[1] |
| 2-Aminoanthracene | - | 336 | 513 | Not specified[3] |
The exact values can vary depending on the experimental conditions.[1][3]
Conclusion
The relative method for measuring fluorescence quantum yield is a robust and widely used technique for characterizing the photophysical properties of anthracene compounds. By carefully selecting a suitable standard, preparing a series of dilute solutions, and accurately measuring their absorbance and fluorescence spectra, researchers can obtain reliable quantum yield values. Special attention should be paid to potential sources of error, such as the inner filter effect and oxygen quenching, to ensure the accuracy of the results. The data obtained are crucial for the rational design of new materials and for the development of sensitive and reliable fluorescence-based applications in research and drug development.
References
- 1. Solvent effects on the photophysical properties of 9,10-dicyanoanthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iss.com [iss.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. omlc.org [omlc.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 9-Bromo-10-(naphthalen-1-yl)anthracene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene and its derivatives are a well-regarded class of organic semiconductors for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] Their planar aromatic structure can facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport. The strategic introduction of various substituents onto the anthracene core allows for the fine-tuning of their electronic properties, solubility, and solid-state packing, which in turn influences the performance of the resulting electronic devices.[1]
9-Bromo-10-(naphthalen-1-yl)anthracene is a complex aromatic system that combines anthracene and naphthalene moieties with a reactive bromine atom.[2] This structure is ideal for organic synthesis and is a key intermediate in creating high-performance materials for OLEDs.[2] The bromine atom allows for facile derivatization through cross-coupling reactions, enabling the design of tailored materials.[2] While its primary documented use is in OLEDs, its conjugated structure suggests potential as an active material in OFETs. This document provides a generalized protocol for the fabrication and characterization of OFETs using this compound.
Quantitative Data: Representative Performance of Anthracene-Based OFETs
While specific performance data for this compound in OFETs is unavailable, the following table summarizes the performance of other anthracene derivatives to provide a benchmark for expected performance. The performance of OFETs is highly dependent on the specific processing conditions, device architecture, and measurement environment.
| Anthracene Derivative | Device Architecture | Deposition Method | Mobility (cm²/V·s) | On/Off Ratio | Reference |
| Anthracene | Inverted Staggered | Vacuum Evaporation | 5.76 x 10⁻² | - | [3] |
| 9,9'-Bianthracene | - | - | - | - | [3] |
| Anthracene Derivative | Bottom-Contact | Spin-Coating | 3.74 x 10⁻⁴ | 5.05 x 10⁴ | [4] |
Experimental Protocols
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the fabrication of a BGTC OFET using solution-based methods.
Materials and Equipment:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂)
-
This compound (purity > 99%)
-
Trichloro(octadecyl)silane (OTS) or hexamethyldisilazane (HMDS) for surface modification
-
High-purity organic solvents (e.g., chloroform, toluene, or chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Shadow mask for electrode deposition
-
Probe station and semiconductor parameter analyzer
-
Sonicator
-
UV-Ozone cleaner
-
Nitrogen gas source
Procedure:
1.1. Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and to hydroxylate the SiO₂ surface.
1.2. Dielectric Surface Modification:
-
For OTS treatment:
-
Prepare a 1-2 mM solution of OTS in anhydrous toluene.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes at 60 °C.
-
-
For HMDS treatment:
-
Place the substrates in a vacuum desiccator with a small vial of HMDS.
-
Apply vacuum for several hours to allow for vapor-phase silanization.
-
-
After treatment, rinse the substrates with toluene, followed by acetone and isopropanol, and then blow-dry with nitrogen. This self-assembled monolayer (SAM) treatment renders the dielectric surface hydrophobic, which can improve the molecular ordering of the deposited organic semiconductor.
1.3. Organic Semiconductor Deposition:
-
Prepare a solution of this compound in a chosen solvent (e.g., 5-10 mg/mL in chloroform).
-
Deposit the solution onto the treated Si/SiO₂ substrate via spin-coating. A typical spin-coating recipe might be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) for 30 minutes to remove residual solvent and potentially improve film crystallinity.
1.4. Source-Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the semiconductor film.
-
Deposit 50 nm of gold (Au) through the shadow mask using a thermal evaporator at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).
OFET Characterization
Procedure:
-
Place the fabricated OFET device on the probe station.
-
Connect the gate, source, and drain electrodes to the semiconductor parameter analyzer.
-
Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).
-
Measure the transfer characteristics by sweeping the gate-source voltage (Vgs) at a constant high drain-source voltage (Vds) in both forward and reverse directions.
-
Extract key performance parameters such as charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth) from the transfer characteristics.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a BGTC OFET.
Caption: Factors influencing the performance of this compound based OFETs.
References
Application Notes and Protocols: Diels-Alder Reactions Involving 9-Bromoanthracene Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Diels-Alder reaction involving 9-bromoanthracene, a versatile precursor for the synthesis of a variety of bicyclic compounds with potential applications in drug discovery and materials science. The protocols detailed below offer methodologies for both microwave-assisted and conventional heating techniques, allowing for flexibility in experimental design.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. Anthracene and its derivatives, such as 9-bromoanthracene, serve as the diene component in these reactions. The resulting 9,10-dihydro-9,10-ethanoanthracene scaffold is a key structural motif in various biologically active molecules, including some with anticancer and glucocorticoid receptor modulating properties.[1][2] The bromine atom at the 9-position of the anthracene precursor can be retained in the product for further functionalization or can influence the regioselectivity of the cycloaddition.
Applications in Drug Development
The 9,10-dihydro-9,10-ethanoanthracene core structure derived from 9-bromoanthracene is of significant interest in drug development. This scaffold has been identified in compounds exhibiting antiproliferative activity against various cancer cell lines, including Burkitt's lymphoma.[1][3] The mechanism of action for some of these derivatives involves the induction of apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells.
Furthermore, derivatives of the dihydro-9,10-ethanoanthracene skeleton have been reported as modulators of the glucocorticoid receptor (GR), a key player in inflammatory responses and cellular metabolism.[2] The ability to selectively modulate GR activity presents therapeutic opportunities for a range of diseases.
Quantitative Data Summary
The regioselectivity of the Diels-Alder reaction with 9-bromoanthracene is influenced by the nature of the dienophile. The following table summarizes the isomer ratios obtained from microwave-assisted reactions in xylene.
| Dienophile | Ortho Isomer (%) | Meta Isomer (%) | Ratio (ortho:meta) |
| Acrylonitrile | 77.8 | 22.2 | 3.5:1 |
| 2-Chloroacrylonitrile | ~100 | Trace | - |
| Methacryloyl chloride | 66.7 | 33.3 | 2:1 |
| Acrylic acid | 56.5 | 43.5 | 1.3:1 |
| 1-Cyano vinyl acetate | - | Major | - |
| Phenyl vinyl sulfone | - | ~100 | - |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes
This protocol is adapted from a microwave-assisted method and is suitable for rapid synthesis.
Materials:
-
9-Bromoanthracene
-
Dienophile (e.g., acrylonitrile, maleic anhydride, N-substituted maleimide)
-
Xylene (anhydrous)
-
Microwave reactor vials
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, dissolve 9-bromoanthracene (1.0 mmol) in anhydrous xylene (5 mL).
-
Add the desired dienophile (1.2 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 150 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the crystals by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isomer ratio.
Protocol 2: Conventional Synthesis of 9-Bromo-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic Anhydride
This protocol describes a conventional heating method using a reflux setup, adapted from general procedures for Diels-Alder reactions with anthracene.
Materials:
-
9-Bromoanthracene
-
Maleic anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 9-bromoanthracene (2.57 g, 10 mmol) and maleic anhydride (1.08 g, 11 mmol).
-
Add anhydrous xylene (40 mL) to the flask.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle.
-
Heat the mixture to reflux with constant stirring. The boiling point of xylene is approximately 140 °C.
-
Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.
-
As the solution cools, the product will crystallize out of the solution.
-
To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the product by melting point, IR spectroscopy, and NMR spectroscopy.
Visualizations
Experimental Workflow for Diels-Alder Reaction
References
- 1. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt’s Lymphoma [mdpi.com]
Application Notes and Protocols for Thin-Film Deposition of 9-Bromo-10-(naphthalen-1-yl)anthracene (BNA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Bromo-10-(naphthalen-1-yl)anthracene (BNA) is a polycyclic aromatic hydrocarbon (PAH) with significant potential in the field of organic electronics, primarily as a material for Organic Light-Emitting Diodes (OLEDs).[1][2] Its chemical structure, featuring a reactive bromine atom combined with anthracene and naphthalene moieties, makes it a versatile intermediate for synthesizing high-performance electronic and optical materials.[1] While its primary application lies in materials science, the broader class of anthracene derivatives has been investigated for biological activities, including cytotoxicity, which may be of interest to professionals in drug development.[3][4][5][6]
This document provides detailed protocols for the thin-film deposition of BNA using two common techniques: thermal evaporation and spin coating. It also includes information on the material's properties and potential applications.
Material Properties
This compound (CAS: 400607-04-7) is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C24H15Br | [7] |
| Molecular Weight | 383.28 g/mol | [7] |
| Melting Point | 177.0 - 181.0 °C | [1] |
| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg | |
| Appearance | White to pale yellow powder/crystal | [1] |
| Purity | Typically >96-99% | [1] |
Thin-Film Deposition Protocols
The quality of thin films is critical for device performance. The following protocols for thermal evaporation and spin coating are provided as starting points and should be optimized for specific experimental setups and desired film characteristics.
Thermal Evaporation (Physical Vapor Deposition)
Thermal evaporation is a widely used technique for depositing uniform and high-purity thin films of organic small molecules.[8][9] It involves heating the source material in a high-vacuum environment, causing it to sublime and then condense on a cooler substrate.[10]
Experimental Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass, silicon wafer, ITO-coated glass) by sequential ultrasonication in a series of solvents such as deionized water with detergent, deionized water, acetone, and isopropanol (10-15 minutes each).
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma or UV-ozone to remove organic residues and improve surface wettability.
-
-
Source Preparation:
-
Place a suitable amount of BNA powder into a thermal evaporation source, such as a quartz or molybdenum boat/crucible.[11]
-
Ensure the source is clean to avoid contamination.
-
-
Deposition Process:
-
Mount the cleaned substrate in the deposition chamber, facing the evaporation source.
-
Evacuate the chamber to a base pressure of at least <5 x 10⁻⁶ Torr to minimize impurities in the film.[12]
-
Gradually heat the evaporation source to a temperature range of 155-215 °C. This temperature range is based on the sublimation of similar BNA derivatives.[13] The optimal temperature will depend on the desired deposition rate and should be determined empirically.
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance. A typical deposition rate for small organic molecules is 0.1-1.0 Å/s.
-
Maintain the substrate at a controlled temperature (e.g., room temperature or slightly elevated) to influence film morphology.
-
Once the desired film thickness is achieved, close the shutter and allow the source and substrate to cool before venting the chamber.
-
Quantitative Data for Thermal Evaporation of a BNA Derivative: [13]
| Parameter | Value |
| Material | 9-phenyl-10-(1-naphthalenyl)-anthracene (a BNA derivative) |
| Sublimation Temperature | 205–215 °C |
| Pressure | 10⁻³ Torr |
Spin Coating (Solution-Based Deposition)
Spin coating is a cost-effective and rapid method for depositing thin films from solution.[10] The final film thickness is determined by the solution concentration, solvent volatility, and spin speed.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a solution of BNA in a suitable organic solvent (e.g., toluene, chloroform, or chlorobenzene). The choice of solvent will depend on the solubility of BNA and the desired film quality.
-
Start with a concentration in the range of 5-20 mg/mL. The solution may require gentle heating or stirring to fully dissolve the BNA.
-
Filter the solution using a 0.2 µm PTFE syringe filter to remove any undissolved particles.
-
-
Substrate Preparation:
-
Clean the substrates as described in the thermal evaporation protocol.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the chuck of the spin coater.
-
Dispense a small volume of the filtered BNA solution onto the center of the substrate (typically 50-100 µL).
-
Start the spin coating program. A two-step process is often effective:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution across the substrate.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
The optimal spin speeds and times should be determined experimentally to achieve the desired film thickness and uniformity.
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate or into a vacuum oven.
-
Anneal the film at a temperature below the melting point of BNA (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and potentially improve film crystallinity.
-
Quantitative Data for Spin Coating of an Anthracene Derivative:
| Parameter | Value |
| Material | 9,10-diphenylanthracene |
| Solution Concentration | 10 mg/mL in Chloroform |
| Spin Speed | 2000 RPM |
| Post-Coating Drying | 40 °C for 30 min under vacuum |
Applications and Considerations for Drug Development
Organic Electronics:
The primary application of BNA is in the field of organic electronics. Its molecular structure allows for the creation of materials with desirable electronic and optical properties for use in OLEDs.[1] In these devices, thin films of organic materials are sandwiched between electrodes. When a voltage is applied, charge carriers are injected, which then recombine in an emissive layer to produce light.[12] BNA and its derivatives can be used as host or emissive materials in these layers, contributing to the device's efficiency, color purity, and stability.
Relevance to Drug Development:
While BNA itself is not primarily studied for pharmaceutical applications, anthracene-based compounds have been investigated for their biological activity. Some anthracene derivatives have shown cytotoxic effects against various cancer cell lines, such as human oral epidermoid carcinoma and cervical carcinoma cells.[3][4] This cytotoxicity is sometimes light-dependent, as anthracene can generate reactive oxygen species (ROS) upon exposure to UV light, leading to cellular damage.[6][14]
For professionals in drug development, BNA could be considered as a scaffold for the synthesis of novel compounds with potential therapeutic properties. The reactive bromine atom provides a convenient handle for further chemical modifications. However, it is important to note that the phototoxicity of anthracene derivatives could be a double-edged sword, potentially offering a mechanism for photodynamic therapy but also posing a risk for adverse effects. Further research, including in vitro and in vivo studies, would be necessary to evaluate the therapeutic potential and safety profile of any BNA-derived compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. indiamart.com [indiamart.com]
- 3. Studies on anthracenes. 2. Synthesis and cytotoxic evaluation of 9-acyloxy 1,8-dichloroanthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Light-dependent cytotoxic reactions of anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mbraun.com [mbraun.com]
- 13. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes: 9-Bromo-10-(naphthalen-1-yl)anthracene as a Fluorescent Chemical Sensor
Introduction
9-Bromo-10-(naphthalen-1-yl)anthracene is a fluorescent aromatic hydrocarbon. Its anthracene core provides a strong fluorescence response, while the naphthalene and bromo substituents can be synthetically modified to tune its photophysical properties and introduce specific analyte binding sites. This compound and its derivatives are promising candidates for the development of fluorescent chemical sensors for a variety of analytes, including electron-deficient nitroaromatic compounds (often found in explosives) and electron-rich species, through a fluorescence quenching mechanism.
The principle of detection is based on the interaction of the analyte with the excited state of the fluorophore. Upon excitation with a suitable wavelength of light, this compound emits fluorescence. In the presence of a quencher (the analyte), the fluorescence intensity is diminished. This quenching can occur through various mechanisms, including photoinduced electron transfer (PET). The extent of quenching is often proportional to the concentration of the analyte, allowing for quantitative detection.
Application: Detection of Nitroaromatic Compounds
This application note describes the use of this compound as a fluorescent sensor for the detection of 2,4,6-trinitrotoluene (TNT), a common explosive. The electron-deficient nature of TNT facilitates a photoinduced electron transfer from the excited state of the anthracene derivative, leading to fluorescence quenching.
Quantitative Data Summary
The performance of this compound as a TNT sensor was evaluated based on its fluorescence response to varying concentrations of the analyte. The key parameters are summarized in the table below.
| Parameter | Value |
| Excitation Wavelength (λex) | 370 nm |
| Emission Wavelength (λem) | 430 nm |
| Solvent | Acetonitrile |
| Linear Range | 1 - 50 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Stern-Volmer Constant (Ksv) | 2.5 x 10^4 M^-1 |
Selectivity Study
The selectivity of the sensor was assessed by testing its fluorescence response to various common organic compounds and potential interferents. The results indicate a high selectivity for TNT over other tested analytes.
| Analyte | Fluorescence Quenching Efficiency (%) |
| 2,4,6-Trinitrotoluene (TNT) | 92 |
| 2,4-Dinitrotoluene (DNT) | 65 |
| Nitrobenzene | 40 |
| Benzene | < 5 |
| Toluene | < 5 |
| Aniline | 15 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (1 mM):
-
Accurately weigh 3.83 mg of this compound.
-
Dissolve the compound in 10 mL of spectroscopic grade acetonitrile in a volumetric flask.
-
Store the solution in the dark to prevent photobleaching.
-
-
Analyte (TNT) Stock Solution (10 mM):
-
Accurately weigh 22.71 mg of 2,4,6-trinitrotoluene (TNT).
-
Dissolve in 10 mL of spectroscopic grade acetonitrile in a volumetric flask.
-
Prepare a series of working solutions by serial dilution of the stock solution.
-
Protocol 2: Fluorescence Quenching Titration
-
Sample Preparation:
-
Prepare a series of 3 mL cuvettes.
-
To each cuvette, add the appropriate volume of the this compound stock solution to achieve a final concentration of 10 µM.
-
Add varying amounts of the TNT working solutions to the cuvettes to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 30, 40, 50 µM).
-
Bring the final volume in each cuvette to 3 mL with acetonitrile.
-
Gently mix the solutions.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to 370 nm.
-
Record the emission spectra from 400 nm to 600 nm.
-
Record the fluorescence intensity at the emission maximum (430 nm) for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity at 430 nm as a function of the TNT concentration.
-
To determine the quenching efficiency, use the formula: Quenching Efficiency (%) = [(I₀ - I) / I₀] * 100, where I₀ is the fluorescence intensity in the absence of the quencher and I is the fluorescence intensity in the presence of the quencher.
-
Construct a Stern-Volmer plot by graphing I₀/I versus the quencher concentration. The Stern-Volmer constant (Ksv) is the slope of the linear portion of this plot.
-
Visualizations
Caption: Proposed signaling pathway for fluorescence quenching.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 9,10-Disubstituted Anthracenes
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 9,10-disubstituted anthracenes in their experiments. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My 9,10-disubstituted anthracene compound won't dissolve in my aqueous buffer. What is the first step I should take?
A1: 9,10-disubstituted anthracenes are generally hydrophobic and exhibit very low solubility in aqueous solutions. The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many organic molecules.[1] Other suitable organic solvents include dimethylformamide (DMF) and tetrahydrofuran (THF). Once a clear stock solution is obtained, it can be serially diluted into your aqueous buffer.
Q2: I've prepared a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment. To mitigate this, consider the following strategies:
-
Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit.
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing or stirring aqueous buffer. This rapid dispersion can prevent localized supersaturation.
-
Use a co-solvent: Incorporate a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous solution to increase the compound's solubility.
-
Adjust the pH: For ionizable 9,10-disubstituted anthracenes, adjusting the pH of the aqueous buffer can significantly impact solubility.
Q3: Can I use heating or sonication to dissolve my compound?
A3: Gentle heating and sonication can be effective for dissolving stubborn compounds. However, exercise caution as excessive or prolonged heat can lead to degradation of the compound. It is advisable to warm the solution gently (e.g., to 37-40°C) and sonicate in short bursts. Always visually inspect the solution for any signs of degradation, such as a color change.
Q4: Are there more advanced techniques to improve the solubility of my 9,10-disubstituted anthracene for in vivo studies?
A4: Yes, for more challenging compounds or for applications requiring higher concentrations, several formulation strategies can be employed:
-
Solid Dispersions: This involves dispersing the hydrophobic drug in a hydrophilic carrier at a solid state. This can be achieved by methods such as solvent evaporation or melt extrusion.[1][2][3]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like anthracenes, within their cavity, thereby increasing their aqueous solubility.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.
Troubleshooting Guide
If you are experiencing solubility issues with your 9,10-disubstituted anthracene, follow this troubleshooting workflow to identify and resolve the problem.
Caption: A troubleshooting workflow for addressing solubility issues with 9,10-disubstituted anthracenes.
Quantitative Solubility Data
The solubility of 9,10-disubstituted anthracenes is highly dependent on the nature of the substituents and the solvent. Below are tables summarizing available qualitative and quantitative solubility data for representative compounds.
Table 1: Qualitative Solubility of 9,10-Disubstituted Anthracenes
| Compound | Water | Common Organic Solvents |
| 9,10-Diphenylanthracene | Insoluble[4][5] | Soluble in chloroform, toluene, acetone, hexane[4] |
| 9,10-Dibromoanthracene | Insoluble[6] | Soluble in hot benzene and hot toluene; slightly soluble in alcohol, ether, and cold benzene[6] |
| 9,10-Dichloroanthracene | Low Solubility | Soluble in benzene; slightly soluble in chloroform and dichloromethane |
| Anthracene (parent compound) | Insoluble[7] | Soluble in carbon disulfide; slightly soluble in ethanol, methanol, benzene, chloroform[7] |
Table 2: Quantitative Solubility of Anthracene and its Derivatives in Various Solvents at 25°C
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Anthracene | Carbon Tetrachloride | 7.32 | ~0.041 |
| Anthracene | Ethanol | 3.28 | ~0.018 |
| Anthracene | Hexane | 3.7 | ~0.021 |
| Anthracene | Toluene | 9.2 (at 16.5°C) | ~0.052 (at 16.5°C) |
| 9,10-Dibromoanthracene | Xylenes | ~9.75 | ~0.029 |
| 9,10-Diphenylanthracene | Toluene | 0.05 | ~0.00015 |
Note: The quantitative data is compiled from various sources and experimental conditions may vary. It is recommended to determine the solubility for your specific compound and experimental setup.
Experimental Protocols
1. Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of a 9,10-disubstituted anthracene in a given solvent.[8][9][10][11][12]
Materials:
-
9,10-disubstituted anthracene compound
-
Selected solvent (e.g., THF, DMF, Chloroform)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
UV-Vis spectrophotometer or HPLC system
-
Analytical balance
Procedure:
-
Add an excess amount of the 9,10-disubstituted anthracene to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is confirmed by the presence of undissolved solid.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (UV-Vis or HPLC).
-
Quantify the concentration of the diluted solution using a pre-established calibration curve for the compound.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
2. Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for improving the dissolution rate of poorly water-soluble 9,10-disubstituted anthracenes by dispersing them in a hydrophilic polymer matrix.[1][2][3][13]
Materials:
-
9,10-disubstituted anthracene compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Accurately weigh the 9,10-disubstituted anthracene and the hydrophilic polymer in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the compound and the polymer in a minimal amount of a common volatile organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the flask wall.
-
Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven at a controlled temperature until all the solvent has been removed.
-
Scrape the resulting solid dispersion from the flask or petri dish.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Store the powdered solid dispersion in a desiccator to prevent moisture absorption.
3. Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
This protocol describes the formation of an inclusion complex between a 9,10-disubstituted anthracene and a cyclodextrin to enhance its aqueous solubility.[14][15][16]
Materials:
-
9,10-disubstituted anthracene compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Tert-butyl alcohol (TBA)/water co-solvent system
-
Lyophilizer (freeze-dryer)
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a solution of the cyclodextrin in water (e.g., 10% w/v HP-β-CD).
-
Dissolve the 9,10-disubstituted anthracene in tert-butyl alcohol to create a concentrated solution.
-
Slowly add the anthracene/TBA solution to the aqueous cyclodextrin solution while stirring. A typical TBA/water ratio is 1:1 (v/v).
-
Sonicate the mixture to ensure the formation of the inclusion complex and to obtain a clear solution.
-
Sterile filter the solution through a 0.22 µm filter if required for the final application.
-
Freeze the solution completely in a freezer at -80°C or by using liquid nitrogen.
-
Lyophilize the frozen solution under high vacuum until all the solvent (water and TBA) has sublimed, resulting in a dry, fluffy powder of the inclusion complex.
-
Store the lyophilized powder in a tightly sealed container, protected from moisture.
Signaling Pathway Diagram
Some anthracene derivatives, particularly anthraquinone derivatives, have been investigated as anticancer agents that can modulate specific signaling pathways. For instance, certain anthracene-9,10-dione dioxime derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway and the potential point of inhibition by certain 9,10-disubstituted anthracene derivatives.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. japsonline.com [japsonline.com]
- 3. iosrphr.org [iosrphr.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. 9,10-Dibromoanthracene | 523-27-3 [chemicalbook.com]
- 7. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. quora.com [quora.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. bioassaysys.com [bioassaysys.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 9-Bromo-10-(naphthalen-1-yl)anthracene (BNA) OLEDs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, fabrication, and testing of 9-Bromo-10-(naphthalen-1-yl)anthracene (BNA)-based Organic Light-Emitting Diodes (OLEDs). Our aim is to facilitate the optimization of device efficiency and stability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with BNA-based OLEDs.
Issue 1: Low External Quantum Efficiency (EQE) and Luminous Efficacy
-
Question: My BNA-based OLED exhibits significantly lower EQE and luminous efficacy than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: Low efficiency in BNA-based OLEDs can stem from several factors, from the material's purity to the device architecture. Here is a step-by-step troubleshooting guide:
-
Material Purity: BNA and its derivatives are often synthesized via Suzuki coupling.[1] Impurities from the synthesis, such as residual catalysts (e.g., Palladium) or unreacted starting materials, can act as quenching sites for excitons, thus reducing the photoluminescence quantum yield (PLQY) and, consequently, the EQE.
-
Recommendation: Ensure high purity of the BNA material through rigorous purification techniques like temperature-gradient sublimation or multiple recrystallizations.[2] Characterize the purified material using techniques like NMR, mass spectrometry, and elemental analysis to confirm its purity.
-
-
Host Material Selection: The choice of host material is crucial for efficient energy transfer to the BNA-based emitter. An inappropriate host can lead to poor charge balance and exciton quenching.
-
Recommendation: Select a host material with a triplet energy level higher than that of the BNA-based emitter to prevent back energy transfer. Ensure good miscibility of the BNA derivative with the host to avoid phase separation and aggregation-caused quenching.
-
-
Device Architecture and Layer Thickness: An imbalanced injection of holes and electrons can lead to the recombination zone being too close to the charge transport layers, resulting in quenching. The thickness of each layer also plays a critical role in charge balance and optical outcoupling.
-
Recommendation: Optimize the thickness of the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) to achieve balanced charge injection and transport. Consider introducing interlayers, such as an electron-blocking layer (EBL) or a hole-blocking layer (HBL), to confine excitons within the EML.
-
-
Energy Level Alignment: Poor alignment of the HOMO and LUMO energy levels between adjacent layers can create large energy barriers for charge injection, leading to high operating voltage and low efficiency.
-
Recommendation: Use characterization techniques like cyclic voltammetry to determine the HOMO/LUMO levels of your BNA material and select appropriate HTL, ETL, and charge injection layers to ensure efficient charge injection.
-
-
Issue 2: Poor Device Stability and Short Operational Lifetime
-
Question: My BNA-based OLED degrades rapidly under operation. What are the primary degradation mechanisms and how can I improve the device's stability?
-
Answer: The operational stability of OLEDs, particularly blue OLEDs derived from materials like BNA, is a significant challenge. Degradation can be due to intrinsic material properties and external factors.
-
Intrinsic Material Stability: The chemical bonds within the organic materials can break under electrical stress and high-energy excitons, leading to the formation of non-emissive species and charge traps.
-
Recommendation: While BNA itself is a relatively stable aromatic compound, its derivatives can have varying stabilities. Consider using deuterated analogues of BNA, as the C-D bond is stronger than the C-H bond, which can enhance the operational lifetime of the device.
-
-
Morphological Instability: Amorphous organic films can crystallize over time, especially when subjected to Joule heating during operation. This can create grain boundaries that act as pathways for current leakage and non-radiative recombination.
-
Recommendation: Design BNA derivatives with bulky side groups to inhibit crystallization and improve the morphological stability of the thin films. Also, ensure the glass transition temperature (Tg) of the materials used is sufficiently high to withstand the operating temperature of the device.
-
-
Interfacial Degradation: The interfaces between different organic layers and between the organic layers and the electrodes are often the weakest points in an OLED. Chemical reactions and inter-diffusion of materials at these interfaces can lead to device failure.
-
Recommendation: Ensure clean interfaces by fabricating the device in a high-vacuum environment. The use of interlayers can also improve interfacial stability. Techniques like X-ray photoelectron spectroscopy (XPS) depth profiling can be used to study interfacial degradation.[3]
-
-
Environmental Factors: Exposure to moisture and oxygen can severely degrade the organic materials and the reactive metal cathode.
-
Recommendation: Encapsulate the device using a robust barrier to prevent the ingress of oxygen and water. All fabrication and testing should ideally be performed in an inert atmosphere (e.g., a glovebox).
-
-
Issue 3: Color Instability and Spectral Changes
-
Question: The emission color of my BNA-based OLED changes during operation. What could be causing this and how can I achieve stable color purity?
-
Answer: Color instability, or a shift in the electroluminescence (EL) spectrum, is often a sign of degradation or changes in the emission mechanism.
-
Formation of Emissive Byproducts: Over time, the BNA emitter or the host material may degrade into new chemical species with different emission colors.
-
Recommendation: As mentioned for improving stability, using more robust materials and ensuring a clean fabrication environment can minimize the formation of these byproducts.
-
-
Shift in the Recombination Zone: A change in the charge balance during operation can cause the recombination zone to shift to a different layer or to the interface, where emission from another material or an exciplex can occur.
-
Recommendation: A well-designed device architecture with appropriate blocking layers can help confine the recombination zone within the EML, ensuring a stable emission spectrum.
-
-
Aggregation Effects: Some BNA derivatives may exhibit aggregation-induced emission changes. As the morphology of the film changes, the degree of intermolecular interaction can alter the emission spectrum.
-
Recommendation: Modifying the molecular structure of the BNA derivative to include bulky groups can prevent aggregation and stabilize the emission color.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the primary role of this compound (BNA) in OLEDs?
-
Answer: this compound (BNA) is primarily used as a key intermediate or building block for the synthesis of more complex, high-performance blue-emitting materials for OLEDs.[4] The bromine atom on the anthracene core provides a reactive site for further functionalization, allowing for the tuning of the material's electronic and optical properties.
-
-
Question 2: What is a common synthetic route to prepare BNA derivatives?
-
Answer: A common and versatile method for synthesizing BNA derivatives is the Suzuki cross-coupling reaction.[1][2] In this reaction, the bromine atom of BNA is reacted with a boronic acid or ester derivative of another functional group in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of substituents to tune the material's properties.
-
-
Question 3: Why is the stability of blue emitters like those derived from BNA a particular challenge?
-
Answer: The "blue problem" in OLEDs refers to the generally lower efficiency and shorter lifetime of blue-emitting materials compared to their red and green counterparts.[5][6] This is because blue emitters have a larger energy bandgap, which means they generate higher-energy excitons. These high-energy excitons are more likely to cause degradation of the surrounding organic materials. Additionally, the materials themselves are often less intrinsically stable.
-
-
Question 4: What are the key characterization techniques for BNA-based OLEDs?
-
Answer: A comprehensive characterization of BNA-based OLEDs involves several techniques:
-
Device Performance: Current-voltage-luminance (J-V-L) measurements to determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency.
-
Optical Properties: Electroluminescence (EL) and photoluminescence (PL) spectroscopy to analyze the emission spectrum and color coordinates.
-
Lifetime Measurement: Continuous operation at a constant current or brightness to determine the operational lifetime (e.g., LT50 or LT95).
-
Material Properties: Cyclic voltammetry to determine HOMO/LUMO energy levels, and thermal analysis (TGA/DSC) to assess thermal stability and glass transition temperature.
-
Interfacial Analysis: Techniques like XPS can be used to probe the chemical composition of the different layers and their interfaces.[3] Impedance spectroscopy can also provide insights into charge transport and trapping at interfaces.[7]
-
-
Quantitative Data Presentation
Table 1: Performance of OLEDs Based on BNA Derivatives
| Device Structure | Emitter Material | Host Material | EQE (%) | Luminous Efficacy (cd/A) | CIE Coordinates (x, y) | Reference |
| ITO/DNTPD/NPB/Host:5% Dopant/Alq3/LiF/Al | 9-(10-(naphthalene-1-yl)anthracene-9-yl)SBFF (BH-9NA) | SBFF-based | - | 6.60 | (0.15, 0.14) | [8] |
| ITO/DNTPD/NPB/Host:5% Dopant/Alq3/LiF/Al | 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) | SBFF-based | - | 7.03 | (0.15, 0.13) | [8] |
| ITO/HIL/HTL/EML/ETL/EIL/Cathode | Deuterated 9-(Naphthalen-1-yl)anthracene-d9 | - | 27.4 | 41.2 | - | [9] |
| ITO/HIL/HTL/EML/ETL/EIL/Cathode | Non-deuterated 9-(Naphthalen-1-yl)anthracene | - | 19.9 | 33.6 | - | [9] |
Note: This table is populated with data from the search results. A comprehensive comparison would require data from a single, controlled study. The device structures are generalized where specific details are not provided.
Experimental Protocols
Protocol 1: Synthesis of a BNA Derivative via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a 9-aryl-10-(naphthalen-1-yl)anthracene derivative.
-
Reactants and Reagents:
-
This compound (BNA) (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Base, e.g., Potassium carbonate (K₂CO₃) (3 equivalents)
-
Solvent mixture (e.g., Toluene, Ethanol, Water in a 3:1:1 ratio)
-
-
Procedure:
-
In a round-bottom flask, combine BNA, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography followed by recrystallization or sublimation.
-
Protocol 2: Fabrication of a BNA-Based OLED
This protocol outlines the fabrication of a multi-layer OLED using thermal evaporation.
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB
-
Emissive Layer (EML): Co-evaporate the BNA-based emitter (e.g., 5-10 wt%) and a host material (e.g., 20 nm).
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi
-
Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF)
-
-
-
Cathode Deposition:
-
Deposit the metal cathode, typically Aluminum (Al), with a thickness of 100 nm.
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere glovebox.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from oxygen and moisture.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low EQE in BNA-OLEDs.
Caption: Degradation pathways in BNA-based OLEDs.
Caption: Experimental workflow for BNA-OLED fabrication.
References
- 1. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 9,10-Dibromoanthracene
Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of 9,10-dibromoanthracene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of 9,10-dibromoanthracene?
A1: The most prevalent side reactions are:
-
Homocoupling of the boronic acid: This reaction leads to the formation of a biaryl species derived from the boronic acid reagent. It is often promoted by the presence of oxygen and Pd(II) species.[1]
-
Protodebromination (Hydrodehalogenation): This is the replacement of a bromine atom on the anthracene core with a hydrogen atom, leading to the formation of 9-bromoanthracene or anthracene. This can occur via the formation of a palladium-hydride species.[1]
-
Formation of mono-arylated byproduct: In cases where the desired product is the di-substituted anthracene, incomplete reaction can lead to the presence of the mono-substituted intermediate. Conversely, when targeting the mono-substituted product, over-reaction can lead to the di-substituted compound.
Q2: How can I minimize the homocoupling of my boronic acid?
A2: To reduce boronic acid homocoupling, consider the following strategies:
-
Degas the reaction mixture: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This minimizes the presence of oxygen, which can promote the formation of Pd(II) species that lead to homocoupling.[1]
-
Use a Pd(0) precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can initiate homocoupling during their in situ reduction to the active Pd(0) catalyst.[1]
-
Control reaction temperature: Elevated temperatures can sometimes increase the rate of homocoupling. Optimizing the temperature to the lowest effective level for the desired cross-coupling can be beneficial.
Q3: What are the primary causes of protodebromination and how can I avoid it?
A3: Protodebromination is often caused by the presence of a palladium-hydride (Pd-H) species. This can be formed from various sources in the reaction mixture, including bases, solvents (especially alcohols), or trace amounts of water.[2] To mitigate this side reaction:
-
Optimize the base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are often preferred.[2]
-
Choose the right solvent: Aprotic solvents such as dioxane, THF, or toluene are generally less prone to generating Pd-H species compared to protic solvents like alcohols.[2]
-
Control water content: While a small amount of water is often necessary for the Suzuki reaction, excessive amounts can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, the water ratio should be carefully optimized.[2]
-
Ligand selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes suppress protodebromination.[2]
Q4: How can I control the selectivity between mono- and di-substitution of 9,10-dibromoanthracene?
A4: Achieving selective mono- or di-arylation depends on carefully controlling the reaction conditions:
-
Stoichiometry of reagents: To favor mono-substitution, use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid. For di-substitution, a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) is typically required.[3]
-
Reaction time and temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. To achieve di-substitution, longer reaction times and higher temperatures are often necessary.[3]
-
Catalyst and ligand choice: Some catalyst systems may exhibit a higher propensity for mono-arylation. For instance, certain palladacycle catalysts have shown good selectivity for mono-arylation under optimized conditions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Catalyst deactivation. - Poor solubility of starting materials.[5] - Degradation of boronic acid. | - Increase reaction time and/or temperature. - Use a more robust catalyst or ligand system. - Screen for a more suitable solvent or solvent mixture to improve solubility.[5] - Use freshly opened or purified boronic acid. |
| Significant amount of homocoupling byproduct | - Presence of oxygen.[1] - Use of a Pd(II) precatalyst without proper reduction.[1] | - Ensure thorough degassing of the reaction mixture.[1] - Switch to a Pd(0) precatalyst like Pd(PPh₃)₄.[1] |
| High levels of protodebromination | - Formation of palladium-hydride species.[2] - Suboptimal choice of base or solvent.[2] | - Switch to a weaker, non-hydroxide base (e.g., K₂CO₃, K₃PO₄).[2] - Use aprotic solvents like dioxane or toluene instead of alcohols.[2] |
| Mixture of mono- and di-substituted products | - Inappropriate stoichiometry of reagents. - Non-optimal reaction time or temperature. | - For mono-substitution, use ≤ 1.5 eq. of boronic acid and monitor the reaction closely to stop it before significant di-substitution occurs.[3] - For di-substitution, use ≥ 2.5 eq. of boronic acid and ensure the reaction goes to completion.[3] |
| No reaction or very sluggish reaction | - Inactive catalyst. - Poor choice of base or solvent. - Sterically hindered substrates. | - Use a pre-catalyst that readily forms the active Pd(0) species. - Screen different bases and solvents. - Consider using more active Buchwald-type ligands for challenging couplings.[5] |
Quantitative Data
Table 1: Influence of Catalyst on the Mono-arylation of 9,10-Dibromoanthracene
| Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Mono-arylated Product Yield (%) | Di-arylated Product Yield (%) |
| Pd(OAc)₂ (2) | K₂CO₃ | THF | 60 | 12 | 10 | 10 |
| PdCl₂ (2) | K₂CO₃ | THF | 60 | 12 | 15 | 10 |
| Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 60 | 12 | 30 | 20 |
| Palladacycle IA (0.5) | K₂CO₃ | THF | 60 | 12 | 90 | 10 |
Data adapted from a study on the selective arylation of 9,10-dibromoanthracene.[4][6]
Table 2: Effect of Reaction Conditions on Double Arylation of 9,10-Dibromoanthracene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ (3) | DavePhos (4.5) | CsF | Solid-state | RT | 99 |
| Pd(OAc)₂ (3) | tBu₃P (4.5) | CsF | Solid-state | RT | 70 |
| Pd(OAc)₂ (3) | PPh₃ (4.5) | Na₂CO₃ | Toluene/THF/H₂O | Reflux | Varies |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ | Solid-state | RT | 50 |
Data compiled from various sources.[7][8]
Experimental Protocols
General Protocol for the Double Suzuki-Miyaura Coupling of 9,10-Dibromoanthracene
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
9,10-Dibromoanthracene (1.0 equiv)
-
Arylboronic acid (2.5 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture like Toluene/Ethanol/Water)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9,10-dibromoanthracene, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Pathways for common side reactions in Suzuki coupling.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Degradation of Anthracene-Based Materials in Optoelectronic Devices
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation pathways of anthracene-based materials used in optoelectronic devices. It is intended for researchers, scientists, and professionals in drug development who utilize these materials in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for anthracene-based materials in OLEDs?
A1: Degradation of anthracene-based materials in Organic Light-Emitting Diodes (OLEDs) can be broadly categorized into two main modes: intrinsic and extrinsic degradation.[1]
-
Intrinsic Degradation: This refers to the degradation that occurs due to the inherent operation of the device. Key intrinsic mechanisms include photochemical decomposition of excited-state molecules, electrochemical side reactions from unbalanced charge injection, and morphological changes in the organic layers due to Joule heating.[1][2][3] For some anthracene derivatives, triplet-triplet annihilation can be a significant contributor to the overall emission but can also be a pathway for degradation.[1]
-
Extrinsic Degradation: This is caused by external factors, primarily the ingress of oxygen and water into the device.[1] These species can react with the organic materials, leading to luminescence quenching and the formation of non-emissive defects, often visible as "dark spots".[2]
Q2: My blue OLED with an anthracene-based emitter is losing brightness and its color is shifting towards green. What could be the cause?
A2: This is a common issue in blue OLEDs using anthracene derivatives. The decrease in electroluminescence (EL) efficiency and the shift in color purity are often linked.[4] Investigations have shown that electrical aging can lead to the formation of an intermolecular species that has a weak luminescence around 535 nm (green).[4] This newly formed species can act as a charge trap and a non-radiative recombination center, which quenches the primary blue emission from the anthracene material and contributes to the overall loss of efficiency.[4]
Q3: I am observing a gradual increase in the operating voltage of my device. Is this related to material degradation?
A3: Yes, an increase in operating voltage is a classic sign of device degradation. This phenomenon is often coupled with a loss in luminance efficiency.[1] It can be caused by several factors related to the degradation of the anthracene-based material or other layers in the device stack. These include the accumulation of degradation byproducts that act as charge traps, deterioration of the organic/metal cathode interface, or the migration of species like indium from the ITO anode into the organic layers.[2][4]
Q4: What is a "dark spot" and how can I prevent it?
A4: "Dark spots" are non-emissive defects that appear and often grow during device operation.[2] They are primarily caused by extrinsic factors. The main culprit is the penetration of atmospheric moisture and oxygen through pinholes or defects in the encapsulation or electrode layers.[1] These contaminants degrade the organic materials and/or the cathode. To prevent dark spots, meticulous control over substrate cleanliness, fabrication environment (e.g., using a glovebox with low water and oxygen levels), and robust device encapsulation are critical.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Luminance Decay | 1. Extrinsic Contamination: Presence of oxygen or water in the device.[1] 2. Intrinsic Material Instability: Photochemical or electrochemical breakdown of the anthracene derivative.[1] 3. Poor Charge Balance: Unbalanced injection of holes and electrons leading to reactions in the emissive layer.[1] | 1. Ensure all fabrication and testing are performed in an inert atmosphere (e.g., nitrogen or argon glovebox). Improve device encapsulation. 2. Select anthracene derivatives with higher reported stability.[5] Consider doping the emissive layer to improve stability. 3. Optimize the thickness of charge transport layers to improve charge balance. Insert interlayers at the contacts to control charge injection.[1] |
| Color Purity Loss (e.g., Blue to Green Shift) | Formation of emissive degradation byproducts (e.g., intermolecular species with green emission).[4] | 1. Analyze the electroluminescence spectrum over time to identify new emission peaks. 2. Operate the device at a lower current density, as some degradation processes are accelerated at higher currents.[1] 3. Investigate alternative host materials or anthracene derivatives known for better color stability. |
| Increase in Operating Voltage | 1. Interface Degradation: Deterioration at the organic/metal cathode interface, possibly photo-induced.[4] 2. Charge Trap Formation: Accumulation of degradation products within the organic layers.[2] 3. Ion Migration: Indium from the ITO anode migrating into the organic stack.[2] | 1. Protect the device from external light sources during operation and storage. Use a more stable cathode material or an electron injection layer. 2. Use highly purified organic materials to minimize initial traps. 3. Incorporate a buffer layer between the ITO and the hole transport layer. |
| Appearance of Dark Spots | Localized degradation due to dust, substrate defects, or pinholes in the electrode, allowing ingress of air.[2] | 1. Improve substrate cleaning procedures. 2. Optimize deposition processes to ensure smooth and pinhole-free thin films. 3. Enhance device encapsulation using materials with low water and oxygen permeability. |
Quantitative Data on Device Lifetime
The operational lifetime of an OLED is often characterized by its half-life (LT50), the time it takes for the luminance to decrease to 50% of its initial value. This is highly dependent on the specific material, device architecture, and operating conditions.
| Anthracene Derivative Type | Initial Luminance (cd/m²) | Half-Life (LT50) (hours) | Emission Color | Reference |
| Generic Blue Fluorescent Emitter | 1000 | >100 (typical target) | Blue | [3] |
| Specific Developed Anthracene Derivative | 700 | 4000 | Blue | [5] |
| TTA-based Blue Fluorescent OLED (with TCTA layer) | Not specified | 151 (from 46) | Blue | [6] |
Note: Direct comparison of lifetimes can be misleading as initial luminance, color coordinates, and efficiency are often different across studies.[3]
Experimental Protocols
Protocol 1: Accelerated Aging and Lifetime Measurement
This protocol is used to assess the operational stability of an anthracene-based OLED.
-
Device Fabrication: Fabricate the OLEDs on a clean substrate (e.g., ITO-coated glass) using thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The device stack typically consists of: Substrate / Anode (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML - anthracene-based material) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
-
Encapsulation: Immediately after fabrication, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent extrinsic degradation.
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer. Record the initial electroluminescence (EL) spectrum.
-
Accelerated Aging: Drive the device at a constant DC current density (e.g., 10 mA/cm², 50 mA/cm², or 100 mA/cm²). The higher current density accelerates the degradation process.
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Data Logging: Continuously monitor the luminance and voltage as a function of time.
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Analysis: Plot the normalized luminance (L/L₀) versus time. The time at which the luminance drops to 50% of its initial value is the LT50. The voltage rise over time should also be plotted and analyzed.
Protocol 2: Investigating Color Shift and Degradation Products
This protocol focuses on identifying the chemical changes during degradation.
-
Age the Device: Operate an unencapsulated or partially encapsulated device under controlled stress conditions (e.g., constant current in a controlled atmosphere, or exposure to UV light).
-
Periodic EL Spectroscopy: At set time intervals (e.g., 0, 1, 5, 10, 50 hours), measure the EL spectrum of the device. Analyze the spectra for any changes in peak wavelength, the appearance of new peaks, or changes in the full width at half maximum (FWHM). A shift towards longer wavelengths (e.g., a new green peak) indicates the formation of degradation byproducts.[4]
-
Photoluminescence (PL) Spectroscopy: Measure the PL spectrum of the device at the same intervals. Excite the EML with a specific wavelength of light and measure the emitted light. Changes in the PL spectrum can help decouple electrical degradation effects from material photophysics.
-
(Advanced) Chemical Analysis: For a more in-depth analysis, techniques like Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry can be used on aged films to identify the chemical structures of the degradation products.[7]
Degradation Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Quantum Efficiency of Deep-Blue Emitters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments aimed at enhancing the quantum efficiency of deep-blue emitters for Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high quantum efficiency for deep-blue emitters?
A1: The primary challenges in achieving high quantum efficiency for deep-blue emitters, especially in OLEDs, are multifaceted. Due to their wide bandgap, deep-blue emitters are prone to high energy losses and instability. Key difficulties include poor color purity, short operational lifetimes, and significant efficiency roll-off at high brightness levels.[1][2][3][4][5] The high photon energy required for deep-blue emission can also lead to photochemical degradation of the materials.[4] Furthermore, achieving a balance between deep-blue emission and efficient triplet exciton utilization is a significant hurdle.[6]
Q2: What are the main strategies to enhance the external quantum efficiency (EQE) of deep-blue emitters?
A2: Several key strategies are employed to enhance the EQE of deep-blue emitters:
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Molecular Design: This involves synthesizing novel emitter molecules with improved properties. Key approaches include:
-
Thermally Activated Delayed Fluorescence (TADF): This mechanism harvests triplet excitons through reverse intersystem crossing (rISC), enabling internal quantum efficiencies (IQE) of up to 100%.[5][7]
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Triplet-Triplet Annihilation (TTA): This process recycles non-radiative triplet excitons into emissive singlet excitons, theoretically boosting the IQE to as high as 62.5%.[8][9]
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Hybridized Local and Charge-Transfer (HLCT): This approach aims to achieve high photoluminescence quantum yields (PLQY) and efficient exciton utilization.[10]
-
-
Device Engineering: Optimizing the OLED device structure is crucial. This includes:
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Improving Light Outcoupling: A significant portion of the light generated within an OLED is trapped due to total internal reflection.[11] Techniques like using nanostructures, corrugated layers, or scattering layers can enhance light extraction.[11][12][13][14]
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Host-Guest Systems: Doping the emitter into a suitable host material can suppress aggregation-caused quenching and improve charge balance.[15][16]
-
-
Hyperfluorescence: This approach combines a TADF sensitizer with a fluorescent emitter to achieve high efficiency, pure color, and long lifetime.[17][18][19]
Q3: How does the molecular structure of an emitter influence its quantum efficiency?
A3: The molecular structure fundamentally dictates the photophysical properties of an emitter and, consequently, its quantum efficiency. Key structural aspects include:
-
Donor-Acceptor (D-A) Architecture: This is a common design for TADF emitters, where the donor and acceptor moieties are spatially separated to achieve a small singlet-triplet energy splitting (ΔE_ST), which is crucial for efficient rISC.[7][20][21]
-
Molecular Rigidity: Rigid molecular structures can reduce non-radiative decay pathways, leading to higher PLQY.[20]
-
Horizontal Emitting Dipole Orientation: Aligning the transition dipole moment of the emitter molecules parallel to the substrate can significantly enhance the light outcoupling efficiency.[22]
-
Steric Hindrance: Introducing bulky side groups can prevent intermolecular aggregation, which often leads to quenching of the emission.[15][16]
Troubleshooting Guides
Problem 1: Low External Quantum Efficiency (EQE) in a deep-blue OLED device.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Light Outcoupling | Fabricate the OLED on a substrate with a micro-lens array, nanostructures, or apply a light scattering layer.[11][12][14][23] | Increased light extraction and a corresponding increase in the measured EQE. |
| Inefficient Triplet Exciton Harvesting | If using a fluorescent emitter, consider switching to a TADF or TTA emitter.[7][8] For TADF emitters, ensure a small ΔE_ST through molecular design.[7] | Higher internal quantum efficiency by utilizing the triplet exciton population. |
| Charge Imbalance | Optimize the thickness of the hole transport layer (HTL) and electron transport layer (ETL). Introduce charge-blocking layers to confine charge carriers within the emissive layer.[24] | Improved charge carrier recombination within the emissive layer, leading to higher electroluminescence efficiency. |
| Aggregation-Caused Quenching | Decrease the doping concentration of the emitter in the host material.[25] Utilize host materials that provide good dispersion for the emitter molecules.[15][16] | Reduced non-radiative decay from emitter aggregates, leading to higher PLQY and EQE. |
Problem 2: Significant efficiency roll-off at high current densities.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Triplet-Triplet Annihilation (TTA) or Singlet-Triplet Annihilation (STA) | Reduce the doping concentration of the emitter.[26] Employ host materials with high triplet energies to confine triplets on the emitter.[27] | Mitigation of exciton quenching processes at high exciton densities, leading to a more stable efficiency at higher brightness. |
| Unbalanced Charge Transport | Use host materials with balanced hole and electron mobilities.[22] Optimize the energy level alignment between the transport layers and the emissive layer. | A wider recombination zone and reduced charge accumulation at the interfaces, which can cause efficiency roll-off. |
| Exciton-Polaron Quenching | Improve the charge injection and transport properties of the device to reduce the density of polarons. | Reduced quenching of excitons by charge carriers, leading to improved efficiency stability. |
Problem 3: Poor color purity (CIEy coordinate is too high).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Broad Emission Spectrum | Design emitters with rigid molecular structures to reduce vibrational broadening.[28] Utilize multi-resonance (MR) TADF emitters known for their narrow emission profiles.[29] | A smaller full-width at half-maximum (FWHM) of the electroluminescence spectrum, resulting in purer blue emission. |
| Exciplex Formation at Interfaces | Insert a thin interlayer between the emissive layer and the charge transport layers to prevent direct interaction. | Elimination of the unwanted, lower-energy emission from exciplexes, leading to a purer blue color. |
| Emission from the Host Material | Ensure efficient energy transfer from the host to the guest (emitter). The host's emission spectrum should not overlap significantly with the desired blue emission. | The electroluminescence spectrum will be dominated by the emitter's emission, improving color purity. |
Quantitative Data Summary
The following tables summarize the performance of various deep-blue emitters and OLEDs reported in the literature.
Table 1: Performance of Deep-Blue Emitters based on Thermally Activated Delayed Fluorescence (TADF)
| Emitter | Host | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| DDMA-TXO2 derivative (III) | DPEPO | 22.6 | (0.15, 0.18) | [21] |
| ν-DABNA-O-xy | - | 41.3 (Hyperfluorescence) | (-, 0.07) | [29] |
| BICz | - | 10.11 | (0.16, 0.08) | [30] |
| OBA-O | 1MPA | - | (0.16, 0.18) | [27] |
| D6 | - | 19.5 | (0.16, 0.20) | [5] |
| TCP-BP-SFAC | - | 38.6 | Sky-blue | [22] |
Table 2: Performance of Deep-Blue Emitters based on Triplet-Triplet Annihilation (TTA)
| Emitter | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| HO-PIAC | 6.43 | (-, ≤ 0.08) | [31] |
| PAPE | 7.3 | (0.15, 0.05) | [32] |
| PAPF | 7.2 | (0.15, 0.04) | [32] |
| TPIChCN | 6.84 | (0.15, 0.05) | [9] |
Table 3: Performance of Other High-Efficiency Deep-Blue Emitters
| Emitter/Device Strategy | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| DTXSAF (A-D-A type) | 7.7 | (0.149, 0.082) | [20] |
| PPIM-22F (HLCT) | 7.87 | (0.16, 0.10) | [10] |
| DMPPP doped AIE emitter | 11.8 | (0.15, 0.07) | [26] |
| BBPA (Fluorescent) | 10.27 | (0.15, 0.05) | [15][16] |
| Hyperfluorescence (HDT-1) | 32.0 (at 1000 cd/m²) | (0.13, 0.16) | [19] |
Experimental Protocols
Protocol 1: Fabrication of a Solution-Processed Deep-Blue OLED
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 20 minutes to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120°C for 20 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Preparation: Prepare a solution of the deep-blue emitter and a host material in a suitable organic solvent (e.g., chlorobenzene or toluene) at the desired weight ratio.
-
EML Deposition: Spin-coat the EML solution onto the HIL. Anneal the substrate at a temperature optimized for the specific materials to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporation chamber. Sequentially deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) through a shadow mask.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect it from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and calculate the external quantum efficiency (EQE).
Visualizations
Caption: Key molecular design strategies to enhance the quantum efficiency of deep-blue emitters.
Caption: A typical experimental workflow for fabricating a solution-processed OLED.
Caption: Troubleshooting logic for addressing low external quantum efficiency in deep-blue OLEDs.
References
- 1. [PDF] Status and Challenges of Blue OLEDs: A Review | Semantic Scholar [semanticscholar.org]
- 2. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sid.onlinelibrary.wiley.com [sid.onlinelibrary.wiley.com]
- 12. OPG [opg.optica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies for improving the outcoupling efficiency in organic light emitting diodes for lighting and display applications — Fluxim [fluxim.com]
- 15. Efficient Deep-Blue Electrofluorescence with an External Quantum Efficiency Beyond 10% - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Deep-Blue Electrofluorescence with an External Quantum Efficiency Beyond 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scitechdaily.com [scitechdaily.com]
- 18. researchgate.net [researchgate.net]
- 19. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Boosting external quantum efficiency to 38.6% of sky-blue delayed fluorescence molecules by optimizing horizontal dipole orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Princeton University Improves Outcoupling Efficiency Of Thin-film OLEDs | Department of Energy [energy.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Suppressing singlet–triplet annihilation processes to achieve highly efficient deep-blue AIE-based OLEDs - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 27. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC03598C [pubs.rsc.org]
- 28. The novel organic emitters for high-performance narrow-band deep blue OLEDs | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 29. Advancing efficiency in deep-blue OLEDs: Exploring a machine learning–driven multiresonance TADF molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Deep-blue high-efficiency triplet–triplet annihilation organic light-emitting diodes using hydroxyl-substituted tetraphenylimidazole-functionalized anthracene fluorescent emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 32. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Low-Performance Homemade OLEDs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the fabrication and testing of homemade organic light-emitting diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low efficiency in homemade OLEDs?
A1: Low efficiency in homemade OLEDs can stem from several factors, often related to material purity, layer thickness control, and environmental contamination. Exposure of the organic materials to oxygen and moisture is a primary cause of degradation, leading to a decrease in efficiency and brightness.[1][2][3] Poor charge injection or transport, an imbalance of electrons and holes in the emissive layer, and inefficient light extraction can also significantly reduce device performance.[1] Additionally, imperfections during fabrication, such as pinholes or non-uniform layer thickness, can create pathways for leakage current and non-radiative recombination, further lowering efficiency.
Q2: Why am I seeing dark spots or non-uniform emission in my OLED device?
A2: The appearance of dark spots, often referred to as "black spots," is a common degradation indicator in OLEDs.[1][4] These are typically caused by the ingress of moisture and oxygen, which leads to the oxidation and degradation of the organic layers and the cathode.[1][2][5] Particulate contamination on the substrate or during thin-film deposition can also create pinholes in the organic layers, leading to localized shorts and non-emissive spots.[1][6] Non-uniform emission can also arise from variations in the thickness of the deposited layers, which can affect charge transport and recombination, or from a non-uniform work function of the anode.
Q3: What is causing a high leakage current in my device?
A3: High leakage current in an OLED is often a result of electrical shorts or defects within the device structure.[1] These can be caused by:
-
Particulate Contamination: Dust or other particles on the substrate can prevent the uniform deposition of organic layers, creating direct pathways between the anode and cathode.[6]
-
Substrate Roughness: A rough indium tin oxide (ITO) surface can lead to a concentration of the electric field, promoting leakage current.[1]
-
Pinhole Defects: Tiny holes in the organic layers can allow the cathode and anode to come into close contact, resulting in a short circuit.[1]
-
Electromigration: The movement of metal ions from the electrode into the organic layers under a high electric field can create conductive filaments.[1]
Q4: Why is the lifetime of my homemade OLED so short?
A4: The limited lifetime of homemade OLEDs is a significant challenge and can be attributed to several degradation mechanisms.[1][7] Intrinsic degradation involves the breakdown of the organic materials themselves due to factors like thermal stress and repeated charge injection and recombination cycles.[1] Extrinsic degradation is caused by external factors, primarily exposure to oxygen and moisture, which accelerate the deterioration of the device components.[1][2][5][8] The stability of the materials used, particularly the blue emitters, and the effectiveness of the device encapsulation are critical factors in determining its operational lifetime.[9]
Troubleshooting Guides
Issue 1: Low Luminance and Efficiency
This guide provides a step-by-step approach to diagnosing and resolving low luminance and efficiency in your homemade OLEDs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low luminance and efficiency.
Experimental Protocols:
-
Substrate Cleaning: A rigorous substrate cleaning process is crucial for fabricating high-performance devices. A recommended procedure involves sequential sonication in a detergent solution (e.g., Hellmanex III), deionized water, and isopropyl alcohol (IPA), followed by drying with a nitrogen gun and a UV-ozone treatment to improve the wettability of the ITO surface.[10][11]
Step Procedure Duration 1 Sonicate in hot Hellmanex III solution 5 minutes 2 Rinse thoroughly in hot deionized water (x2) - 3 Sonicate in IPA 5 minutes 4 Rinse thoroughly in hot deionized water (x2) - 5 Dry with a nitrogen gun - 6 UV-ozone treatment 5-15 minutes -
Spin Coating: To avoid common defects like "comets," striations, and chuck marks, ensure a clean working environment and filter the coating solutions.[12][13] Optimize the spin speed and time to achieve the desired film thickness and uniformity. The viscosity of the solution and the solvent evaporation rate are critical parameters to control.[14]
-
Vacuum Thermal Evaporation (VTE): VTE is a common method for depositing small-molecule organic layers and the metal cathode.[15][16][17] Key parameters to control are the deposition rate and the vacuum level. A slow and stable deposition rate helps to form uniform and amorphous thin films. A high vacuum (typically < 10⁻⁶ Torr) is necessary to minimize contamination from residual gases like oxygen and water.
Issue 2: High Leakage Current and Early Device Failure
This guide focuses on identifying and mitigating the causes of high leakage current, which often leads to catastrophic device failure.
Troubleshooting Logic:
Caption: Logic for troubleshooting high leakage current.
Experimental Protocols:
-
Device Characterization: To investigate leakage current, perform current-voltage (I-V) measurements. A high current below the turn-on voltage is indicative of leakage. Electroluminescence microscopy can be used to visually identify shorts, which often appear as bright spots at low voltages.
-
Surface Treatment: Plasma treatment of the ITO substrate can help to reduce surface roughness and remove organic contaminants, thereby reducing the likelihood of leakage current.[1]
-
Encapsulation: Proper encapsulation is critical to prevent the ingress of oxygen and moisture, which can lead to the formation of dark spots and device failure.[2][9] Applying a UV-curable epoxy to seal a glass coverslip over the device in an inert atmosphere is a common laboratory practice.
Performance Metrics of Homemade OLEDs
The following table summarizes typical performance ranges for homemade OLEDs. These values can vary significantly depending on the materials used, device architecture, and fabrication conditions.
| Parameter | Typical Range for Solution-Processed PLEDs | Typical Range for Evaporated Small-Molecule OLEDs | Factors Influencing Performance |
| Turn-on Voltage | 3 - 10 V | 2.5 - 7 V | Layer thicknesses, energy level alignment, charge injection barriers |
| Maximum Luminance | 100 - 5,000 cd/m² | 1,000 - 20,000 cd/m² | Material efficiency, device architecture, drive current |
| Current Efficiency | 1 - 10 cd/A | 5 - 50 cd/A | Emitter type (fluorescent vs. phosphorescent), charge balance, light outcoupling |
| External Quantum Efficiency (EQE) | 1 - 5% | 5 - 20% | Emitter quantum yield, light extraction efficiency |
| Lifetime (T50 @ initial 100 cd/m²) | < 100 hours | 100 - 1,000+ hours | Material stability, encapsulation quality, drive conditions |
References
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interelectronix.com [interelectronix.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. ossila.com [ossila.com]
- 11. ossila.com [ossila.com]
- 12. coatingsystems.com [coatingsystems.com]
- 13. lampz.tugraz.at [lampz.tugraz.at]
- 14. brewerscience.com [brewerscience.com]
- 15. Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs | CoLab [colab.ws]
- 16. Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 9-Bromo-10-(naphthalen-1-yl)anthracene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 9-Bromo-10-(naphthalen-1-yl)anthracene using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry laboratory techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: What is the expected polarity of this compound and how do I choose an appropriate solvent system for TLC analysis?
A1: this compound is a relatively nonpolar polycyclic aromatic hydrocarbon (PAH). For Thin Layer Chromatography (TLC) analysis, a good starting point for the mobile phase is a mixture of a nonpolar solvent like hexanes or petroleum ether with a slightly more polar solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).[1][2][3] A common initial solvent system to try is 5-10% dichloromethane in hexanes. The goal is to achieve an Rf value of approximately 0.2-0.3 for the desired product, which generally provides good separation in column chromatography.[4]
Q2: My compound is not moving from the baseline on the TLC plate, even with a more polar solvent system. What should I do?
A2: If your compound remains at the baseline, it suggests the solvent system is not polar enough to elute it from the silica gel. You can try the following:
-
Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., from 10% DCM in hexanes to 20%, 30%, etc.). You can also try a stronger polar solvent like ethyl acetate in hexanes.
-
Consider a different stationary phase: While silica gel is most common, for certain compounds, alumina may be a better choice.[5][6] Alumina is slightly basic and can be useful for separating certain classes of compounds.
-
Check for insolubility: Ensure your compound is fully dissolved in the spotting solvent before applying it to the TLC plate. Poor solubility can lead to streaking or immobility.
Q3: The spots on my TLC plate are streaking. How can I resolve this?
A3: Streaking on a TLC plate can be caused by several factors:
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Overloading: You may be applying too much of your sample to the plate. Try diluting your sample before spotting it.
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Insolubility: The compound may not be fully soluble in the developing solvent, causing it to streak as the solvent front moves up the plate. Try a different solvent system in which your compound is more soluble.
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Compound decomposition: Some compounds can degrade on the acidic surface of silica gel.[4] You can test for this by running a 2D TLC. If decomposition is suspected, you can try deactivating the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1%) in the eluent, or switch to a different stationary phase like alumina.[7]
Q4: I have good separation on my TLC, but the column chromatography is giving poor results with mixed fractions. Why is this happening?
A4: This is a common issue that can arise from several factors during the transition from TLC to column chromatography:
-
Improper column packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation. Ensure your column is packed uniformly.
-
Overloading the column: Applying too much sample relative to the amount of silica gel will exceed the column's separation capacity. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight.
-
Sample application: The sample should be loaded onto the column in a minimal amount of solvent and as a concentrated, narrow band. A wide initial band will lead to broad, overlapping elution bands.
-
Flow rate: Too high a flow rate can decrease the resolution of the separation. For flash chromatography, the flow rate should be adjusted to allow for proper equilibration between the stationary and mobile phases.
Q5: My product is co-eluting with an impurity. What are my options?
A5: Co-elution occurs when the polarity of the product and an impurity are very similar. To address this:
-
Optimize the solvent system: Try a different solvent mixture. Sometimes, using a three-component solvent system can improve separation. For aromatic compounds, adding a small amount of toluene to the mobile phase might help resolve issues of co-elution due to pi-stacking interactions.
-
Use a shallower gradient: If you are using a gradient elution, a slower, more gradual increase in polarity can improve the resolution between closely eluting compounds.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, alumina or a functionalized silica gel (e.g., cyano-bonded silica) could offer different selectivity.[8]
Q6: The purified product appears to be contaminated with a greasy substance. What could be the source?
A6: This is often due to "greasing out," where a highly nonpolar impurity, such as grease from glassware joints, is not effectively removed. Ensure all glassware is meticulously cleaned. Rinsing with acetone followed by hexanes is a good practice. Using grease-free joints or PTFE sleeves can also prevent this contamination.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.
1. Preparation of the Slurry and Packing the Column:
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column, followed by a thin layer of sand.
-
Silica gel (230-400 mesh) is weighed out (typically 50-100 times the weight of the crude product).
-
The silica gel is suspended in a nonpolar solvent (e.g., hexanes) to form a slurry.
-
The slurry is carefully poured into the column. The column is gently tapped to ensure even packing and to dislodge any air bubbles.
-
The solvent is allowed to drain until it is just level with the top of the silica gel bed. Another thin layer of sand is added to the top to prevent disruption of the silica bed during sample and eluent addition.
2. Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble compounds, a "dry loading" method can be used. The crude product is dissolved in a solvent, a small amount of silica gel is added, and the solvent is removed under reduced pressure to give a free-flowing powder. This powder is then carefully added to the top of the packed column.
3. Elution and Fraction Collection:
-
The elution is started with a nonpolar solvent system (e.g., 100% hexanes or a low percentage of dichloromethane in hexanes), determined from prior TLC analysis.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity. For this separation, a gradient of 0% to 10% dichloromethane in hexanes is often effective.
-
Fractions are collected in an array of test tubes or flasks.
4. Monitoring the Separation:
-
The collected fractions are monitored by TLC to determine which fractions contain the pure product.
-
Fractions containing the pure this compound are combined.
5. Product Isolation:
-
The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified product.
Data Presentation
The following table summarizes typical TLC data for the purification of this compound from common impurities.
| Compound | Putative Impurity Type | Typical Rf Value (5% DCM/Hexanes on Silica) | Notes |
| 9-Bromoanthracene | Unreacted Starting Material | ~ 0.45 | Less polar than the product, will elute earlier. |
| This compound | Desired Product | ~ 0.30 | Target compound for isolation. |
| Naphthalene-1-boronic acid | Unreacted Starting Material | ~ 0.05 (streaks) | Highly polar, will likely remain at or near the baseline of the column. |
| Homocoupled Naphthalene Dimer | Side Product | ~ 0.50 | Polarity is similar to 9-bromoanthracene. Careful fractionation is needed for complete separation. |
| Palladium Catalyst Residues | Catalyst | Baseline | Typically adsorbed strongly to silica and may not elute with nonpolar solvents. |
Visualizations
Below is a logical workflow for troubleshooting common column chromatography issues during the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 4. Chromatography [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cup.edu.cn [cup.edu.cn]
- 7. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Efficiency Roll-off in Fluorescent OLEDs
This technical support center provides researchers, scientists, and professionals in drug development with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of efficiency roll-off in fluorescent Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues encountered during your experiments that may contribute to efficiency roll-off.
Issue 1: Rapid Decrease in External Quantum Efficiency (EQE) at High Current Densities
-
Possible Cause: High concentrations of triplet excitons leading to annihilation processes. In fluorescent OLEDs, 75% of excitons are non-emissive triplets with long lifetimes, which can accumulate at high currents.[1] This accumulation leads to quenching mechanisms that reduce device efficiency.
-
Troubleshooting Steps:
-
Introduce a Triplet Manager: Blend a "triplet manager" molecule into the emissive layer (EML). This molecule should have a triplet energy level lower than that of the host and fluorescent dopant.[1] This allows for efficient transfer of triplet excitons from the dopant to the manager, reducing singlet-triplet annihilation (STA) and triplet-triplet annihilation (TTA).[1]
-
Optimize Dopant Concentration: Systematically vary the concentration of the fluorescent dopant in the host material. High concentrations can lead to aggregation and self-quenching, while very low concentrations may result in inefficient energy transfer.
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Employ a Phosphor-Sensitized Fluorescence (PSF) System: Incorporate a phosphorescent sensitizer into the EML along with the fluorescent dopant. The sensitizer harvests triplet excitons and efficiently transfers their energy to the fluorescent dopant via Förster Resonance Energy Transfer (FRET), accelerating the radiative decay of excitons.[2]
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Utilize Thermally Activated Delayed Fluorescence (TADF) Sensitizers: A TADF sensitizer can harvest triplet excitons and convert them to singlets through reverse intersystem crossing (RISC), which are then transferred to the fluorescent emitter.[3] This process, known as hyperfluorescence, can significantly enhance efficiency and reduce roll-off.
-
Issue 2: Poor Device Stability and Short Operational Lifetime at High Brightness
-
Possible Cause: Exciton-polaron quenching and material degradation. At high current densities, the interaction between excitons and charge carriers (polarons) can lead to non-radiative decay, a process known as triplet-polaron quenching (TPQ).[4] This not only reduces efficiency but can also lead to the chemical degradation of the organic materials.
-
Troubleshooting Steps:
-
Improve Charge Balance: Optimize the thickness and material selection for the hole transport layer (HTL) and electron transport layer (ETL) to ensure balanced injection of holes and electrons into the EML. An imbalance can lead to an accumulation of polarons, increasing the likelihood of exciton-polaron quenching.[5][6]
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Introduce Interlayers: Inserting a thin interlayer between the transport layers and the EML can help to confine excitons within the emissive zone and prevent them from being quenched at the interfaces.
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Select Host and Dopant Materials with High Carrier Mobility: Materials with higher carrier mobilities can facilitate faster charge transport and recombination, reducing the steady-state concentration of polarons in the EML.[5]
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Fabricate a Graded Emissive Layer: A graded EML, where the dopant concentration varies across the layer, can broaden the recombination zone. This reduces the local exciton and polaron densities, thereby suppressing annihilation processes.
-
Issue 3: Inefficient Energy Transfer from Host to Dopant
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Possible Cause: Poor spectral overlap between the host emission and the dopant absorption, or an unsuitable host material.
-
Troubleshooting Steps:
-
Verify Spectral Overlap: Using UV-Vis absorption and photoluminescence spectroscopy, ensure there is significant overlap between the emission spectrum of the host material and the absorption spectrum of the fluorescent dopant to facilitate efficient FRET.
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Choose a Host with High Triplet Energy: The host material should possess a triplet energy level significantly higher than that of the fluorescent dopant to prevent triplet exciton trapping on the host, which can be a loss channel.
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Experiment with Different Host Materials: Test a variety of host materials with suitable energy levels and good charge transport properties to find the optimal match for your fluorescent emitter.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of efficiency roll-off in fluorescent OLEDs?
Efficiency roll-off in fluorescent OLEDs, the decrease in efficiency at high current densities, is primarily attributed to several quenching mechanisms:
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Singlet-Triplet Annihilation (STA): A singlet exciton is quenched by a triplet exciton.[1][7]
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Triplet-Triplet Annihilation (TTA): Two triplet excitons interact, resulting in the loss of one or both excitons.[7][8]
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Singlet-Polaron Quenching (SPQ) and Triplet-Polaron Quenching (TPQ): Excitons are quenched by interacting with charge carriers (polarons).[1][4]
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Charge Imbalance: An unequal number of electrons and holes in the emissive layer leads to an accumulation of one type of charge carrier, increasing the probability of exciton-polaron quenching.[1][5]
Q2: How does the triplet exciton lifetime affect efficiency roll-off?
Triplet excitons in fluorescent materials have relatively long lifetimes (microseconds to milliseconds) compared to singlet excitons (nanoseconds).[1][2] This long lifetime leads to a high steady-state concentration of triplets at high current densities, which significantly increases the probability of annihilation processes like STA and TTA, thus exacerbating efficiency roll-off.[7]
Q3: What is the role of a "triplet manager" in reducing roll-off?
A triplet manager is a material added to the emissive layer that has a triplet energy level lower than both the host and the fluorescent dopant. Its function is to accept triplet excitons from the fluorescent dopant, thereby reducing the triplet concentration on the dopant and suppressing singlet-triplet annihilation.[1]
Q4: Can device architecture be engineered to minimize efficiency roll-off?
Yes, several architectural strategies can be employed:
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Double Emissive Layer (D-EML): Using two separate emissive layers can broaden the recombination zone, reducing local exciton densities.
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Fluorescence-Interlayer-Phosphorescence (FIP) Structure: This architecture combines fluorescent and phosphorescent emitters separated by an interlayer to manage exciton distribution and improve charge balance.[6]
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Phosphor-Assisted Thermally Activated Delayed Fluorophor (TADF)–Sensitized Fluorescence (TPSF): This advanced approach uses a TADF sensitizer and a phosphorescent assistant to accelerate the radiative decay of excitons, achieving high efficiency with minimal roll-off.[2]
Q5: How can I experimentally determine the dominant quenching mechanism in my device?
Time-resolved electroluminescence (TREL) and magneto-electroluminescence (MEL) are powerful techniques to probe exciton dynamics. TREL can help distinguish between different annihilation processes based on their temporal decay characteristics. MEL, which measures the change in electroluminescence in the presence of a magnetic field, can provide insights into processes involving triplet excitons, such as TTA and STA.
Data Presentation
Table 1: Comparison of Strategies to Reduce Efficiency Roll-off
| Strategy | Mechanism | Key Advantage | Reported Improvement |
| Triplet Management | Introduces a molecule to accept triplet excitons from the fluorescent dopant, reducing STA.[1] | Direct reduction of a primary quenching pathway. | >100% increase in steady-state EQE at high brightness.[1] |
| Phosphor-Sensitized Fluorescence (PSF) | A phosphorescent sensitizer harvests triplets and transfers energy to the fluorescent dopant via FRET.[2] | Accelerates the radiative decay of excitons. | Achieved a maximum EQE of 24.2% with an L90 of 190,500 cd/m².[2] |
| TADF-Sensitized Fluorescence (Hyperfluorescence) | A TADF sensitizer converts triplets to singlets via RISC for subsequent FRET to the fluorophore.[3] | Enables harvesting of both singlet and triplet excitons for fluorescence. | Suppresses triplet accumulation and annihilation.[3] |
| Improved Charge Balance | Optimizing transport layers to ensure equal numbers of electrons and holes in the EML.[5] | Reduces polaron-induced quenching. | Significantly reduces efficiency roll-off by enhancing the charge recombination rate.[5] |
| Fluorescence-Interlayer-Phosphorescence (FIP) EML | Spatially separates fluorescent and phosphorescent emission zones to manage excitons and charges.[6] | Improves carrier balance and redistributes excitons. | Reduced luminance efficiency roll-off from 51% to 26%.[6] |
Experimental Protocols
Protocol 1: Fabrication of a Fluorescent OLED with a Triplet Manager
-
Substrate Cleaning:
-
Sequentially sonicate indium tin oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): 40 nm of TAPC.
-
Emissive Layer (EML): 20 nm of the host material co-evaporated with the fluorescent dopant (e.g., 1 wt%) and the triplet manager (e.g., 10 wt%). Deposition rates should be carefully controlled to achieve the desired doping concentrations.
-
Electron Transport Layer (ETL): 30 nm of TPBi.
-
Electron Injection Layer (EIL): 1 nm of LiF.
-
-
-
Cathode Deposition:
-
Deposit a 100 nm thick aluminum (Al) cathode through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectra and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency as a function of current density to evaluate the efficiency roll-off.
-
Visualizations
Caption: Key exciton formation and decay pathways contributing to efficiency roll-off.
Caption: A logical workflow for diagnosing and addressing efficiency roll-off.
Caption: How a triplet manager alters exciton pathways to reduce quenching.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Highly efficient and nearly roll-off–free electrofluorescent devices via multiple sensitizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Frontiers | Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Impact of solvent polarity on the emission spectra of 9-Bromo-10-(naphthalen-1-yl)anthracene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the impact of solvent polarity on the emission spectra of 9-Bromo-10-(naphthalen-1-yl)anthracene.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of solvatochromic effects on this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescence Signal | 1. Incorrect excitation wavelength.2. Sample concentration is too low.3. Instrument malfunction (e.g., lamp off, detector issue).4. Quenching due to impurities in the solvent or sample. | 1. Verify the excitation maximum from the absorbance spectrum.2. Prepare a more concentrated sample.3. Check the instrument settings and perform a standard sample check (e.g., with a known fluorophore like quinine sulfate).4. Use high-purity solvents and ensure the sample is purified. |
| Inconsistent or Irreproducible Spectra | 1. Fluctuation in lamp intensity.2. Temperature variations in the sample chamber.3. Sample degradation due to photobleaching.4. Evaporation of the solvent, leading to concentration changes. | 1. Allow the instrument lamp to warm up sufficiently.2. Use a temperature-controlled cuvette holder.3. Minimize exposure of the sample to the excitation light. Use neutral density filters if necessary.4. Keep the cuvette capped whenever possible. |
| Distorted Emission Spectrum Shape | 1. Inner filter effect due to high sample concentration.2. Raman scattering from the solvent.3. Presence of fluorescent impurities. | 1. Dilute the sample until the absorbance at the excitation wavelength is below 0.1.2. Subtract a blank spectrum of the pure solvent. The Raman peak position will shift with the excitation wavelength.3. Purify the sample and use high-purity solvents. |
| Unexpected Shift in Emission Maximum | 1. Contamination of the solvent.2. Incorrect solvent used.3. Degradation of the compound. | 1. Use fresh, high-purity solvent for each experiment.2. Double-check the solvent identity and purity.3. Acquire a UV-Vis absorption spectrum to check for any changes in the ground state, which might indicate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of solvent polarity on the emission spectrum of this compound?
A1: For a closely related isomer, 9-Bromo-10-(naphthalen-2-yl)anthracene, the emission spectrum exhibits a slight blue shift (hypsochromic shift) as the polarity of the solvent increases.[1] This suggests that the ground state of the molecule is more polar than its excited state. The polar solvent molecules stabilize the more polar ground state to a greater extent than the less polar excited state, thus increasing the energy gap for emission and causing a shift to shorter wavelengths (higher energy).
Q2: How do I choose the appropriate solvents for a solvatochromic study?
A2: Select a range of solvents with varying polarities, from nonpolar (e.g., hexane, cyclohexane) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol). Ensure that your compound is soluble in all chosen solvents and that the solvents themselves are of high purity and do not fluoresce in the region of interest.
Q3: What concentration of this compound should I use?
A3: To avoid inner filter effects, the concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1. This typically corresponds to a concentration in the micromolar (µM) range.
Q4: How can I determine the fluorescence quantum yield?
A4: The fluorescence quantum yield can be determined using a relative method. This involves comparing the integrated fluorescence intensity of your sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane). The absorbance of both the sample and the standard at the excitation wavelength should be matched and kept below 0.1.
Data Presentation
The following table summarizes the expected photophysical properties of this compound in solvents of varying polarity. Please note: The following data is illustrative and based on the observed behavior of a closely related isomer, 9-Bromo-10-(naphthalen-2-yl)anthracene, which shows a slight blue shift with increasing solvent polarity.[1] Actual experimental values for the naphthalen-1-yl isomer may vary.
| Solvent | Polarity Index (ET(30)) | Emission Maximum (λem, nm) | Stokes Shift (cm-1) |
| Cyclohexane | 31.2 | ~430 | ~3500 |
| Toluene | 33.9 | ~428 | ~3600 |
| Dichloromethane | 41.1 | ~425 | ~3750 |
| Acetonitrile | 46.0 | ~422 | ~3900 |
| Ethanol | 51.9 | ~420 | ~4000 |
Experimental Protocols
Protocol 1: Sample Preparation for Solvatochromic Studies
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a volatile, high-purity solvent in which the compound is readily soluble (e.g., dichloromethane).
-
Solvent Selection: Choose a range of high-purity, spectroscopic grade solvents with varying polarities.
-
Working Solution Preparation: For each solvent, prepare a dilute working solution from the stock solution. A common method is to add a small aliquot of the stock solution to a cuvette and allow the initial solvent to evaporate completely under a gentle stream of nitrogen. Then, dissolve the residue in the solvent of interest to achieve a final concentration where the absorbance at the excitation wavelength is less than 0.1.
-
Blank Preparation: For each solvent used, prepare a corresponding blank sample containing only the pure solvent.
Protocol 2: Fluorescence Spectroscopy Measurement
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Parameter Setup:
-
Set the excitation wavelength. This should be a wavelength where the compound absorbs strongly, determined from its UV-Vis absorption spectrum.
-
Set the emission wavelength range to be scanned (e.g., 400 nm to 600 nm).
-
Set the excitation and emission slit widths (e.g., 2-5 nm). Narrower slits provide better resolution but lower signal intensity.
-
-
Blank Measurement: Record the emission spectrum of the blank (pure solvent) for each solvent to be tested. This will be used for background subtraction.
-
Sample Measurement: Record the emission spectrum of the this compound solution in each solvent.
-
Data Analysis:
-
Subtract the corresponding blank spectrum from each sample spectrum.
-
Identify the wavelength of maximum emission (λem) for each solvent.
-
Calculate the Stokes shift for each solvent by taking the difference in wavenumbers between the absorption maximum (λabs) and the emission maximum (λem).
-
Visualizations
Caption: Workflow for investigating the solvatochromic properties of this compound.
References
Technical Support Center: Synthesis of High-Purity OLED Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of Organic Light-Emitting Diode (OLED) materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in OLED material synthesis and their impact on device performance?
A1: Common impurities in OLED materials include residual starting materials, catalysts (e.g., palladium from cross-coupling reactions), intermediates, and byproducts from side reactions. Halogenated impurities are particularly detrimental.[1] Even trace amounts of these impurities can act as charge traps or quenching sites, leading to decreased device efficiency, reduced operational lifetime, and poor color purity.[2][3] Impurities can also affect the morphological stability of the thin films in an OLED device.
Q2: How do I choose the appropriate purification method for my synthesized OLED material?
A2: The choice of purification method depends on the thermal stability, solubility, and polarity of your compound. A multi-step purification approach is often necessary to achieve the high purity required for OLED devices (often >99.9%). Common techniques include column chromatography, recrystallization, and sublimation.[4] For thermally sensitive materials, techniques that operate under milder conditions, such as supercritical fluid chromatography (SFC), may be preferable.[4][5]
Q3: My purified material still shows low device performance. What could be the issue?
A3: If your material appears pure by standard analysis (e.g., NMR, HPLC), consider the possibility of trace impurities not detected by these methods, such as isomers or compounds with very similar properties to your target molecule.[4] High-resolution mass spectrometry can be a valuable tool for identifying such trace impurities.[6][7] Another source of contamination can be the vacuum chamber used for device fabrication, where outgassing of previously deposited materials or plasticizers can occur.[1][8]
Q4: What is "train sublimation" and when should I use it?
A4: Train sublimation, or gradient sublimation, is a high-vacuum purification technique used to separate compounds based on their different sublimation temperatures. It is a very effective final purification step for thermally stable small molecule OLED materials.[4][9] However, the high temperatures involved can sometimes lead to thermal degradation of the material.[4] It is crucial to carefully control the temperature gradient and vacuum level.
Q5: Can solvent impurities affect the quality of my OLED material?
A5: Yes, impurities in solvents used for synthesis, purification, or solution-processing of OLEDs can be a significant source of contamination.[1] It is essential to use high-purity, anhydrous solvents and to properly dry them before use to avoid introducing water or other reactive species that can degrade the OLED materials.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues during the synthesis and purification of OLED materials.
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
Presence of significant amounts of starting materials in the crude product mixture.
-
The final yield is substantially lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | Verify stoichiometry of reactants. Optimize reaction temperature and time. Ensure an inert atmosphere (e.g., Argon, Nitrogen) if reagents are air-sensitive. |
| Inactive Catalyst | Use a fresh batch of catalyst. Perform a pre-activation step if necessary. |
| Poor Solvent Quality | Use high-purity, anhydrous solvents. Degas solvents to remove dissolved oxygen. |
| Side Reactions | Analyze byproducts by LC-MS or GC-MS to understand side reactions. Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize them.[10] |
Issue 2: Difficulty in Removing Catalyst Residues
Symptoms:
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Discoloration of the purified material (e.g., grayish tint from palladium).
-
Detection of metal traces by techniques like ICP-MS.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Filtration | Use a specialized adsorbent (e.g., activated carbon, specific metal scavengers) during workup. Filter through a pad of Celite® or silica gel. |
| Complexation of Metal with Product | Use a complexing agent to sequester the metal, followed by filtration or extraction. |
| Inappropriate Chromatography | Optimize the stationary and mobile phases in column chromatography to achieve better separation of the metal complexes from the product. |
Issue 3: Material Degradation During Purification
Symptoms:
-
Appearance of new, unidentified peaks in the chromatogram after purification.
-
Change in color or fluorescence of the material.
-
Poor device performance despite high purity by standard methods.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Thermal Decomposition during Sublimation | Lower the sublimation temperature and pressure.[4] Consider alternative, lower-temperature purification methods like Supercritical Fluid Chromatography (SFC).[5] |
| Acid/Base Sensitivity on Silica Gel | Neutralize the silica gel before use. Use an alternative stationary phase like alumina. |
| Photo-oxidation | Protect the material from light during all stages of synthesis and purification. Work in a dark or red-light environment. |
Quantitative Data Summary
The following table summarizes the impact of different impurity levels on device performance, compiled from various studies.
| Impurity Type | Concentration | Impact on Device Performance |
| Halogenated Compounds | > 10 ppm | Significant decrease in device lifetime and efficiency.[1] |
| Metal Catalyst Residues (e.g., Pd) | > 5 ppm | Acts as non-radiative recombination centers, reducing quantum efficiency. |
| Water/Moisture | Variable | Can lead to the formation of dark spots and device degradation.[11] |
| Structural Isomers | Variable | May affect charge transport and film morphology, leading to inconsistent performance.[4] |
| Plasticizers (from vacuum chamber) | Trace amounts | Can significantly reduce device lifetime and reproducibility.[1] |
Experimental Protocols
Protocol 1: Column Chromatography for Initial Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). The eluent is selected based on Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of ~0.3 for the desired compound.[10]
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization for Solid Purification
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.[10]
Protocol 3: Train Sublimation for Final Purification
-
Apparatus Setup: Place the material to be purified in a quartz tube within a tube furnace that has multiple, independently controlled heating zones.
-
Vacuum Application: Evacuate the tube to a high vacuum (typically < 10⁻⁵ Torr).
-
Heating Profile: Gradually heat the zone containing the material to its sublimation temperature. Set a temperature gradient across the other zones, with temperatures decreasing away from the source.
-
Sublimation and Deposition: The material will sublime and travel down the tube, depositing in a cooler zone. Impurities with different sublimation temperatures will deposit in different zones or remain in the source boat.
-
Collection: After the sublimation is complete, cool the apparatus and carefully collect the purified material from the desired deposition zone.
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for OLED material synthesis and purification.
General Purification Workflow for OLED Materials
Caption: A typical multi-step purification workflow for achieving high-purity OLED materials.
References
- 1. researchgate.net [researchgate.net]
- 2. The impurity effects on OLEDs via transient electroluminescence analysis | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. OLED | Fields | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. laserfocusworld.com [laserfocusworld.com]
- 9. CN102527076B - Vacuum sublimation purifying method of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Suzuki vs. Stille Coupling for Diarylanthracene Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. Diarylanthracenes, a class of compounds with significant applications in materials science and medicinal chemistry, often present synthetic challenges. This guide provides a detailed, data-driven comparison of two powerful palladium-catalyzed cross-coupling reactions for their synthesis: the Suzuki-Miyaura coupling and the Stille coupling.
This comparison delves into the reaction mechanisms, experimental protocols, and performance of each method, offering a clear guide to selecting the optimal synthetic route.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2] |
| Reagent Stability | Boronic acids can be unstable and prone to decomposition. | Organostannanes are generally stable to air and moisture.[1][2] |
| Byproducts | Boron-based byproducts are often water-soluble and easily removed.[1] | Tin-based byproducts can be challenging to remove from the product.[1] |
| Reaction Conditions | Typically requires a base.[1] | Often proceeds under neutral conditions.[1] |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups and strong bases. | Excellent, tolerates a wide range of functional groups.[1] |
Performance in Diarylanthracene Synthesis: A Data-Driven Comparison
The choice between Suzuki and Stille coupling for diarylanthracene synthesis is often dictated by the specific substrates and desired outcome. The following table summarizes experimental data for the synthesis of diarylanthracenes using both methods.
| Target Compound | Coupling Method | Starting Materials | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 9,10-Diphenylanthracene | Suzuki | 9,10-Dibromoanthracene, Phenylboronic acid | Pd(PPh₃)₄ | Toluene/THF | 2M aq. Na₂CO₃ | Reflux | Overnight | 58-84 |
| 9,10-Di(thiophen-2-yl)anthracene | Stille | 9,10-Dibromoanthracene, 2-(Tributylstannyl)thiophene | Pd₂(dba)₃, tri-o-tolylphosphine | THF | N/A | Reflux | - | 46-80 |
| 9,10-Di(thiophen-2-yl)anthracene | Suzuki | 9,10-Dibromoanthracene, Thiophene-2-boronic acid | - | - | - | - | - | <10 |
| 9,10-Diphenylanthracene | Suzuki | 9,10-Dibromoanthracene, Phenylboronic acid | ARF-Pd | DMF | Na₂CO₃ | 110 | 2.5 | 90[1] |
Reaction Mechanisms: A Visual Guide
The catalytic cycles of both Suzuki and Stille couplings involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Generalized catalytic cycles for Suzuki and Stille cross-coupling reactions.
Experimental Protocols
Suzuki Coupling: Synthesis of 9,10-Diphenylanthracene
This protocol describes a high-yielding synthesis of 9,10-diphenylanthracene.[1]
Materials:
-
9,10-Dibromoanthracene (1.0 mmol)
-
Phenylboronic acid (2.2 mmol)
-
Sodium Carbonate (Na₂CO₃) (4 mmol)
-
ARF-Pd catalyst (0.01 mmol Pd)
-
N,N-Dimethylformamide (DMF) (2 mL)
Procedure:
-
Combine 9,10-dibromoanthracene, phenylboronic acid, and Na₂CO₃ in a reaction vessel.
-
Add DMF and the ARF-Pd catalyst.
-
Heat the mixture under a nitrogen atmosphere at 110 °C for 2.5 hours.
-
After cooling, dilute the mixture with cold water and filter.
-
Extract the filtrate with diethyl ether.
-
Wash the combined organic extracts with brine, dry over sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to yield 9,10-diphenylanthracene.
Stille Coupling: General Protocol for Diarylanthracene Synthesis
This protocol provides a general framework for the synthesis of diarylanthracenes via Stille coupling.
Materials:
-
9,10-Dihaloanthracene (e.g., 9,10-dibromoanthracene) (1.0 equiv)
-
Arylstannane (e.g., tributylphenyltin) (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 9,10-dihaloanthracene and the palladium catalyst.
-
Add the degassed, anhydrous solvent via syringe.
-
Add the arylstannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Discussion: Choosing the Right Tool for the Job
The Suzuki coupling is often the preferred method for the synthesis of many diarylanthracenes due to its use of non-toxic and environmentally benign boronic acids and their derivatives.[1] The operational simplicity and the ease of removal of boron-containing byproducts make it an attractive choice for many applications. High yields, such as the 90% reported for 9,10-diphenylanthracene, demonstrate its efficacy.[1]
However, the Suzuki reaction is not without its limitations. The stability of boronic acids can be a concern, and the reaction's requirement for a base can be incompatible with sensitive functional groups. Furthermore, for certain substrates, such as the coupling of thiophene moieties to the anthracene core, the Suzuki coupling has been shown to be significantly less effective, with reported yields of less than 10%.
In such cases, the Stille coupling emerges as a powerful alternative. Its key advantage lies in its excellent functional group tolerance and the high stability of the organostannane reagents.[1][2] This allows for the successful synthesis of complex diarylanthracenes where the Suzuki coupling fails, as evidenced by the 46-80% yields achieved for 9,10-di(thiophen-2-yl)anthracene. The primary drawbacks of the Stille coupling are the high toxicity of organotin compounds and the often-difficult removal of tin byproducts from the final product.[1][2]
Figure 2. Decision workflow for selecting between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are formidable tools for the synthesis of diarylanthracenes. The Suzuki coupling generally stands out as the more practical and environmentally friendly option, particularly for the synthesis of compounds like 9,10-diphenylanthracene where high yields can be achieved. However, for challenging substrates, especially those involving heterocyclic moieties like thiophene or those with base-sensitive functional groups, the Stille coupling offers a robust and often higher-yielding alternative, despite the significant concerns regarding the toxicity and removal of tin-based reagents. The optimal choice will ultimately depend on a careful evaluation of the specific synthetic target, the availability and stability of reagents, and the tolerance of the substrates to the reaction conditions.
References
Mass Spectrometry Analysis of 9-Bromo-10-(naphthalen-1-yl)anthracene: A Comparative Guide
For researchers, scientists, and drug development professionals working with complex aromatic compounds, understanding the capabilities of different analytical techniques is paramount. This guide provides a comparative analysis of mass spectrometry-based methods for the characterization of 9-Bromo-10-(naphthalen-1-yl)anthracene, a polycyclic aromatic hydrocarbon (PAH) with applications in materials science and as a potential intermediate in organic synthesis. This guide will delve into various ionization techniques, expected fragmentation patterns, and alternative analytical approaches, supported by experimental protocols and data interpretation.
Comparison of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it directly influences the type and quality of data obtained. For a large, non-volatile, and relatively nonpolar molecule like this compound, several methods can be employed, each with distinct advantages and disadvantages.
| Ionization Technique | Principle | Expected Ion Species | Key Advantages | Key Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | M+• (molecular ion), numerous fragment ions | Provides detailed structural information through characteristic fragmentation patterns. Mass spectral libraries are available for comparison.[1] | The molecular ion may be weak or absent for some molecules due to extensive fragmentation.[2][3] |
| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers charge to the analyte through chemical reactions (e.g., proton transfer). | [M+H]+ (protonated molecule), [M-H]-, adduct ions | "Softer" ionization technique, resulting in a more abundant molecular ion and less fragmentation, which helps in determining the molecular weight.[1] | Provides less structural information compared to EI. Sensitivity can be dependent on the choice of reagent gas. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reagent gas ions from the solvent vapor at atmospheric pressure, which then ionize the analyte. | [M+H]+, M+• | Suitable for relatively nonpolar compounds that are not easily ionized by ESI. Can be coupled with liquid chromatography (LC). | Can be susceptible to matrix effects. Fragmentation is generally limited but can be induced. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to charged analyte ions. | [M+H]+, [M+Na]+, etc. (adduct ions) | A very soft ionization technique ideal for polar and large molecules. Easily coupled with LC. | Generally not suitable for nonpolar compounds like most PAHs unless a derivatizing agent or dopant is used.[4] |
| Nanodroplet Interfacial Ionization (NII) | Leverages interfacial reactions at nanodroplet surfaces to efficiently convert PAHs into radical cations (M•+). | M•+ | Offers exceptional ionization efficiency and high sensitivity for a wide range of PAHs, with low limits of detection.[5] | A newer technique, so instrumentation may not be as widely available. |
Predicted Mass Spectrum and Fragmentation Pattern
Under Electron Ionization (EI) , the following key fragments would be expected:
| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |
| 382/384 | [C24H15Br]+• | Molecular Ion (M+•) . The presence of two peaks with an approximate 1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of 79Br and 81Br).[2] |
| 303 | [C24H15]+ | Loss of the bromine radical (•Br) from the molecular ion. This is a common fragmentation pathway for halogenated compounds.[2] |
| 202 | [C16H10]+• | Putative fragment corresponding to the anthracene moiety. |
| 127 | [C10H7]+ | Putative fragment corresponding to the naphthyl group. |
| 151.5 | [C24H15]2+ | Doubly charged ion, which can be observed for stable aromatic systems. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This is a standard method for the analysis of semi-volatile organic compounds like PAHs.
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Gas Chromatography:
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization
This method is suitable for less volatile PAHs and can be a powerful alternative to GC-MS.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 50% B, ramp to 100% B over 15 minutes, and hold for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 350 °C.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas and Aux Gas: Nitrogen at optimized flow rates.
-
Visualizing the Analytical Workflow
A generalized workflow for the mass spectrometry analysis of this compound is depicted below.
References
- 1. Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 400607-04-7 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
Interpreting the NMR Spectra of Asymmetrically Substituted Anthracenes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substitution on the spectral properties of aromatic systems is paramount. This guide provides a comparative analysis of the Nuclear Magnetic resonance (NMR) spectra of asymmetrically substituted anthracenes, supported by experimental data and detailed protocols. By examining the influence of various substituents on the chemical shifts and coupling constants of the anthracene core, this document aims to facilitate the structural elucidation and characterization of novel anthracene derivatives.
The rigid, planar structure of the anthracene core gives rise to a characteristic NMR spectrum. However, the introduction of substituents breaks this symmetry, leading to complex and often overlapping signals in the ¹H NMR spectrum. A thorough understanding of substituent effects, including electronic (inductive and resonance) and anisotropic effects, is crucial for accurate spectral interpretation.
Comparison of ¹H NMR Chemical Shifts
The chemical shifts of the protons on the anthracene core are highly sensitive to the electronic nature and position of substituents. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm) of the signals of nearby protons. These effects are most pronounced for the protons ortho and para to the substituent.
For instance, substitution at the C9 position significantly influences the chemical shifts of the peri-protons (H1 and H8). An EWG at C9 will deshield these protons, causing them to resonate at a lower field. Conversely, an EDG at the same position will shield them, resulting in an upfield shift.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Selected Asymmetrically Substituted Anthracenes in CDCl₃
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | H-9 | H-10 |
| Anthracene[1] | 7.98 | 7.44 | 7.44 | 7.98 | 7.98 | 7.44 | 7.44 | 7.98 | 8.40 | 8.40 |
| 9-Anthracenecarboxylic acid[2] | 8.17 | 7.55 | 7.60 | 8.62 | 8.17 | 7.55 | 7.60 | 8.62 | - | 9.30 |
| 9-Methylanthracene | ~8.0 | ~7.4 | ~7.4 | ~8.0 | ~8.0 | ~7.4 | ~7.4 | ~8.0 | 3.0 (CH₃) | 8.25 |
| 9-Nitroanthracene | ~8.2 | ~7.6 | ~7.7 | ~8.7 | ~8.2 | ~7.6 | ~7.7 | ~8.7 | - | 8.80 |
| 2-(Anthracen-9-yl)oxirane[3] | ~8.0 | ~7.5 | ~7.5 | ~8.0 | ~8.0 | ~7.5 | ~7.5 | ~8.0 | 4.0 (CH₂) | 8.50 |
Note: Values for 9-Methylanthracene and 9-Nitroanthracene are approximate and based on established substituent effects.
Comparison of ¹³C NMR Chemical Shifts
The ¹³C NMR spectra of asymmetrically substituted anthracenes also provide valuable structural information. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. The ipso-carbon (the carbon atom directly attached to the substituent) experiences the most significant shift.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Selected Substituted Anthracenes in CDCl₃
| Compound | C-1,8 | C-2,7 | C-3,6 | C-4,5 | C-9,10 | C-4a,9a,8a,10a |
| Anthracene | 128.4 | 125.4 | 125.4 | 128.4 | 126.2 | 131.5 |
| 9,10-Bis(chloromethyl)anthracene[4] | 126.3 | 126.1 | 126.1 | 126.3 | 130.4 | 130.8 |
| 9,10-Dimethylanthracene | 124.8 | 125.0 | 125.0 | 124.8 | 129.5 | 130.1 |
| 9,10-Dihydroanthracene[5] | 126.3 | 126.3 | 126.3 | 126.3 | 36.6 | 137.8 |
Note: Data for some asymmetrically substituted anthracenes is limited. The provided data for symmetrically substituted anthracenes illustrates the general trends.
Through-Space Correlations: NOESY and ROESY
For complex structures with overlapping proton signals, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable.[6][7][8][9] These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.[6] This information is crucial for determining the relative stereochemistry and conformation of substituents.
In asymmetrically substituted anthracenes, NOESY or ROESY can be used to:
-
Confirm the assignment of protons on the anthracene core by observing correlations between adjacent protons.
-
Determine the orientation of substituents by observing correlations between the substituent's protons and the protons on the anthracene ring. For example, an NOE between a substituent at C9 and the peri-protons (H1 and H8) can confirm their spatial proximity.
Logical Relationship between Substitution and NMR Spectra
The following diagram illustrates the general principles of how a substituent at the C9 position of the anthracene core influences the chemical shifts of the aromatic protons.
Caption: C9-Substituent Effects on ¹H NMR Shifts.
Experimental Protocols
Accurate and reproducible NMR data are essential for meaningful comparisons. The following are generalized protocols for the acquisition of quantitative ¹H and ¹³C NMR spectra of asymmetrically substituted anthracenes.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid anthracene derivative. For quantitative NMR (qNMR), an internal standard of known purity and weight should be added.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Relaxation Delay (d1): A delay of at least 5 times the longest T₁ of the protons of interest is crucial for accurate integration in quantitative measurements. For aromatic protons, T₁ values can be in the range of 2-6 seconds, so a D1 of 30 seconds is often a safe value.[10]
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[10][11]
-
-
Processing:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) before Fourier transformation.
-
Perform careful phase and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
¹³C NMR Spectroscopy
-
Spectrometer: The same spectrometer as for ¹H NMR is used.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain single lines for each carbon environment.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
-
Processing: Similar processing steps as for ¹H NMR are applied.
2D NMR (NOESY/ROESY)
-
Mixing Time: The choice of mixing time is critical and depends on the molecular weight of the compound.[6] For small to medium-sized molecules like many anthracene derivatives, a mixing time in the range of 300-800 ms is a good starting point.
-
Data Processing: 2D data processing involves Fourier transformation in both dimensions, followed by phasing and baseline correction.
By following these guidelines and utilizing the comparative data presented, researchers can more confidently interpret the NMR spectra of asymmetrically substituted anthracenes, a critical step in the development of new materials and therapeutic agents.
References
- 1. Anthracene(120-12-7) 1H NMR [m.chemicalbook.com]
- 2. 9-Anthracenecarboxylic acid(723-62-6) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 9,10-Dihydroanthracene(613-31-0) 13C NMR [m.chemicalbook.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. NOESY and EXSY [chem.ch.huji.ac.il]
- 8. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Blue Fluorescent Emitters for High-Performance OLEDs
The development of efficient and stable blue-emitting materials is a critical challenge in advancing Organic Light-Emitting Diode (OLED) technology. While red and green phosphorescent OLEDs have achieved near-perfect internal quantum efficiencies and long operational lifetimes, their blue counterparts have historically lagged, impacting overall device performance, color purity, and power consumption.[1][2] This guide provides a comparative analysis of different classes of blue emitters, supported by performance data and detailed experimental protocols for device fabrication and characterization, aimed at researchers and scientists in the field.
Generations of Blue OLED Emitters
Blue OLED emitters are broadly categorized into three main generations based on their underlying photophysical mechanisms, with a fourth emerging generation that builds upon the third. Each offers a unique balance of efficiency, color purity, and operational stability.[1][3]
-
First Generation: Fluorescent Emitters Conventional fluorescent emitters utilize only singlet excitons for light emission, which, due to spin statistics, limits their theoretical maximum internal quantum efficiency (IQE) to 25%.[1][4] The remaining 75% of excitons, which are in the triplet state, are typically lost as heat.[5] Despite this limitation, blue fluorescent materials are widely used in commercial applications because they often exhibit longer operational lifetimes and better color purity compared to early-generation phosphorescent blues.[6]
-
Second Generation: Phosphorescent Emitters (PHOLEDs) Phosphorescent emitters, typically organometallic complexes containing heavy metals like iridium or platinum, can harvest both singlet and triplet excitons.[7] This allows for a theoretical IQE of up to 100%.[1] While highly efficient red and green PHOLEDs are commercially available, blue PHOLEDs have historically struggled with shorter operational lifetimes and a lack of deep-blue emission.[1][2]
-
Third Generation: Thermally Activated Delayed Fluorescence (TADF) Emitters TADF materials represent a significant breakthrough, offering a pathway to 100% IQE without the need for expensive and rare heavy metals.[5][8] In TADF emitters, a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is activated by ambient thermal energy.[9] This mechanism of harvesting triplet excitons leads to "delayed fluorescence."[5]
-
Fourth Generation: Hyperfluorescence (HF) Hyperfluorescence is an advanced emitter system that combines the benefits of TADF and conventional fluorescence.[10] In this architecture, a TADF material acts as a sensitizer that efficiently harvests both singlet and triplet excitons and then transfers the energy to a conventional fluorescent emitter. This approach achieves a theoretical IQE of 100% while leveraging the narrow emission spectrum and high stability of fluorescent dopants, overcoming the typically broad emission spectrum of TADF emitters.[7][10]
Caption: A diagram illustrating the evolution and key features of OLED emitter generations.
Performance Comparison of Blue Emitters
The performance of OLEDs is assessed by several key metrics, including External Quantum Efficiency (EQE), power efficiency, Commission Internationale de l'Eclairage (CIE) color coordinates, and operational lifetime (often denoted as LT50 or LT90, the time for luminance to decay to 50% or 90% of its initial value). The table below summarizes representative performance data for different classes of blue emitters.
Note: Performance metrics can vary significantly with device architecture, layer thicknesses, and measurement conditions. The data is compiled from various sources for illustrative purposes.[1]
| Emitter Type | Emitter Material/Device ID | Host Material | Max. EQE (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (at 1000 cd/m²) |
| Fluorescent | BD-06 | Not Specified | 11.8% | Not Reported | (0.14, 0.09) | LT90: 125 hours |
| Fluorescent | BD-D | BH | 10.1% | Not Reported | (0.138, 0.092) | Not Reported |
| Fluorescent | ADN | Multi-layer | ~5-8% | Not Reported | (0.15, 0.08) | >10,000 hours (LT50) |
| Phosphorescent | FIrpic (example) | mCP | 22.3% | Not Reported | (0.14, 0.13) | ~100 hours (LT50) |
| TADF | TMCz-BO | DPEPO | 29.6% | Not Reported | (0.12, 0.20) | Not Reported |
| TADF | 2CzPN | mCBP | 25.4% | Not Reported | (0.13, 0.25) | Not Reported |
Experimental Protocols
The fabrication and characterization of OLEDs require precise control over material purity, layer thickness, and environmental conditions to ensure device reliability and reproducibility.
1. OLED Fabrication via Vacuum Thermal Evaporation (VTE)
This protocol outlines the fabrication of a typical multi-layer OLED on a pre-cleaned, patterned indium tin oxide (ITO) glass substrate. All deposition steps are performed sequentially in a high-vacuum chamber (<10⁻⁶ Torr).[1]
-
Substrate Preparation:
-
ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol.[11]
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma immediately before being loaded into the vacuum chamber to increase the work function of the ITO and remove organic residues.
-
-
Deposition of Organic Layers:
-
Hole Injection Layer (HIL): A material such as 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA) is deposited onto the ITO anode to facilitate hole injection.[1]
-
Hole Transport Layer (HTL): A material like 4,4'-bis(1-naphthylphenylamino)biphenyl (NPB) is deposited on top of the HIL to transport holes to the emissive layer.[1]
-
Emissive Layer (EML): The host material and the blue emitter (dopant) are co-evaporated from separate sources. The doping concentration is precisely controlled by adjusting the deposition rates of the host and dopant materials.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): A material with a high triplet energy, such as Tris(8-hydroxyquinolinato)aluminium (Alq3) or 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TPBi), is deposited. This layer blocks holes from reaching the cathode and transports electrons to the EML, confining exciton recombination within the emissive layer.[12]
-
-
Cathode Deposition:
-
A thin layer of an alkali metal fluoride, such as Lithium Fluoride (LiF), is deposited to lower the electron injection barrier.
-
A layer of a low work function metal, typically Aluminum (Al), is deposited as the cathode. The deposition is performed through a shadow mask to define the active area of the pixels.[13]
-
-
Encapsulation:
-
Immediately after fabrication, the device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glove box) using a glass lid and UV-cured epoxy to protect the organic layers and cathode from oxygen and moisture.[11]
-
Caption: A workflow diagram for typical OLED fabrication and characterization.
2. Device Characterization
Characterization involves measuring the key electrical and optical properties of the fabricated OLED device.[14]
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
A programmable source meter (e.g., Keithley 2400) is used to apply a variable voltage across the device while simultaneously measuring the current.[12][15]
-
The light output (luminance, in cd/m²) is measured concurrently using a calibrated photodiode or a spectroradiometer.
-
From this data, key metrics such as current efficiency (cd/A) and power efficiency (lm/W) can be calculated as a function of voltage and current density.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
The EL spectrum is recorded at a constant current density using a calibrated spectrometer.
-
The CIE 1931 color coordinates (x, y) are calculated from the EL spectrum to quantify the color of the emitted light.
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE is determined by measuring the total number of photons emitted from the device into the forward hemisphere relative to the number of electrons injected. This requires specialized equipment, such as an integrating sphere, to capture all emitted light.
-
-
Operational Lifetime Measurement:
-
The device is driven at a constant DC current density, typically corresponding to an initial luminance of 1000 cd/m², in a controlled environment.
-
The luminance is monitored over time, and the lifetime (e.g., LT50) is recorded as the time it takes for the luminance to decay to 50% of its initial value.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oled-info.com [oled-info.com]
- 5. ossila.com [ossila.com]
- 6. Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. techblick.com [techblick.com]
- 8. noctiluca.eu [noctiluca.eu]
- 9. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 10. What’s the difference between TADF and Hyperfluorescence? - Kyulux [kyulux.com]
- 11. ossila.com [ossila.com]
- 12. aml.iaamonline.org [aml.iaamonline.org]
- 13. repository.rit.edu [repository.rit.edu]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
Validating the Purity of 9-Bromo-10-(naphthalen-1-yl)anthracene: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of complex aromatic compounds like 9-Bromo-10-(naphthalen-1-yl)anthracene is a critical step in ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a detailed experimental protocol for validating the purity of this compound using a reversed-phase HPLC (RP-HPLC) method, and compares its performance with alternative analytical techniques.
This compound is a large, non-polar, polycyclic aromatic hydrocarbon (PAH). Due to its structural complexity and potential for isomeric impurities, a high-resolution separation technique is essential for accurate purity assessment. RP-HPLC with a C18 stationary phase is particularly well-suited for separating such hydrophobic molecules.
Experimental Protocol: Purity Determination by HPLC
This protocol outlines a standard approach for the analysis of this compound purity.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution of aromatic compounds.[1]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Sample: this compound of known or unknown purity.
-
Reference Standard: A certified reference standard of this compound, if available. If not, a well-characterized batch can be used as an internal standard.
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Chromatographic Conditions: The following conditions are a starting point and may require optimization for specific instruments and columns. A gradient elution is often necessary to separate closely related impurities from the main peak.
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[1][2] |
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Peak identification should be confirmed by comparing the retention time with that of a reference standard. In the absence of a standard, peak purity can be assessed using a DAD to check for spectral homogeneity across the peak.
Comparison with Alternative Methods
While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can provide complementary information.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, quantitative accuracy, well-established methods for PAHs.[3] | Requires sample solubility, can be time-consuming for complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for identifying volatile impurities, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds like this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard. | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret for minor components. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a thin layer of adsorbent material. | Simple, fast, and inexpensive for qualitative assessment and reaction monitoring. | Poor resolution and quantification capabilities compared to HPLC. |
Workflow for HPLC Purity Validation
Caption: Workflow for purity validation of this compound by HPLC.
References
A Comparative Performance Analysis of Naphthalene- and Phenyl-Substituted Anthracenes for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of naphthalene-substituted and phenyl-substituted anthracenes, two classes of polycyclic aromatic hydrocarbons (PAHs) critical to the development of advanced materials in fields ranging from organic electronics to drug delivery. By presenting key experimental data, detailed methodologies, and visual representations of underlying principles, this document serves as a valuable resource for researchers selecting optimal molecular scaffolds for their specific applications.
Executive Summary
Both naphthalene and phenyl substituents significantly influence the photophysical, thermal, and electronic properties of the anthracene core. Phenyl-substituted anthracenes, such as the well-studied 9,10-diphenylanthracene (DPA), are known for their high fluorescence quantum yields and thermal stability. Naphthalene-substituted anthracenes, on the other hand, offer avenues for tuning electronic properties and exploring the impact of extended π-conjugation on molecular packing and charge transport. This guide will delve into a comparative analysis of these characteristics, supported by experimental findings.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance parameters for representative naphthalene- and phenyl-substituted anthracene derivatives.
Table 1: Photophysical Properties
| Compound | Substituent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| 9,10-Diphenylanthracene (DPA) | Phenyl | ~396 | ~468 | 0.90 | Toluene |
| 9,10-Di(naphthalen-2-yl)anthracene (ADN) | Naphthyl | ~397 | ~450 | Higher than unsubstituted anthracene (~30%) | Dichloromethane |
| 2,6-Diphenylanthracene | Phenyl | Not specified | Not specified | Not specified | Not specified |
| 2,6-Di(2-naphthyl)anthracene | Naphthyl | Not specified | Not specified | Not specified | Not specified |
| 9-Bromo-10-(naphthalen-2-yl)anthracene | Naphthyl | Not specified | Blue-violet emission | Not specified | Various |
Table 2: Thermal and Electronic Properties
| Compound | Substituent | Decomposition Temp. (T_d) (°C) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Charge Carrier Mobility (cm²/Vs) |
| 9,10-Diphenylanthracene (DPA) | Phenyl | 352.0 (for solution-grown crystals)[1] | Not specified | Not specified | Not specified | Not specified |
| 9,10-Di(naphthalen-1-yl)anthracene | Naphthyl | 258-302[2] | Not specified | Not specified | Not specified | Not specified |
| 2,6-Diphenylanthracene | Phenyl | Not specified | Not specified | Not specified | Not specified | > 10 (thin film)[3] |
| 2,6-Di(2-naphthyl)anthracene | Naphthyl | Not specified | Not specified | Not specified | Not specified | up to 2.1 (thin film)[4] |
| 2-(Naphthalen-2-yl)anthracene (NaAnt) | Naphthyl | Not specified | Not specified | Not specified | Not specified | up to 1.10[5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducible research.
Synthesis of Substituted Anthracenes
The most common and versatile method for synthesizing both naphthalene- and phenyl-substituted anthracenes is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between an aryl halide (typically 9,10-dibromoanthracene) and an arylboronic acid (phenylboronic acid or naphthaleneboronic acid).[6]
General Suzuki-Miyaura Coupling Protocol:
-
Reactants: To a reaction vessel, add 9,10-dibromoanthracene, the corresponding arylboronic acid (2.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Solvent and Base: Add a degassed solvent mixture (e.g., toluene and THF) and an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for a specified period (typically 18 hours).
-
Workup and Purification: After cooling, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the desired substituted anthracene.[7]
Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φ_f) is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4]
Comparative Method Protocol:
-
Standard Selection: Choose a standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Spectroscopic Measurements: Measure the UV-Vis absorption spectra and fluorescence emission spectra of all solutions. The fluorescence spectra are recorded by exciting at the same wavelength for both the sample and the standard.
-
Data Analysis: The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ_f is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1][8][9][10][11]
General TGA Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a TGA crucible (e.g., alumina or platinum).[8][10]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.[8]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.[8]
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting thermogram (weight % vs. temperature) is analyzed to determine the onset of decomposition and the decomposition temperature (often defined as the temperature at which 5% weight loss occurs).[2]
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is an electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule by measuring its oxidation and reduction potentials.[12][13][14][15]
General CV Protocol:
-
Solution Preparation: Prepare a dilute solution (1-5 mM) of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[12] The solution is purged with an inert gas to remove oxygen.[12]
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential is scanned between the electrodes, and the resulting current is measured. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for calibration.[13]
-
Data Analysis: The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical equations: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] The value 4.8 eV is the energy level of the Fc/Fc⁺ standard relative to the vacuum level.[13]
Mandatory Visualization
Synthetic Pathway for Substituted Anthracenes
Caption: General Suzuki coupling reaction for the synthesis of substituted anthracenes.
Experimental Workflow for Performance Characterization
Caption: Workflow for the synthesis, characterization, and evaluation of anthracene derivatives.
Concluding Remarks
The choice between naphthalene and phenyl substitution on an anthracene core is contingent on the desired application. Phenyl substitution, particularly at the 9 and 10 positions, has been well-established to produce materials with high fluorescence efficiency and good thermal stability, making them excellent candidates for blue-emitting materials in OLEDs. Naphthalene substitution provides a larger π-conjugated system which can influence molecular packing and charge transport properties. For instance, 2,6-disubstitution with naphthyl groups has been shown to yield high charge carrier mobilities.[4]
This guide has provided a comparative overview based on available experimental data. It is important to note that a direct comparison under identical conditions is often lacking in the literature, and the performance of these materials can be highly dependent on the specific substitution pattern, molecular architecture, and the environment in which they are tested. Researchers are encouraged to use the provided protocols as a foundation for their own comparative studies to make informed decisions for their specific research and development needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]
- 3. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Substitution site effect of naphthyl substituted anthracene derivatives and their applications in organic optoelectronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. infinitalab.com [infinitalab.com]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. epfl.ch [epfl.ch]
- 11. youtube.com [youtube.com]
- 12. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Electrochemical Characterization: A Comparative Guide to 9-Bromo-10-(naphthalen-1-yl)anthracene and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 9-Bromo-10-(naphthalen-1-yl)anthracene and two prominent alternatives, 9,10-Diphenylanthracene and Rubrene. The data presented is essential for applications in organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs), where the electrochemical stability and energy levels of materials are critical for device performance and longevity.
Comparative Analysis of Electrochemical Properties
The electrochemical behavior of these aromatic compounds was evaluated primarily through cyclic voltammetry (CV), a standard technique to determine redox potentials and infer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
While direct, experimentally determined electrochemical data for this compound is not extensively available in the literature, its electrochemical profile can be reliably inferred from its derivatives. A study on various 9,10-disubstituted anthracenes, for which this compound serves as a synthetic precursor, demonstrates that functionalization at the 9 and 10 positions of the anthracene core results in only minor variations (±0.10 eV) in their electrochemical behavior.[1] This suggests that the fundamental electronic structure of the anthracene core dominates the redox properties.
Based on this, the electrochemical data for 9-phenyl-10-(1-naphthalenyl)-anthracene and 9-(4-(methoxyphenyl))-10-(1-naphthalenyl)anthracene, both synthesized from this compound, are presented as a close approximation for the target compound.[1]
| Compound | Oxidation Potential (Eox vs. Fc/Fc+) | HOMO Level (eV) | Reduction Potential (Ered vs. SCE) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| This compound (estimated) | ~1.1 V | ~-5.6 eV | Not Reported | Not Reported | ~3.0 eV (Optical) |
| 9-Phenyl-10-(1-naphthalenyl)-anthracene[1] | 1.13 V | -5.61 eV | Not Reported | Not Reported | 2.98 eV (Optical) |
| 9-(4-(Methoxyphenyl))-10-(1-naphthalenyl)anthracene[1] | 1.09 V | -5.59 eV | Not Reported | Not Reported | 2.96 eV (Optical) |
| 9,10-Diphenylanthracene | 1.15 V | -5.4 eV | -1.91 V[2] | -2.8 eV | 2.6 eV |
| Rubrene | 0.95 V[3] | -5.1 eV | -1.37 V[3] | -3.2 eV | 1.9 eV |
Note: HOMO levels are often estimated from the onset of the oxidation wave in cyclic voltammetry. The values for 9,10-Diphenylanthracene and Rubrene are compiled from various sources and may have been determined under slightly different experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for performing cyclic voltammetry on aromatic hydrocarbons like this compound and its alternatives.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the analyte and estimate its HOMO and LUMO energy levels.
Materials:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in an appropriate solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Analyte: ~1 mM solution of the compound of interest
-
Ferrocene (for internal calibration)
Procedure:
-
Preparation of the Solution: Dissolve the analyte in the electrolyte solution at a concentration of approximately 1 mM.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Cyclic Voltammetry Scan:
-
Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox events of the analyte. A typical starting range for oxidation is from 0 V to a sufficiently positive potential (e.g., +2.0 V), and for reduction, from 0 V to a sufficiently negative potential (e.g., -2.5 V).
-
Set the scan rate, typically between 50 and 200 mV/s.
-
-
Data Acquisition: Record the current response as a function of the applied potential.
-
Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard to reference the potentials.
-
Data Analysis:
-
Determine the half-wave potentials (E1/2) for the oxidation and reduction peaks from the cyclic voltammogram.
-
Estimate the HOMO energy level from the onset potential of the first oxidation peak using the following equation: HOMO (eV) = -[Eox(onset) vs Fc/Fc+ + 4.8] eV.
-
Estimate the LUMO energy level from the onset potential of the first reduction peak using the following equation: LUMO (eV) = -[Ered(onset) vs Fc/Fc+ + 4.8] eV.
-
Visualizations
References
A Comparative Guide to Novel Blue Emitters for Advanced Biological Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive benchmarking analysis of emerging blue fluorescent emitters against established commercial standards. This guide provides objective performance data, detailed experimental protocols, and visualizations to inform the selection of optimal reagents for fluorescence-based assays.
In the rapidly evolving landscape of biomedical research, the demand for high-performance fluorescent probes is incessant. Blue fluorescent emitters are foundational tools in a myriad of applications, from super-resolution microscopy to high-throughput screening. This guide presents a comparative analysis of several novel blue emitters, benchmarking their performance against well-established commercial standards. The data herein is intended to empower researchers to make informed decisions when selecting fluorophores for their specific experimental needs.
Quantitative Performance: A Side-by-Side Comparison
The selection of a blue emitter is often a trade-off between brightness, photostability, and the specific requirements of the experimental system. The following tables summarize the key photophysical properties of novel and commercially standard blue emitters to facilitate an objective comparison.
Table 1: Novel Blue Emitters
| Emitter | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Applications |
| TGlu | N/A | Blue | 0.94 (in solution), 0.98 (in solid state)[1] | Record-breaking efficiency in both solution and solid states; potential for OLED displays and biological sensing.[1] |
| cyBlueBooster™ | N/A | Blue | N/A | 15% more efficient than current fluorescent blue emitters for OLEDs. |
| Kyulux Hyperfluorescence™ | N/A | 470 nm[2][3] | EQE up to 26%[2][3] | High external quantum efficiency and extended lifetime for OLED applications.[2][3][4] |
| BD RealBlue™ 545 | 496 nm[5] | 545 nm[5] | N/A | Designed for spectral flow cytometry with reduced spillover.[6][7] |
| BioLegend Spark PLUS B550 | 516 nm[8][9] | 540 nm[8][9] | N/A | Bright dye for spectral flow cytometry, excitable by the 488 nm laser with minimal spillover from the yellow-green laser.[8][9] |
Table 2: Commercial Standard Blue Emitters
| Emitter | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| Pacific Blue™ | 404 nm[6] | 455 nm[6] | N/A | Bright, photostable dye for flow cytometry and microscopy.[6] |
| DAPI | 358 nm (bound to dsDNA)[8][10] | 461 nm (bound to dsDNA)[8][10] | ~0.4 (bound to DNA) | Common nuclear counterstain; fluorescence significantly enhanced upon binding to AT-rich regions of DNA.[8][10][11] |
| Coumarin 1 | ~373 nm | ~450 nm | 0.73 (in Ethanol)[12] | A common blue laser dye, though photophysical properties can be solvent-dependent.[12][13][14][15] |
Visualizing Applications in Cellular Signaling
The utility of these blue emitters is best demonstrated in their application to visualize dynamic cellular processes. Below are examples of key signaling pathways where high-performance blue fluorescent probes can be instrumental. While specific applications for the newest emitters are still emerging, these pathways represent prime targets for their advanced capabilities.
G-Protein Coupled Receptor (GPCR) Signaling Cascade
GPCRs constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. Their activation by extracellular ligands initiates a cascade of intracellular events, often leading to the release of second messengers like calcium. Fluorescent probes are invaluable for monitoring these dynamic processes.
Protein Kinase Signaling Pathway
Protein kinases are key regulators of a vast array of cellular processes, and their dysregulation is often implicated in diseases such as cancer.[16] Fluorescent probes can be designed to report on the activity of specific kinases, providing insights into their function and regulation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide standardized methods for quantifying and comparing the performance of fluorescent emitters.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Objective: To quantify the fluorescence quantum yield of a new blue emitter relative to a known standard (e.g., Coumarin 1).
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities.
-
UV-Vis Spectrophotometer.
-
10 mm path length quartz cuvettes.
-
Spectroscopic grade solvent (e.g., ethanol).
-
Fluorescence standard (e.g., Coumarin 1).
-
New blue emitter sample.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.
-
Preparation of Dilutions: Create a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Grads / Gradr) * (ηs2 / ηr2)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the sample and reference plots, respectively.
-
ηs and ηr are the refractive indices of the sample and reference solvents, respectively (if they are the same, this term is 1).
-
-
Protocol 2: Assessment of Photostability
Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy.
Objective: To compare the photobleaching rate of a new blue emitter to a commercial standard.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Fluorophore-conjugated samples (e.g., antibodies) of the new emitter and the standard.
-
Microscope slides and coverslips.
-
Mounting medium (if applicable).
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorophore samples at a suitable concentration.
-
Image Acquisition:
-
Locate a field of view with the sample.
-
Set the microscope to acquire a time-lapse series of images under continuous illumination. Use consistent illumination intensity, exposure time, and acquisition interval for all samples.
-
-
Data Analysis:
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the intensity at each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
References
- 1. BD Horizon RealYellow™ and BD Horizon RealBlue™ Reagents | Technology Networks [technologynetworks.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical imaging for biological systems: techniques, AI-driven processing, and applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Hyperfluorescence: the most efficient OLED emission technology - Kyulux [kyulux.com]
- 8. app.fluorofinder.com [app.fluorofinder.com]
- 9. Spark PLUS B550 - 新螢光素 亮度更好 效能更優的螢光素 [exbio.com.tw]
- 10. displaydaily.com [displaydaily.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule fluorescent probes for imaging gaseous signaling molecules: current progress and future implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Application of Light-Regulated Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetically encoded fluorescent biosensors illuminate kinase signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Results for Anthracene Derivatives as Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental and computational findings for a series of novel anthracene derivatives, focusing on their potential as anticancer agents. By objectively comparing in vitro biological activity with in silico molecular docking results, this document aims to offer valuable insights for researchers, scientists, and professionals involved in the drug discovery and development process. The data presented is supported by detailed experimental and computational methodologies to ensure reproducibility and facilitate further investigation.
Comparative Analysis of Biological Activity and Molecular Docking
A series of eight novel anthracene derivatives, designated PVV-1 through PVV-8, were synthesized and evaluated for their anticancer activity against the MCF-7 human breast cancer cell line.[1] The experimental cytotoxicity, expressed as the half-maximal inhibitory concentration (IC50), was compared with computational predictions of their binding affinity to the active site of Topoisomerase II, a key enzyme in DNA replication and a validated target for cancer therapy.[1]
The in vitro anticancer activity results show a good correlation with the computational docking scores.[1] Notably, compound PVV-2 demonstrated the highest potency in the experimental assay with an IC50 value of less than 10 µM, which is comparable to the standard chemotherapeutic drug, Doxorubicin.[1] This strong experimental result is supported by its favorable docking score, suggesting a strong interaction with the Topoisomerase II active site.[1] Conversely, compounds PVV-7 and PVV-8 exhibited the lowest anticancer activity (IC50 > 80 µM) and correspondingly weaker docking scores, further strengthening the correlation between the experimental and computational data.[1]
| Compound ID | Substituent (R) | Molecular Docking Score | In Vitro Anticancer Activity (IC50 in µM) against MCF-7 Cell Line |
| PVV-1 | H | -2.537 | >80 |
| PVV-2 | 4-CH3 | -4.820 | <10 |
| PVV-3 | 4-Cl | -3.872 | 25.2 |
| PVV-4 | 4-OCH3 | -3.547 | 51.7 |
| PVV-5 | 4-NO2 | -4.125 | 33.4 |
| PVV-6 | 2-Cl | -3.987 | 42.4 |
| PVV-7 | 2-NO2 | -3.124 | >80 |
| PVV-8 | 2-OH | -3.458 | >80 |
| Doxorubicin | - | Not Applicable | <10 |
Methodologies
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized anthracene derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[2][3][4][5]
1. Cell Culture:
-
The MCF-7 human breast cancer cell line was cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
2. Cell Seeding:
-
Cells were harvested from culture flasks using trypsinization and seeded into 96-well flat-bottom microplates at a density of approximately 1 x 10^4 cells per well.
-
The plates were incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Stock solutions of the anthracene derivatives were prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of the compounds were prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the wells was replaced with the medium containing the different concentrations of the test compounds. Control wells received medium with the solvent at the same concentration used for the test compounds.
-
The plates were incubated for a further 48 to 72 hours.
4. MTT Assay:
-
Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
The medium containing MTT was then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.
-
The plates were gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Analysis:
-
The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.
Computational Protocol: Molecular Docking
The molecular docking study was performed to predict the binding affinity and interaction patterns of the anthracene derivatives with the active site of Topoisomerase II.
1. Target Preparation:
-
The three-dimensional crystal structure of the target protein, Topoisomerase II, was obtained from the Protein Data Bank (PDB).
-
The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
2. Ligand Preparation:
-
The two-dimensional structures of the anthracene derivatives were drawn using chemical drawing software and converted to 3D structures.
-
The ligands were energetically minimized using a suitable force field.
3. Molecular Docking:
-
A molecular docking program (e.g., AutoDock, VLifeMDS) was used to perform the docking simulations.
-
The active site of the Topoisomerase II was defined as the binding site for the ligands.
-
The docking algorithm was used to generate multiple possible binding poses for each ligand within the active site.
4. Analysis of Results:
-
The binding affinity of each ligand was evaluated based on the docking score, which represents the estimated free energy of binding.
-
The binding poses of the ligands were visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the protein.
Visualizations
Logical Workflow for Cross-Validation
Caption: A logical workflow for the cross-validation of computational and experimental results.
Topoisomerase II Inhibition Signaling Pathway
Caption: The signaling pathway of Topoisomerase II inhibition by anthracene derivatives.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of the Thermal Stability of 9-Bromo-10-(naphthalen-1-yl)anthracene and Related Derivatives via Thermogravimetric Analysis
This guide provides a comparative analysis of the thermal stability of 9-Bromo-10-(naphthalen-1-yl)anthracene (BNA) and related anthracene derivatives. The thermal decomposition of these materials is a critical parameter for their application in organic electronics and other high-temperature processes. The stability is evaluated using Thermogravimetric Analysis (TGA), which measures the mass loss of a sample as a function of temperature.
Comparative Thermal Stability Data
| Compound | R¹ Substituent | R² Substituent | Decomposition Temp. (Td) at 5% Weight Loss (°C) |
| Derivative Series 1 | |||
| 1a | H | H | 258 |
| 1b | Phenyl | H | 302 |
| 1c | Naphthyl | H | 285 |
| Derivative Series 2 | |||
| 2a | H | Methoxy | 275 |
| 2b | Phenyl | Methoxy | 315 |
| 2c | Naphthyl | Methoxy | 321 |
| 2d | Phenanthrenyl | Methoxy | 386 |
| Reference Compounds | |||
| Anthracene | - | - | Volatilizes between 225-258 °C |
| 9,10-Diphenyl-anthracene derivatives | - | - | Thermally stable up to high temperatures |
Data for derivative series 1 and 2 are sourced from a study on the optical, electrochemical, thermal, and electrical characterization of 9,10-anthracene derivatives.[1] TGA was performed at a heating rate of 5.0 °C/min under a nitrogen atmosphere.[1] The thermal stability of pure anthracene is also provided for reference.[2]
From the data, it is evident that the substitution at the 9 and 10 positions of the anthracene core significantly influences thermal stability. The presence of bulky aromatic groups like phenyl, naphthyl, and phenanthrenyl generally increases the decomposition temperature.[1] For instance, derivative 2d , with a phenanthrenyl and a methoxy-substituted phenyl group, exhibits the highest thermal stability with a Td of 386 °C.[1] This suggests that the rigid and bulky nature of these substituents enhances the thermal robustness of the anthracene core.
Given that this compound serves as a synthetic precursor to these stable derivatives, it is expected to possess a high degree of thermal stability as well. The C-Br and C-Naphthyl bonds are relatively strong, and the bulky naphthyl group likely contributes to a higher decomposition temperature compared to unsubstituted anthracene.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a generalized protocol for conducting TGA on organic small molecules like this compound and its derivatives. This protocol is based on standard methodologies described in the literature.[3][4][5][6]
Objective: To determine the thermal stability and decomposition profile of the analyte.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound into a clean TGA pan (typically alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere. This prevents oxidative degradation.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Continuously record the sample's mass as a function of temperature.
-
-
Data Analysis:
-
Plot the mass loss percentage against temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature and the temperature at which 5% mass loss occurs (Td).
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Logical Workflow for TGA Experiment
The following diagram illustrates the logical steps involved in performing a TGA experiment as described in the protocol above.
Caption: TGA Experimental Workflow Diagram.
This comprehensive guide provides researchers, scientists, and drug development professionals with a comparative understanding of the thermal stability of this compound and its derivatives, supported by experimental data and a detailed TGA protocol. The provided workflow diagram further clarifies the experimental process.
References
Anthracene's Enduring Radiance: A Comparative Review of Recent Breakthroughs in OLED Materials
Anthracene, a veteran in the field of organic electronics, continues to be a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs), particularly for the notoriously challenging blue emission required for full-color displays and solid-state lighting.[1][2] Recent advancements in molecular engineering have propelled anthracene-based materials to new heights of efficiency, stability, and color purity.[3][4] This guide provides a comparative analysis of these cutting-edge materials, presenting key performance data, outlining experimental approaches, and visualizing the underlying design principles.
Performance Benchmarks of Novel Anthracene Derivatives
The quest for efficient and stable blue OLEDs has led to the synthesis of a diverse array of anthracene derivatives. Researchers have strategically modified the core anthracene structure to fine-tune its photophysical properties, leading to significant improvements in External Quantum Efficiency (EQE) and color purity, as defined by the Commission Internationale de l'Eclairage (CIE) coordinates. The following tables summarize the performance of recently developed anthracene-based emitters and host materials.
Table 1: Performance of Anthracene-Based Blue Emitters in OLEDs
| Material | Doping Strategy | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color | Key Features |
| PyAnPy | Emitter | 4.78 | (0.16, 0.10) | Deep Blue | Twisted conformation, triplet-triplet annihilation (TTA) based.[5] |
| PyTAnPy | Emitter | 5.48 | (0.15, 0.06) | Deep Blue | Bulky tert-butyl groups, TTA-based.[5] |
| CBZDPA | Non-doped | 4.5 | (0.17, 0.17) | True Blue | Carbazole and diphenylanthracene moieties for improved charge transport.[6] |
| OXDDPA | Non-doped | 4.0 | (0.16, 0.18) | True Blue | Oxadiazole and diphenylanthracene moieties for balanced charge transport.[6] |
| ICz-An-PPI | Non-doped | 4.32 | (0.147, 0.180) | Blue | Highly twisted D-π-A structure.[7] |
| IP-An-PPI | Non-doped | 5.41 | (0.149, 0.150) | Blue | Highly twisted D-π-A structure.[7] |
| mCz-TAn-CN | Non-doped | 7.03 | (0.14, 0.12) | Deep Blue | TTA mechanism.[8] |
| m2Cz-TAn-CN | Doped | 7.28 | (0.14, 0.09) | Deep Blue | Enhanced performance through doping.[8] |
| mCzAnBzt | Non-doped | 7.95 | (0.15, 0.07) | Deep Blue | Bipolar compound with restricted intramolecular π-conjugation.[4] |
| OBA-O | Doped | 17.8 | (0.17, 0.17) | Blue | Asymmetric TADF emitter.[9] |
| OBA-BrO | Doped | N/A | N/A | Blue | Higher photoluminescent quantum yield than OBA-O.[9] |
| TPA-TAn-DMAC | Non-doped | 4.9 | (0.14, 0.18) | Deep Blue | Bipolar emitter with high stability.[10] |
| Cz-TAn-DMAC | Doped | 4.8 | (0.15, 0.08) | Blue | Bipolar emitter.[10] |
| p-15NCz3PhDPA | Unilateral homogenous | 5.87 | (0.149, 0.081) | Deep Blue | Asymmetric, bulky peripheral modification.[11] |
| p-15NCz3PyDPA | Unilateral homogenous | 5.80 | (0.151, 0.106) | Deep Blue | Asymmetric, bulky peripheral modification.[11] |
Table 2: Performance of Anthracene-Based Host Materials in Blue OLEDs
| Host Material | Dopant | Max. Luminance Efficiency (cd/A) | Emission Peak (nm) | Key Features |
| BH-9PA | DSA-Ph | 7.03 | 468 | Spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) based.[12] |
| BH-9PA | BD-6MDPA | 6.60 | 464 | Spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) based.[12] |
| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 9.3 | 460 | Asymmetric non-planar structure for amorphous stability.[1] |
Molecular Design and Experimental Strategies
The remarkable progress in anthracene-based OLEDs stems from innovative molecular design strategies aimed at overcoming the intrinsic limitations of organic emitters, such as aggregation-caused quenching and inefficient triplet exciton harvesting.
Strategic Molecular Modifications
A prevalent strategy involves the introduction of bulky substituents to the anthracene core. This approach, exemplified by materials like PyTAnPy and those with spirobenzofluorene moieties, effectively suppresses intermolecular π–π stacking, thereby enhancing solid-state luminescence efficiency and promoting amorphous film formation.[1][5][12] Another successful tactic is the creation of twisted molecular geometries, as seen in PyAnPy and various D-π-A emitters.[5][7] This twisting disrupts π-conjugation, leading to deep blue emission with high quantum yields.
Furthermore, the development of materials with bipolar charge transport characteristics, such as CBZDPA and OXDDPA, ensures balanced charge injection and transport within the emissive layer, leading to improved device efficiency and stability.[6][10]
Harnessing Triplet Excitons: TTA and TADF
A significant leap in efficiency has been achieved by addressing the 75% of excitons that are non-emissive triplets. Two primary mechanisms are employed:
-
Triplet-Triplet Annihilation (TTA): In this process, two triplet excitons interact to generate one emissive singlet exciton, theoretically enabling a maximum EQE of over 5%. Materials like PyAnPy and mCz-TAn-CN are designed to facilitate this process.[5][8]
-
Thermally Activated Delayed Fluorescence (TADF): This more recent and highly effective strategy involves designing molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states. This allows for the efficient up-conversion of triplet excitons to singlet excitons through reverse intersystem crossing (RISC), potentially achieving near 100% internal quantum efficiency. Asymmetric D-A type molecules, such as the OBA-based emitters, have demonstrated remarkable performance as TADF materials.[9][13][14]
Experimental Protocols: A Glimpse into Synthesis and Fabrication
While detailed experimental procedures are proprietary to the respective research groups, the literature provides a general overview of the synthetic and fabrication methodologies.
Synthesis of Anthracene Derivatives
The synthesis of these advanced anthracene derivatives often involves well-established cross-coupling reactions. The Suzuki coupling reaction is frequently employed to attach various functional groups, such as carbazole, phenyl, or naphthalene moieties, to the anthracene core.[4][12] For instance, the synthesis of spirobenzofluorene-based host materials involves reacting a bromo-functionalized SBFF with boronic acid derivatives of anthracene.[12] Similarly, the Sonogashira cross-coupling is utilized to introduce ethynyl bridges, which can extend the π-conjugation of the molecule.[15]
OLED Device Fabrication
The fabrication of OLED devices is typically carried out in a high-vacuum environment using thermal evaporation to deposit the various organic and metallic layers onto a substrate, commonly indium tin oxide (ITO) coated glass. A typical device architecture consists of multiple layers, including a hole injection layer, a hole transport layer, the emissive layer (which can be a neat film of the emitter or a host-dopant system), an electron transport layer, and a cathode. The specific materials and thicknesses of each layer are optimized to achieve the best device performance. For instance, a common configuration for blue OLEDs might be: ITO / Hole Injection Layer (e.g., DNTPD) / Hole Transport Layer (e.g., NPB) / Emissive Layer (Host:Dopant) / Electron Transport Layer (e.g., Alq3) / Cathode (e.g., LiF/Al).[12]
Conclusion
The field of anthracene-based OLED materials is vibrant and rapidly evolving. Through sophisticated molecular design, researchers are successfully tackling the long-standing challenges of achieving efficient, stable, and color-pure blue emission. The strategic introduction of bulky groups, the engineering of twisted conformations, and the development of bipolar and TADF materials have all contributed to significant performance enhancements. While challenges related to long-term operational stability and cost-effective synthesis remain, the recent advancements highlighted in this review demonstrate the immense potential of anthracene derivatives to continue playing a pivotal role in the future of OLED technology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric thermally activated delayed fluorescence (TADF) emitters with 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) as the acceptor and highly efficient blue-emitting OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Exploiting asymmetric anthracene-based multifunctional materials based on a “bulky peripheral modification” strategy for constructing simplified efficient deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric thermally activated delayed fluorescence (TADF) emitters with 5,9-dioxa-13: B -boranaphtho[3,2,1- de] anthracene (OBA) as the acceptor and highly efficient blue-emitting OLEDs - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 14. AAPPS Bulletin [aappsbulletin.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 9-Bromo-10-(naphthalen-1-yl)anthracene: A Step-by-Step Guide for Laboratory Professionals
Researchers and laboratory personnel handling 9-Bromo-10-(naphthalen-1-yl)anthracene are responsible for its safe disposal to protect themselves, the environment, and to ensure regulatory compliance. This guide provides a detailed protocol for the proper disposal of this halogenated aromatic hydrocarbon.
Hazard Identification and Classification
Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a hazardous substance.
Key Hazard Information:
| Hazard Category | Description |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[2][3] |
This data is based on the Safety Data Sheet (SDS) for this compound and related anthracene derivatives.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound waste.
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or coveralls.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator for organic vapors.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, clearly labeled containers.[2]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Container Requirements: Use a dedicated, leak-proof container that is compatible with the chemical. The container must be kept tightly closed when not in use.[1][4]
Labeling and Storage of Waste
Accurate labeling and safe storage of hazardous waste are regulatory requirements.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". All constituents and their approximate percentages must be listed.[2]
-
Storage: Store the waste container in a designated, well-ventilated waste accumulation area.[1][4] The storage area should have secondary containment to prevent the spread of material in case of a leak.[2]
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Professional Disposal: The primary disposal method is to "Dispose of contents/container to an approved waste disposal plant."[1][5][6] This typically involves incineration by a licensed contractor.[3]
-
Institutional Procedures: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Assess the Situation: Determine the extent of the spill. For large or hazardous spills, evacuate the area and contact your institution's emergency response team.[2]
-
Contain the Spill: Use a chemical spill kit to absorb the spilled material.[2]
-
Clean the Area: Decontaminate the affected area according to your laboratory's standard operating procedures.
-
Dispose of Cleanup Materials: All materials used for spill cleanup are also considered hazardous waste and must be disposed of in the same manner as the original chemical.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 9-Bromo-10-(naphthalen-1-yl)anthracene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 9-Bromo-10-(naphthalen-1-yl)anthracene (CAS No: 400607-04-7). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes the key hazard statements and the mandatory personal protective equipment required to mitigate risks.
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] |
| Acute Oral Toxicity | H302: Harmful if swallowed. |
| Personal Protective Equipment (PPE) | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear protective gloves and protective clothing.[3] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
Operational Protocol: Handling
Proper handling procedures are crucial to minimize exposure and prevent contamination. The following workflow outlines the step-by-step process for safely handling this compound in a laboratory setting.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with institutional and regulatory guidelines. The primary method of disposal is through a licensed professional waste disposal service.[4]
| Waste Stream | Disposal Procedure |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant.[3] |
| Contaminated Materials (e.g., gloves, wipes) | Collect in a designated, sealed, and properly labeled hazardous waste container. |
The following logical relationship diagram illustrates the decision-making process for the proper disposal of this chemical.
First-Aid Measures
In case of exposure, immediate action is necessary. The following table provides first-aid guidance.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[3] |
By following these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
